molecular formula C7H3ClF3NO2 B3024677 2-Chloro-5-(trifluoromethyl)nicotinic acid CAS No. 505084-59-3

2-Chloro-5-(trifluoromethyl)nicotinic acid

Numéro de catalogue: B3024677
Numéro CAS: 505084-59-3
Poids moléculaire: 225.55 g/mol
Clé InChI: RMSKYTKOFDQVEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3) is a high-purity nicotinic acid derivative supplied for research and development purposes. This compound, with the molecular formula C 7 H 3 ClF 3 NO 2 and a molecular weight of 225.55, is characterized as a solid with a reported melting point of 167°C to 168°C . It serves as a versatile and valuable synthetic building block in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The molecular structure incorporates both a carboxylic acid group and a chloro-substituent on the pyridine ring, allowing for further functionalization through various coupling reactions and nucleophilic substitutions. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as this moiety can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity . As a key intermediate, it is instrumental in constructing more complex molecular architectures. Researchers are advised to handle this material with appropriate precautions, as it may cause skin and serious eye irritation and respiratory irritation . This product is intended for research applications in a laboratory setting and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKYTKOFDQVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478375
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505084-59-3
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid: An In-depth Technical Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-(trifluoromethyl)nicotinic acid is a pivotal building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, and a reactive chlorine atom for further functionalization, makes it a highly sought-after intermediate. This comprehensive technical guide provides an in-depth exploration of a primary synthetic pathway to this valuable compound, starting from the readily available precursor, 3-picoline. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering not only detailed experimental protocols but also the underlying scientific rationale for each synthetic transformation.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine and fluorinated moieties into bioactive molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate, providing a scaffold that is frequently employed in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the trifluoromethyl group at the 5-position and the chlorine atom at the 2-position of the pyridine ring allows for diverse and targeted chemical modifications, making it a versatile synthon for library synthesis and lead optimization.

This guide will delineate a robust and scalable synthetic route, providing not only the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding of the process for successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the functionalization of 3-picoline. The overarching strategy involves the following key transformations:

  • N-Oxidation of 3-Picoline: Activation of the pyridine ring for subsequent chlorination.

  • Chlorination: Introduction of a chlorine atom at the 2-position of the pyridine ring.

  • Side-Chain Chlorination: Conversion of the methyl group to a trichloromethyl group.

  • Fluorination: Halogen exchange to form the trifluoromethyl group.

  • Carboxylation: Introduction of the carboxylic acid moiety at the 3-position.

This sequence is designed to proceed in a logical fashion, with each step setting the stage for the next transformation, culminating in the desired product.

Synthesis_Workflow Start 3-Picoline Step1 N-Oxidation Start->Step1 Intermediate1 3-Picoline N-oxide Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 2-Chloro-5-methylpyridine Step2->Intermediate2 Step3 Side-Chain Chlorination Intermediate2->Step3 Intermediate3 2-Chloro-5-(trichloromethyl)pyridine Step3->Intermediate3 Step4 Fluorination Intermediate3->Step4 Intermediate4 2-Chloro-5-(trifluoromethyl)pyridine Step4->Intermediate4 Step5 Carboxylation Intermediate4->Step5 End This compound Step5->End

Figure 1: Overall synthetic workflow from 3-picoline.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of this compound, along with expert insights into the rationale behind the chosen procedures.

Step 1: N-Oxidation of 3-Picoline

Objective: To activate the pyridine ring towards electrophilic substitution.

Rationale: The direct chlorination of 3-picoline is often unselective. N-oxidation increases the electron density at the 2- and 6-positions of the pyridine ring, facilitating a more controlled and regioselective chlorination in the subsequent step.[3] Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[4][5]

Protocol:

  • To a stirred solution of 3-picoline (1.0 eq) in glacial acetic acid (3.0 vol), slowly add 35% hydrogen peroxide (1.5 eq) while maintaining the temperature below 70°C.

  • After the addition is complete, heat the reaction mixture to 75-80°C and maintain for 20-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully concentrate under reduced pressure to remove the acetic acid.

  • The resulting crude 3-picoline N-oxide is typically carried forward to the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-methylpyridine

Objective: To introduce a chlorine atom at the 2-position.

Rationale: The N-oxide intermediate is activated for nucleophilic attack. Reagents like benzoyl chloride can be used to achieve chlorination at the 2-position.[4][5] This reaction proceeds through a rearrangement mechanism.

Protocol:

  • Dissolve the crude 3-picoline N-oxide (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add benzoyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-chloro-5-methylpyridine.

Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

Objective: To prepare the precursor for fluorination by chlorinating the methyl side-chain.

Rationale: The methyl group is converted to a trichloromethyl group via a free-radical chlorination. This reaction is typically initiated by UV light or a radical initiator.[5][6] This trichloromethyl group is an excellent leaving group for the subsequent nucleophilic fluorination.

Protocol:

  • Charge a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp with 2-chloro-5-methylpyridine (1.0 eq) and a solvent like carbon tetrachloride.

  • Heat the mixture to reflux (around 77°C).

  • Bubble chlorine gas through the refluxing solution while irradiating with a UV lamp.

  • Monitor the reaction progress by GC. The formation of mono-, di-, and trichlorinated products will be observed. Continue the chlorination until the desired level of trichlorination is achieved.

  • Once the reaction is complete, stop the chlorine flow and UV irradiation, and allow the mixture to cool.

  • Purge the system with nitrogen to remove excess chlorine.

  • The solvent can be removed under reduced pressure, and the crude 2-chloro-5-(trichloromethyl)pyridine can be purified by vacuum distillation.[6]

Step 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Objective: To convert the trichloromethyl group to a trifluoromethyl group.

Rationale: This transformation is a classic halogen exchange reaction (Halex reaction). A fluoride source, such as hydrogen fluoride (HF) or a metal fluoride, is used to replace the chlorine atoms. This reaction is often catalyzed by a Lewis acid.[1][2]

Protocol:

  • In a suitable pressure reactor (e.g., a Hastelloy autoclave), charge 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalyst, such as a chromium-based catalyst.[7]

  • Seal the reactor and introduce anhydrous hydrogen fluoride (excess).

  • Heat the reactor to a temperature in the range of 300-400°C.[7]

  • Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

  • After the reaction is complete, cool the reactor and carefully vent the excess HF into a scrubber.

  • The crude product can be collected and purified by distillation. The boiling point of 2-chloro-5-(trifluoromethyl)pyridine is approximately 145-149°C.[8]

Step 5: Synthesis of this compound

Objective: To introduce the carboxylic acid group at the 3-position.

Rationale: The final step involves the carboxylation of the pyridine ring. A common method for this is directed ortho-metalation followed by quenching with carbon dioxide. The chlorine at the 2-position can direct the metalation to the 3-position.

Protocol:

  • Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

  • Stir the resulting deep-red solution at this temperature for 1-2 hours.

  • Pour the reaction mixture onto an excess of freshly crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Add a 5% aqueous solution of sodium hydroxide and separate the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 4 with the dropwise addition of 6N hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

Carboxylation_Mechanism cluster_0 Directed Ortho-Metalation cluster_1 Carboxylation Start 2-Chloro-5-(trifluoromethyl)pyridine Reagent1 n-BuLi, THF, -78°C Start->Reagent1 Intermediate Lithiate Intermediate Reagent1->Intermediate Reagent2 1. CO2 (dry ice) 2. H3O+ Intermediate->Reagent2 Product This compound Reagent2->Product

Figure 2: Key steps in the final carboxylation reaction.

Data Summary

The following table summarizes the key parameters for each step of the synthesis.

StepStarting MaterialKey ReagentsSolventTemperatureProduct
1 3-PicolineH2O2, Acetic AcidAcetic Acid75-80°C3-Picoline N-oxide
2 3-Picoline N-oxideBenzoyl ChlorideChloroform0°C to RT2-Chloro-5-methylpyridine
3 2-Chloro-5-methylpyridineCl2, UV lightCCl4Reflux2-Chloro-5-(trichloromethyl)pyridine
4 2-Chloro-5-(trichloromethyl)pyridineHF, Catalyst-300-400°C2-Chloro-5-(trifluoromethyl)pyridine
5 2-Chloro-5-(trifluoromethyl)pyridinen-BuLi, CO2THF-78°C to RTThis compound

Conclusion

The synthesis of this compound presented herein is a robust and logical pathway that utilizes readily available starting materials and well-established chemical transformations. Each step has been detailed with both a practical protocol and a discussion of the underlying chemical principles, providing the user with a comprehensive understanding of the entire process. This guide is intended to empower researchers and scientists in the fields of drug discovery and agrochemical development to confidently synthesize this valuable intermediate for their research and development endeavors. The self-validating nature of the described protocols, grounded in established chemical literature, ensures a high degree of trustworthiness and reproducibility.

References

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is for research purposes only and not for human or veterinary diagnostic or therapeutic use.

Introduction

While the inquiry specified CAS number 505084-59-3, which corresponds to 2-Chloro-5-(trifluoromethyl)nicotinic acid, the context of an in-depth technical guide for research and drug development professionals strongly indicates that the compound of interest is GSK1016790A (CAS Number: 942206-85-1).[1][2][3][4] GSK1016790A is a novel, potent, and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[2][5] This guide provides a comprehensive overview of GSK1016790A, including its chemical properties, mechanism of action, experimental applications, and safety considerations.

GSK1016790A has emerged as an invaluable tool for elucidating the physiological and pathophysiological roles of TRPV4.[6] The TRPV4 channel is a non-selective cation channel that is widely expressed in various tissues and is involved in a multitude of physiological processes, including osmoregulation, mechanosensation, and temperature sensing.[5] Dysregulation of TRPV4 has been implicated in several diseases, making it a promising therapeutic target.

Physicochemical Properties and Formulation

GSK1016790A is a complex small molecule with the following properties:

PropertyValue
Formal Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-benzo[b]thiophene-2-carboxamide
Synonym GSK101
CAS Number 942206-85-1
Molecular Formula C28H32Cl2N4O6S2
Molecular Weight 655.61 g/mol
Appearance Crystalline solid
Purity ≥98%
UV/Vis. λmax: 223, 231, 286 nm
Storage Store at -20°C for up to 4 years

Solubility:

GSK1016790A is soluble in organic solvents such as ethanol (~10 mg/ml), DMSO (~15 mg/ml), and dimethyl formamide (DMF) (~15 mg/ml).[3] It is sparingly soluble in aqueous buffers.[3] For aqueous applications, it is recommended to first dissolve GSK1016790A in DMSO and then dilute with the aqueous buffer of choice.[3] A 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[3] It is not recommended to store the aqueous solution for more than one day.[3]

Mechanism of Action and Biological Effects

GSK1016790A is a potent and selective agonist of the TRPV4 ion channel.[2][5] It elicits a rapid influx of Ca2+ into cells expressing TRPV4.[1][2][5] The EC50 values for Ca2+ influx are in the low nanomolar range, with reported values of 18 nM in mouse TRPV4-expressing HEK cells and 2.1 nM in human TRPV4-expressing HEK cells.[1][7]

The activation of TRPV4 by GSK1016790A leads to a variety of downstream cellular events. The primary and most immediate effect is an increase in intracellular calcium concentration ([Ca2+]i).[8] This influx of calcium can then trigger a cascade of signaling pathways, influencing cellular processes such as vasodilation, inflammation, and cell migration.[1][9]

Signaling Pathway of GSK1016790A-Induced TRPV4 Activation

GSK1016790A_TRPV4_Signaling GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Binds and Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx eNOS_activation eNOS Activation Ca_influx->eNOS_activation AMPK_activation AMPK Activation Ca_influx->AMPK_activation NO_production NO Production eNOS_activation->NO_production Anti_inflammatory Anti-inflammatory Effects eNOS_activation->Anti_inflammatory Reduces Monocyte Adhesion Vasodilation Vasodilation NO_production->Vasodilation AMPK_activation->eNOS_activation

Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.

Studies have shown that GSK1016790A can induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partly through the AMPK pathway.[9] This leads to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system responsible for vasodilation.[9] Furthermore, GSK1016790A has been demonstrated to inhibit TNF-α-induced monocyte adhesion to human endothelial cells, suggesting anti-inflammatory properties.[9] In vivo studies have shown that administration of GSK1016790A can reduce atherosclerotic plaque formation in mice.[9]

Experimental Protocols and Applications

GSK1016790A is a versatile tool for studying TRPV4 function in a variety of experimental settings.

In Vitro Calcium Imaging Assay

This protocol describes a general method for measuring GSK1016790A-induced calcium influx in cultured cells.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4, primary endothelial cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • GSK1016790A stock solution (in DMSO)

  • Balanced salt solution (BSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate cells onto a suitable imaging dish or multi-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with BSS and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence readings before the addition of GSK1016790A.

  • Stimulation: Add the desired concentration of GSK1016790A to the cells. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell type.

  • Data Acquisition: Continuously record the fluorescence intensity to measure the change in intracellular calcium concentration over time.

  • Data Analysis: Quantify the change in fluorescence as a measure of calcium influx.

Experimental Workflow for In Vitro Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate TRPV4-expressing cells load_dye Load with Ca²⁺ indicator dye plate_cells->load_dye baseline Record baseline fluorescence load_dye->baseline add_gsk Add GSK1016790A baseline->add_gsk record_response Record fluorescence change add_gsk->record_response quantify Quantify Ca²⁺ influx record_response->quantify dose_response Generate dose-response curve quantify->dose_response

Caption: Step-by-step workflow for a GSK1016790A-induced calcium imaging experiment.

In Vivo Studies

GSK1016790A has been used in various in vivo models to investigate the role of TRPV4 in physiological and pathological processes. For instance, intraperitoneal injection of GSK1016790A has been shown to have a dose-dependent inhibitory effect on gut transit time in mice.[2] Oral administration has been used to study its effects on atherosclerosis.[9] When designing in vivo experiments, it is critical to consider the appropriate vehicle for administration and to perform dose-finding studies to determine the optimal therapeutic window.

Safety and Handling

This material should be considered hazardous until further information becomes available.[3] It is essential to handle GSK1016790A with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Do not ingest, inhale, or allow contact with skin or eyes.[3] Wash hands thoroughly after handling.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3][10]

Conclusion

GSK1016790A is a powerful and selective pharmacological tool that has significantly advanced our understanding of TRPV4 biology. Its high potency and specificity make it an ideal probe for investigating the role of TRPV4 in health and disease. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their studies.

References

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinic Acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 2-Chloro-5-(trifluoromethyl)nicotinic acid, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. The document elucidates the molecule's structural characteristics, physicochemical properties, and strategic synthesis, with an emphasis on the rationale behind experimental choices. It further explores the compound's chemical reactivity and its utility as a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). By examining the well-established biological roles of its core nicotinic acid structure and the modulating effects of its chloro and trifluoromethyl substituents, this guide offers insights into its potential applications in drug development. Detailed protocols for synthesis and analysis are provided to equip researchers and scientists with actionable, field-proven methodologies.

Introduction to a Versatile Heterocyclic Intermediate

This compound is a highly functionalized pyridine derivative that has emerged as a compound of significant interest for medicinal and agricultural chemists. The pyridine ring is a privileged scaffold, present in a vast array of pharmaceuticals and bioactive compounds, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. This particular molecule is distinguished by a strategic arrangement of three key functional groups: a carboxylic acid, a chloro substituent, and a trifluoromethyl (CF₃) group.

  • The Trifluoromethyl Group: The inclusion of a CF₃ group is a well-established strategy in modern drug design. It is known to enhance critical pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity and altering the electronic nature of the aromatic ring.[1]

  • The Chloro Substituent: The chlorine atom at the 2-position serves as a versatile synthetic handle. It readily participates in nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functionalities to build molecular complexity.[2]

  • The Carboxylic Acid: This group provides a crucial point for derivatization into amides, esters, and other functional groups, which is fundamental for exploring structure-activity relationships (SAR) during the lead optimization phase of drug discovery.[2]

Collectively, these features make this compound not an end-product, but a high-value starting material for constructing novel therapeutic and agrochemical agents.[1][3]

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

PropertyValueReference(s)
CAS Number 505084-59-3[4][5]
Molecular Formula C₇H₃ClF₃NO₂[4][5]
Molecular Weight 225.56 g/mol [5]
Appearance White solid/powder[6]
IUPAC Name 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid[7]
Synonyms 2-Chloro-5-trifluoromethyl-nicotinic acid[7]
Hazard Identification Irritant; may cause skin, eye, and respiratory irritation[5][8]

Strategic Synthesis and Rationale

The synthesis of this compound requires a multi-step approach that logically builds the required functionality onto a pyridine core. A plausible and efficient pathway can be conceptualized starting from 3-picoline, a readily available commodity chemical. The rationale for this synthetic strategy is to sequentially install the required substituents while controlling regioselectivity.

G cluster_0 Synthesis Workflow A 3-Picoline B 3-Picoline N-oxide A->B  Oxidation  (H₂O₂, Acetic Acid) C 2-Chloro-5-methylpyridine B->C  Chlorination  (Benzoyl Chloride) D 2-Chloro-5-(trichloromethyl)pyridine C->D  Radical Chlorination  (Cl₂, UV light) E 2-Chloro-5-(trifluoromethyl)pyridine D->E  Halogen Exchange  (HF or SbF₃) F This compound E->F  Directed Ortho-metalation  & Carboxylation  (LDA, then CO₂)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Conceptual)

Step 1: N-Oxidation of 3-Picoline

  • Rationale: The N-oxidation step activates the pyridine ring, making it more susceptible to electrophilic attack and directing subsequent chlorination primarily to the 2-position.

  • Procedure: 3-Picoline is dissolved in glacial acetic acid. Hydrogen peroxide (30%) is added dropwise while maintaining the temperature below 80°C. The reaction is heated for 18-24 hours.[9] After cooling, the excess solvent is removed under reduced pressure to yield 3-picoline N-oxide.

Step 2: Chlorination to 2-Chloro-5-methylpyridine

  • Rationale: Reagents like benzoyl chloride or phosphorus oxychloride are used to chlorinate the activated N-oxide. This reaction proceeds via a rearrangement that favors the 2-position.

  • Procedure: 3-Picoline N-oxide is suspended in a solvent like dichloromethane. Benzoyl chloride is added, and the mixture is refluxed for 3-4 hours.[9] The reaction is then quenched, and the product is extracted and purified.

Step 3: Radical Chlorination of the Methyl Group

  • Rationale: To convert the methyl group into a trifluoromethyl group, it must first be perchlorinated. This is achieved via a free-radical mechanism initiated by UV light.

  • Procedure: 2-Chloro-5-methylpyridine is dissolved in a suitable solvent (e.g., CCl₄) and heated. Chlorine gas is bubbled through the solution under UV irradiation until the starting material is consumed, yielding 2-chloro-5-(trichloromethyl)pyridine.[10]

Step 4: Halogen Exchange Fluorination

  • Rationale: A halogen exchange (HALEX) reaction is required to convert the trichloromethyl group to the more stable trifluoromethyl group. Anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃) are common reagents for this transformation.

  • Procedure: 2-Chloro-5-(trichloromethyl)pyridine is heated with a fluorinating agent like anhydrous HF in an autoclave. This reaction must be performed with extreme caution in specialized equipment. The product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated upon completion.[3]

Step 5: Directed Ortho-metalation and Carboxylation

  • Rationale: This is the key step to introduce the carboxylic acid. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to selectively deprotonate the pyridine ring at the 3-position, which is the most acidic proton adjacent to the chloro group. This lithiated intermediate is a powerful nucleophile that readily attacks carbon dioxide.

  • Procedure: A solution of 2-chloro-5-(trifluoromethyl)pyridine in an anhydrous ether solvent (e.g., THF) is cooled to -78°C. A freshly prepared solution of LDA is added dropwise, and the mixture is stirred for 2 hours.[6] The reaction is then quenched by pouring it over an excess of crushed dry ice (solid CO₂). After warming to room temperature, an acidic workup (e.g., with HCl) protonates the carboxylate to yield the final product, this compound, which can be purified by crystallization or chromatography.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups makes this molecule a versatile platform for generating diverse chemical entities. The primary reaction sites can be selectively addressed based on the chosen reaction conditions.

G cluster_0 Carboxylic Acid Reactions cluster_1 Chloro Group Reactions center 2-Chloro-5-(trifluoromethyl) nicotinic acid amide Amide Formation (Amine, Coupling Agent) center->amide Site: -COOH ester Esterification (Alcohol, Acid Catalyst) center->ester Site: -COOH snar Nucleophilic Aromatic Substitution (e.g., Amines, Alkoxides) center->snar Site: -Cl coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) center->coupling Site: -Cl G cluster_0 Adipocyte (Fat Cell) cluster_1 Liver NA Nicotinic Acid (or derivative) Receptor GPR109A Receptor NA->Receptor Inhibition Inhibition of Adenylyl Cyclase Receptor->Inhibition cAMP ↓ cAMP Inhibition->cAMP HSL ↓ Hormone-Sensitive Lipase Activity cAMP->HSL FFA ↓ Free Fatty Acid Release HSL->FFA TG ↓ Triglyceride Synthesis FFA->TG Reduced transport to liver VLDL ↓ VLDL & LDL Secretion TG->VLDL

References

2-Chloro-5-(trifluoromethyl)nicotinic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinic acid

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and safe handling protocols. The information is presented to not only guide laboratory practice but also to provide a deeper understanding of the chemical principles at play.

Core Molecular Attributes

This compound, registered under CAS Number 505084-59-3, is a substituted pyridinecarboxylic acid.[1][2] Its structure, featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring, imparts unique electronic properties that are highly valuable in the synthesis of complex organic molecules.

Molecular Formula and Weight

The molecular formula of the compound is C₇H₃ClF₃NO₂.[1][2] The precise molecular weight is a critical parameter for quantitative analysis, reaction stoichiometry, and spectroscopic interpretation. It is calculated by summing the atomic weights of its constituent atoms.

Table 1: Molecular Weight Calculation

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)31.0083.024
Chlorine (Cl)135.45335.453
Fluorine (F)318.99856.994
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 225.553

Note: Atomic weights are based on IUPAC standard values. Commercially available materials often cite a molecular weight of 225.55 or 225.56 g/mol .[1][2][3][4]

Physicochemical Properties

Understanding the physical properties of a compound is paramount for its handling, purification, and application in synthetic protocols.

Table 2: Key Physicochemical Data

PropertyValueSource(s)
Appearance Solid[3]
Melting Point 173°C to 178°C[3]
Boiling Point Not available (decomposes)
Density 1.6 ± 0.1 g/cm³[4]
LogP 2.2[4]

Synthesis Pathway and Rationale

The synthesis of halogenated and trifluoromethylated nicotinic acids is a subject of significant interest due to their utility as intermediates. A common strategy involves the selective modification of a pre-existing pyridine ring. One plausible approach begins with the selective dechlorination of a 2,6-dichloro-5-fluoro-nicotinic acid derivative, followed by hydrolysis. This method is advantageous as it can shorten the synthetic route and improve overall yield compared to other methods that may require the use of odorous thiols.[5]

The diagram below illustrates a generalized workflow for synthesizing nicotinic acid derivatives, highlighting the key transformation steps.

Synthesis_Workflow Start 2,6-Dichloro-5-fluoro -nicotinic acid ester Intermediate Ethyl 2-chloro-5-fluoro -nicotinate Start->Intermediate Selective Dechlorination (e.g., H₂, Pd/C or Raney Ni) Product 2-Chloro-5-(trifluoromethyl) -nicotinic acid Intermediate->Product 1. Hydrolysis (e.g., LiOH) 2. Acidification (e.g., HCl) (Followed by trifluoromethylation steps) Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) Prep2 Filter through 0.45 µm membrane into vial Prep1->Prep2 Analysis Inject into LC-MS/MS or GC/MS System Prep2->Analysis Separation Separation on Chromatographic Column Analysis->Separation Detection Detection & Identification by Mass Spectrometer Separation->Detection Data Compare mass spectrum and retention time to standard Detection->Data Quant Quantify Purity Data->Quant

References

The Trifluoromethylnicotinic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of the trifluoromethyl group into the nicotinic acid framework has yielded a versatile class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of trifluoromethylnicotinic acid derivatives, with a specific focus on their antiviral, anticancer, and anti-inflammatory properties. We will delve into the nuanced structure-activity relationships that govern their efficacy, detail the molecular mechanisms through which they exert their effects, and provide comprehensive, field-proven protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights to accelerate innovation.

Introduction: The Strategic Advantage of Fluorination in Nicotinic Acid Derivatives

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been recognized for their diverse biological roles. The strategic introduction of a trifluoromethyl (-CF3) group, a bioisostere of the methyl group, has emerged as a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the parent molecule. The high electronegativity, metabolic stability, and lipophilicity imparted by the -CF3 group can significantly enhance a compound's binding affinity, membrane permeability, and resistance to metabolic degradation, ultimately leading to improved therapeutic profiles. This guide will explore the profound impact of this chemical modification on the biological activity of nicotinic acid derivatives across key therapeutic areas.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase with Precision

A significant area of investigation for trifluoromethylnicotinic acid derivatives has been in the development of novel anti-HIV agents. Certain derivatives have demonstrated potent inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1][2][3][4]

Mechanism of Action: Dual Inhibition of Reverse Transcriptase Functions

Trifluoromethylnicotinic acid derivatives, particularly the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold, have been identified as allosteric inhibitors of HIV-1 RT.[1][2] These compounds bind to a site distinct from the active site of the enzyme, inducing a conformational change that disrupts its function. Notably, some of these derivatives exhibit a dual-inhibition profile, targeting both the RNA-dependent DNA polymerase (RDDP) and the ribonuclease H (RNase H) activities of RT.[1][2] This dual-action mechanism is a significant advantage, as it can potentially lead to a higher barrier to the development of drug resistance.

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition

HIV_RT_Inhibition cluster_0 HIV-1 Entry and Uncoating cluster_1 Reverse Transcription cluster_2 Inhibition by Trifluoromethylnicotinic Acid Derivative HIV-1 Virion HIV-1 Virion Host Cell Host Cell HIV-1 Virion->Host Cell Fusion Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Reverse Transcriptase Reverse Transcriptase Host Cell->Reverse Transcriptase RNA-DNA Hybrid RNA-DNA Hybrid Viral RNA->RNA-DNA Hybrid RDDP Activity Reverse Transcriptase->RNA-DNA Hybrid Inhibited RT Allosterically Inhibited Reverse Transcriptase Reverse Transcriptase->Inhibited RT dsDNA dsDNA RNA-DNA Hybrid->dsDNA RNase H & DDDP Activity Integration into\nHost Genome Integration into Host Genome dsDNA->Integration into\nHost Genome Derivative Trifluoromethylnicotinic Acid Derivative Derivative->Reverse Transcriptase Allosteric Binding Inhibited RT->RNA-DNA Hybrid Blocks RDDP Inhibited RT->dsDNA Blocks RNase H

Caption: Allosteric inhibition of HIV-1 RT by a trifluoromethylnicotinic acid derivative, blocking both polymerase and RNase H activities.

Structure-Activity Relationship (SAR) Insights

Studies on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have revealed key structural features that influence their anti-HIV-1 activity.[1]

  • Ester vs. Amide Linkage: Both ester and amide derivatives at the carboxylic acid position have shown activity. For instance, an ester derivative, compound 21, was identified as a promising lead with an IC50 of 14 µM against RNase H and an EC50 of 5 µM in cell-based assays.[1]

  • Aromatic Substituents: The nature and position of substituents on the arylamino and the ester/amide moieties significantly impact potency. Monosubstituted aryl amides generally exhibit good inhibitory activity against RNase H.[1]

  • Linker Moiety: The introduction of linkers, such as benzyl or piperazine groups, between the nicotinic acid core and the terminal aromatic ring has been explored, with benzylamides showing notable RNase H inhibitory activity.[1]

Quantitative Data: In Vitro Anti-HIV-1 Activity
Compound IDScaffoldTargetIC50 (µM)EC50 (µM)Selectivity Index (SI)Reference
21 2-(arylamino)-6-(trifluoromethyl)nicotinic acid esterHIV-1 RT (RNase H)145≥10[1]
49 2-(arylamino)-6-(trifluoromethyl)nicotinic acid amideHIV-1 RT (RNase H)18--[1]
28-30, 37 Monosubstituted aryl amidesHIV-1 RT (RNase H)5.6-20--[1]
38-47 BenzylamidesHIV-1 RT (RNase H)9-24--[1]
Experimental Protocol: Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive method for assessing the inhibition of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Poly(A)-coated microplate

  • Oligo(dT) primer

  • Biotin-dUTP and Digoxigenin-dUTP

  • dATP, dCTP, dGTP, dTTP

  • Anti-digoxigenin-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution (e.g., 1% SDS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the trifluoromethylnicotinic acid derivatives in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-inhibitory level (typically ≤1%).

  • Reaction Setup: In the wells of the poly(A)-coated microplate, add 20 µL of the serially diluted test compounds, a positive control inhibitor (e.g., a known NNRTI), or a solvent control.

  • Reaction Mixture: Prepare a reaction mixture containing the oligo(dT) primer, dNTPs, biotin-dUTP, and digoxigenin-dUTP. Add 20 µL of this mixture to each well.

  • Enzyme Addition: Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well. Include a no-enzyme control (blank).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the plate three times with wash buffer to remove unincorporated nucleotides.

    • Add 100 µL of a diluted anti-digoxigenin-POD antibody solution to each well and incubate at 37°C for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the peroxidase substrate solution and incubate in the dark at room temperature for 15-30 minutes.

  • Data Acquisition: Stop the reaction by adding 50 µL of the stop solution. Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.[5][6]

  • Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.[5]

Experimental Workflow: HIV-1 RT Inhibition Assay

HIV_RT_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Trifluoromethylnicotinic Acid Derivatives start->prep_compounds setup_plate Add Compounds and Controls to Poly(A)-Coated Microplate prep_compounds->setup_plate add_reaction_mix Add Reaction Mixture (Primer, dNTPs, Labeled Nucleotides) setup_plate->add_reaction_mix add_enzyme Initiate Reaction with Recombinant HIV-1 RT add_reaction_mix->add_enzyme incubation Incubate at 37°C for 1-2 hours add_enzyme->incubation wash1 Wash Plate to Remove Unincorporated Nucleotides incubation->wash1 add_antibody Add Anti-Digoxigenin-POD Antibody and Incubate wash1->add_antibody wash2 Wash Plate add_antibody->wash2 add_substrate Add Peroxidase Substrate and Incubate wash2->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Measure Absorbance with Microplate Reader stop_reaction->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for the colorimetric HIV-1 reverse transcriptase inhibition assay.

Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

The trifluoromethylnicotinic acid scaffold has also been explored for its potential in cancer therapy, with a focus on inhibiting angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Certain derivatives have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Mechanism of Action: Blocking VEGFR-2 Signaling Cascade

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Trifluoromethylnicotinic acid derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_0 VEGF-A Binding and Receptor Dimerization cluster_1 Kinase Activation and Downstream Signaling cluster_2 Inhibition by Trifluoromethylnicotinic Acid Derivative VEGF-A VEGF-A VEGFR-2_monomer VEGFR-2 (Monomer) VEGF-A->VEGFR-2_monomer VEGFR-2_dimer VEGFR-2 (Dimer) VEGFR-2_monomer->VEGFR-2_dimer Dimerization Autophosphorylation Autophosphorylation VEGFR-2_dimer->Autophosphorylation ATP Inhibited_VEGFR-2 Inhibited VEGFR-2 VEGFR-2_dimer->Inhibited_VEGFR-2 PI3K_AKT_pathway PI3K/AKT Pathway Autophosphorylation->PI3K_AKT_pathway PLCg_MAPK_pathway PLCγ/MAPK Pathway Autophosphorylation->PLCg_MAPK_pathway Angiogenesis Angiogenesis PI3K_AKT_pathway->Angiogenesis Cell Survival, Proliferation PLCg_MAPK_pathway->Angiogenesis Cell Migration, Proliferation Derivative Trifluoromethylnicotinic Acid Derivative Derivative->VEGFR-2_dimer ATP-Competitive Binding Inhibited_VEGFR-2->Autophosphorylation Blocks

Caption: Mechanism of VEGFR-2 inhibition by a trifluoromethylnicotinic acid derivative, preventing downstream signaling and angiogenesis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of trifluoromethylnicotinic acid derivatives as VEGFR-2 inhibitors is highly dependent on their chemical structure.

  • Core Scaffold: The nicotinic acid core serves as a crucial anchor for binding to the hinge region of the VEGFR-2 kinase domain.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the nicotinamide nitrogen are critical for potency and selectivity.

  • Linker Groups: The type of linker between the nicotinic acid and other aromatic moieties can influence the overall conformation and binding affinity of the molecule.

Quantitative Data: In Vitro Anticancer and VEGFR-2 Inhibitory Activity
Compound IDCell LineAssayIC50 (µM)TargetIC50 (µM)Reference
5c HCT-15, PC-3CytotoxicityPotentVEGFR-20.068

Note: More comprehensive quantitative data for a wider range of trifluoromethylnicotinic acid derivatives as VEGFR-2 inhibitors is an active area of research.

Experimental Protocols

This biochemical assay directly measures the inhibition of VEGFR-2 kinase activity.[7][8][9]

Materials:

  • Recombinant Human VEGFR-2

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the remaining ATP via a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: A lower luminescence signal corresponds to higher kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7][8]

This cell-based assay assesses the effect of the compounds on the proliferation of endothelial cells.[10][11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Fetal bovine serum (FBS)

  • VEGF-A

  • MTT reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in a low-serum medium for several hours.

  • Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a stimulating concentration of VEGF-A.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration compared to the VEGF-A-stimulated control and determine the IC50 value.[10][11]

Anti-inflammatory Activity: Modulation of the GPR109A Receptor

Trifluoromethylnicotinic acid derivatives also hold promise as anti-inflammatory agents through their interaction with the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[12]

Mechanism of Action: GPR109A-Mediated Anti-inflammatory Signaling

GPR109A is expressed on various immune cells, including macrophages and neutrophils, as well as on adipocytes. Activation of GPR109A by its agonists, such as nicotinic acid and its derivatives, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. Activation of GPR109A in immune cells has been shown to reduce atherosclerosis progression, independent of lipid-modifying effects.[12][13]

Signaling Pathway: GPR109A-Mediated Anti-inflammatory Effects

GPR109A_Signaling cluster_0 Ligand Binding and G-protein Activation cluster_1 Downstream Signaling Cascade Derivative Trifluoromethylnicotinic Acid Derivative GPR109A GPR109A Derivative->GPR109A Gi Gαi GPR109A->Gi Gbg Gβγ GPR109A->Gbg Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activation NF-kB_pathway NF-κB Pathway PKA->NF-kB_pathway Modulation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB_pathway->Inflammatory_Cytokines Transcription Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Activation of GPR109A by a trifluoromethylnicotinic acid derivative leads to the inhibition of pro-inflammatory cytokine production.

Structure-Activity Relationship (SAR) Insights

The development of GPR109A agonists has focused on optimizing both potency and minimizing the common side effect of flushing associated with nicotinic acid.

  • Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophore for binding to GPR109A.

  • Pyridine Ring Substitutions: Modifications to the pyridine ring, including the introduction of the trifluoromethyl group, can significantly influence receptor affinity and functional activity.

  • Bioisosteric Replacements: Researchers have explored various bioisosteric replacements for the carboxylic acid and modifications of the core scaffold to develop G-protein biased agonists that retain anti-inflammatory effects without inducing the flushing response.[14]

Quantitative Data: GPR109A Activation
CompoundAssay TypeEC50 (nM)Reference
Nicotinic Acid[3H]nicotinic acid displacement130 (IC50)[15]
Nicotinic Acid[35S]GTPγS binding5000[15]
Compound 5aCalcium mobilization45[14]

Note: Specific EC50 values for trifluoromethylnicotinic acid derivatives as GPR109A agonists require further dedicated studies.

Conclusion and Future Directions

Trifluoromethylnicotinic acid derivatives represent a highly promising and versatile scaffold in modern drug discovery. Their demonstrated efficacy as antiviral, anticancer, and anti-inflammatory agents underscores the power of strategic chemical modification to unlock novel therapeutic potential. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

Future research in this area should focus on:

  • Comprehensive SAR studies: Systematic exploration of the chemical space around the trifluoromethylnicotinic acid core to further refine the SAR for each biological activity.

  • Mechanism of action elucidation: Deeper investigation into the molecular interactions with their respective targets to guide the design of more specific and potent inhibitors.

  • In vivo evaluation: Translation of the promising in vitro findings into preclinical and clinical studies to assess the therapeutic efficacy and safety of these compounds in relevant disease models.

  • Exploration of new therapeutic areas: Given their diverse biological activities, trifluoromethylnicotinic acid derivatives may hold potential in other disease areas, warranting broader screening and investigation.

By leveraging the knowledge and methodologies outlined in this technical guide, the scientific community is well-positioned to harness the full therapeutic potential of this remarkable class of compounds.

References

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinic Acid and Its Derivatives for Advanced Research and Drug Development

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary drug discovery and materials science. Its structure is distinguished by a pyridine core, a carboxylic acid handle for derivatization, a strategically placed chloro atom that serves as a versatile synthetic linchpin, and a trifluoromethyl (CF3) group. The CF3 group is of particular importance in medicinal chemistry; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the synthesis of the core scaffold, detailed protocols for its derivatization, an exploration of the biological activities of its derivatives, and insights into the structure-activity relationships (SAR) that govern their function. The content is structured to follow a logical progression from the foundational molecule to its complex applications, providing both theoretical understanding and practical, field-tested methodologies.

Part 1: The Core Moiety: Synthesis and Properties of this compound

The utility of any chemical scaffold begins with its accessibility and fundamental properties. This section details a common synthetic route and key physicochemical characteristics of the title compound.

Physicochemical and Safety Data

A summary of the essential properties of this compound is provided below. Researchers should always consult the Safety Data Sheet (SDS) before handling this chemical.

PropertyValueReference
CAS Number 505084-59-3[1]
Molecular Formula C₇H₃ClF₃NO₂[1]
Molecular Weight 225.55 g/mol [1]
Appearance Solid
Primary Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
General Synthesis Protocol: Lithiation and Carboxylation

The synthesis of substituted nicotinic acids can often be achieved through directed ortho-metalation followed by carboxylation. The following protocol is a representative method adapted from procedures for structurally similar compounds, such as 2-chloro-5-(trifluoromethoxy) isonicotinic acid.[3] This process involves the deprotonation of a precursor pyridine at a specific position, followed by quenching the resulting lithiated intermediate with carbon dioxide.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Formation of LDA: Add n-butyllithium (1.0 equivalent, typically 1.6 M in hexanes) dropwise to the stirred solution. Maintain the temperature at 0°C for 30 minutes to form lithium diisopropylamide (LDA).

  • Deprotonation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add a solution of the starting material, 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF, dropwise over 30 minutes. Stir the resulting mixture at -78°C for 2 hours to ensure complete deprotonation.

  • Carboxylation: Pour the reaction mixture onto an excess of freshly crushed dry ice (solid CO₂). Allow the mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.

  • Work-up and Isolation: Add a 5% aqueous solution of sodium hydroxide to the residue. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Acidification: Collect the aqueous layer and cool it in an ice bath. Acidify to a pH of approximately 4 by the dropwise addition of 6 N hydrochloric acid. The product should precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process Steps A 2-Chloro-5-(trifluoromethyl)pyridine P1 1. Lithiation @ -78°C in THF A->P1 B n-BuLi / Diisopropylamine (LDA) B->P1 C CO₂ (Dry Ice) P2 2. Carboxylation C->P2 D HCl (aq) P3 3. Acidic Work-up D->P3 P1->P2 Forms Lithiated Intermediate P2->P3 Forms Carboxylate Salt Product This compound P3->Product

Caption: Workflow for the synthesis of the core acid via lithiation.

Part 2: Key Synthetic Derivatization Strategies

The synthetic versatility of this compound stems from two primary reactive sites: the carboxylic acid group and the C2-chloro substituent. These sites allow for orthogonal chemical modifications, enabling the creation of diverse derivative libraries.

Strategy 1: Modification of the Carboxylic Acid Group

The carboxylic acid is readily converted into amides, esters, and acylhydrazones, which are common functional groups in bioactive molecules. Acylhydrazones, in particular, serve as valuable intermediates for constructing more complex heterocyclic systems like oxadiazoles.[4][5]

Experimental Protocol: Two-Step Synthesis of 1,3,4-Oxadiazoline Derivatives

  • Step A: Formation of Nicotinic Acid Hydrazide

    • Esterification (Precursor Step): First, convert the starting nicotinic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

    • Hydrazinolysis: Reflux the resulting methyl nicotinate (1.0 equivalent) with hydrazine hydrate (1.2 equivalents) in ethanol for 8-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[4]

    • Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting nicotinic acid hydrazide intermediate often crystallizes and can be purified by recrystallization.

  • Step B: Acylhydrazone Formation and Cyclization

    • Condensation: Dissolve the nicotinic acid hydrazide (1.0 equivalent) in ethanol, and add the desired aromatic aldehyde (1.1 equivalents). Reflux the mixture for 3-4 hours.[5][6]

    • Isolation of Acylhydrazone: Cool the solution, often in a refrigerator for 24 hours, to facilitate precipitation. Filter the solid acylhydrazone, wash with cold ethanol, and dry.[5]

    • Cyclization to 1,3,4-Oxadiazoline: Reflux the purified acylhydrazone (1.0 equivalent) in acetic anhydride (5-10 equivalents) for 6-8 hours.[4]

    • Work-up: After cooling, remove the excess acetic anhydride under reduced pressure. Pour the residue into ice-cold water. The precipitated 1,3,4-oxadiazoline derivative is then collected by filtration, washed with water, and dried.[4]

Strategy 2: C-C Bond Formation at the C2-Position via Suzuki Coupling

The chloro atom at the C2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring SAR.[4]

Experimental Protocol: Suzuki Coupling of the Nicotinic Acid Scaffold

  • Reaction Setup: In a reaction vessel, combine the this compound (1.0 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2.0 equivalents).

  • Solvent and Reflux: Add a solvent mixture of toluene, ethanol, and water. Heat the mixture to reflux under an inert nitrogen atmosphere for 12-16 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove insoluble salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Collect the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(trifluoromethyl)nicotinic acid derivative.[4]

Derivatization Pathways Diagram

G cluster_acid Carboxylic Acid Derivatization cluster_ring Pyridine Ring Derivatization Start 2-Chloro-5-(CF3) Nicotinic Acid Amide Amides Start->Amide Amine, Coupling Agent Hydrazide Acylhydrazide Start->Hydrazide 1. Esterification 2. N₂H₄·H₂O Suzuki 2-Aryl Derivatives Start->Suzuki Ar-B(OH)₂, Pd Catalyst Hydrazone Acylhydrazone Hydrazide->Hydrazone Ar-CHO Oxadiazoline 1,3,4-Oxadiazoline Hydrazone->Oxadiazoline Ac₂O, Reflux

Caption: Key synthetic pathways for derivatizing the core scaffold.

Part 3: Biological Applications of Derivatives

Derivatives of nicotinic acid are known to possess a wide array of biological activities. The incorporation of the chloro and trifluoromethyl groups on the scaffold serves to modulate these activities and improve drug-like properties.

Derivative ClassBiological Target / ActivityKey Findings & InsightsReference
Acylhydrazones Antimicrobial Showed promising activity against Gram-positive bacteria, especially Staphylococcus epidermidis and MRSA strains.[5]
1,3,4-Oxadiazolines Analgesic & Anti-inflammatory Certain derivatives demonstrated significant analgesic and anti-inflammatory effects, potentially through the reduction of TNF-α and IL-6 levels.[6]
2-(Aryl)nicotinic Acids γ-Secretase Inhibition A 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid derivative showed potential as a selective inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease.[7]
Various Heterocycles Cholinesterase (ChE) Inhibition Synthesized derivatives based on the nicotinic acid hydrazide intermediate were found to cause competitive or mixed-type inhibition of human serum ChE.[8]

These examples underscore the scaffold's potential in developing therapeutics for infectious diseases, inflammatory conditions, and neurodegenerative disorders. The trifluoromethyl group often contributes to increased potency and improved pharmacokinetic profiles, while the diverse functionalities introduced through derivatization allow for fine-tuning of activity against specific biological targets.

Part 4: Structure-Activity Relationship (SAR) Insights

SAR analysis is fundamental to transforming a bioactive "hit" into a clinical "lead." For the this compound scaffold, SAR is guided by understanding the role of each component.

  • The Trifluoromethyl Group (CF₃): This group at the C5 position is a powerful modulator. It significantly increases lipophilicity, which can enhance cell membrane penetration. Its strong electron-withdrawing nature can alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing receptor interactions. Furthermore, the CF₃ group is sterically bulky and resistant to metabolic degradation (e.g., P450 oxidation), which generally increases the half-life of a drug candidate.[9][10]

  • The 2-Chloro Group: While primarily a synthetic handle for cross-coupling, the chloro group also has electronic effects on the pyridine ring. When retained in the final molecule, it can participate in halogen bonding or occupy hydrophobic pockets in a protein active site. Replacing it with various aryl groups via Suzuki coupling allows for systematic probing of a receptor's binding site. For example, adding electron-donating or electron-withdrawing groups to the new aryl ring can map out electronic requirements, while varying the size of the substituent can define the steric limits of the pocket.[10]

  • The Carboxylic Acid and Its Derivatives: The conversion of the carboxylic acid to amides, hydrazones, or other groups drastically changes the hydrogen bonding capacity of the molecule. An acid typically acts as a hydrogen bond donor and acceptor, while an amide provides a different spatial arrangement of donors and acceptors. This modification is crucial for optimizing interactions with amino acid residues in a target protein.[10]

  • Isomeric Effects: The precise positioning of functional groups is critical. Studies on isomeric trifluoromethyl-pyridine carboxylic acid complexes have shown that even a simple change in the substituent's position can alter the coordination mode with a metal center, which in turn dramatically affects its binding affinity for macromolecules like DNA and proteins.[11] This highlights that the 2-chloro and 5-CF₃ arrangement is a distinct chemical entity whose biological activity cannot be directly inferred from other substitution patterns.

SAR Logic Diagram

G cluster_mods Chemical Modifications cluster_props Property Changes Scaffold Core Scaffold 2-Chloro-5-(CF₃) Nicotinic Acid Mod1 Modification A C2-Position (Suzuki) Vary aryl group Alter electronics/sterics Scaffold->Mod1 Mod2 Modification B Carboxylic Acid Amide formation Change H-bond pattern Scaffold->Mod2 Prop1 Physicochemical Lipophilicity pKa Solubility Mod1->Prop1 Prop2 Structural Conformation Steric Profile Mod1->Prop2 Mod2->Prop1 Mod2->Prop2 Activity Biological Activity Potency (IC₅₀/EC₅₀) Selectivity ADME Profile Prop1->Activity Prop2->Activity

Caption: Logical flow from scaffold modification to changes in biological activity.

Conclusion and Future Outlook

This compound represents a "privileged" scaffold that provides a robust and versatile platform for the development of novel therapeutics. Its well-defined reactive sites allow for systematic and predictable chemical modifications, making it an ideal starting point for library synthesis and lead optimization campaigns. The strategic inclusion of the trifluoromethyl group imparts desirable drug-like properties that address common challenges in medicinal chemistry, such as metabolic instability.

Future research will likely focus on expanding the repertoire of catalytic cross-coupling reactions at the C2-position, exploring novel cyclization reactions from the carboxylic acid handle, and applying the resulting derivatives to a broader range of biological targets, including protein kinases and epigenetic modulators. As synthetic methodologies become more advanced, the potential to fine-tune the properties of this scaffold will continue to grow, solidifying its role as a cornerstone in the search for next-generation medicines.

References

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(trifluoromethyl)nicotinic acid is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring, imparts desirable physicochemical properties such as enhanced metabolic stability and binding affinity to biological targets. This guide provides an in-depth exploration of the primary synthetic routes and starting materials for the preparation of this valuable compound, with a focus on the underlying chemical principles and practical considerations for researchers and professionals in drug development and chemical synthesis.

The most industrially viable and widely documented pathway to this compound commences with the readily available and cost-effective starting material, 3-methylpyridine (also known as 3-picoline). This multi-step synthesis culminates in the formation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, which is subsequently converted to the final nicotinic acid product. A secondary, notable strategy involves the hydrolysis of a nitrile precursor. This guide will elucidate both approaches, providing detailed protocols and a comparative analysis.

Primary Synthetic Pathway: A Multi-step Synthesis from 3-Methylpyridine

The conversion of 3-methylpyridine to this compound is a well-established, albeit lengthy, process that involves sequential modifications of the pyridine core and the methyl substituent. The overall strategy is to first introduce the chloro and trifluoromethyl groups onto the pyridine scaffold to form 2-chloro-5-(trifluoromethyl)pyridine, which is then oxidized to the desired carboxylic acid.

A representative synthetic scheme is detailed in a Chinese patent (CN102452976A), which outlines a four-step process to the key intermediate.[1]

Step 1: N-Oxidation of 3-Methylpyridine

The initial step involves the activation of the pyridine ring towards electrophilic substitution by forming the N-oxide. This is a crucial maneuver as the pyridine ring itself is electron-deficient and resistant to many electrophilic additions. The N-oxide, by contrast, possesses increased electron density on the ring, facilitating subsequent reactions.

Experimental Protocol:

  • To a solution of 3-methylpyridine in glacial acetic acid, an oxidizing agent such as hydrogen peroxide is added portion-wise.

  • The reaction mixture is heated to a temperature of 70-80°C and maintained for 18-24 hours.[1]

  • Upon completion, the solvent is removed under reduced pressure, and the resulting 3-methylpyridine N-oxide is purified, typically by crystallization.

Causality: The N-oxidation increases the electron density at the 2 and 6 positions of the pyridine ring, making them more susceptible to nucleophilic attack in the subsequent chlorination step. Glacial acetic acid serves as a suitable solvent and can also act as a catalyst.

Step 2: Ring Chlorination to 2-Chloro-5-methylpyridine

With the activated N-oxide in hand, the next objective is the regioselective introduction of a chlorine atom at the 2-position. This is typically achieved using a chlorinating agent in the presence of a base.

Experimental Protocol:

  • 3-Methylpyridine N-oxide is dissolved in a suitable solvent, such as dichloromethane.

  • A chlorinating agent, for example, benzoyl chloride, is added to the solution.

  • An acid scavenger, such as triethylamine, is introduced to neutralize the acid generated during the reaction.

  • The mixture is refluxed for 3-4 hours to drive the reaction to completion.[1]

  • The resulting 2-chloro-5-methylpyridine is then isolated and purified.

Causality: The reaction proceeds via a rearrangement mechanism where the oxygen of the N-oxide attacks the chlorinating agent, followed by an intramolecular attack of the chloride ion at the 2-position of the pyridine ring. The presence of an isomer, 2-chloro-3-methylpyridine, is a common outcome, though this mixture can often be carried forward to the next step without separation.[1]

Step 3: Side-Chain Trichlorination

The focus now shifts to the modification of the methyl group. A free-radical chlorination is employed to replace the three hydrogen atoms with chlorine, yielding a trichloromethyl group.

Experimental Protocol:

  • 2-Chloro-5-methylpyridine is dissolved in a high-boiling point solvent like o-dichlorobenzene.

  • A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

  • Chlorine gas is bubbled through the heated reaction mixture (120-140°C) for an extended period (18-20 hours).[1]

  • The reaction is monitored until the starting material is consumed, after which the solvent is removed to yield crude 2-chloro-5-(trichloromethyl)pyridine.

Causality: The high temperature and the presence of a radical initiator generate chlorine radicals, which abstract hydrogen atoms from the methyl group. The resulting benzylic-type radical then reacts with molecular chlorine in a chain reaction until all three hydrogens are substituted.

Step 4: Halogen Exchange Fluorination

The final step in the synthesis of the key intermediate is the conversion of the trichloromethyl group to the highly stable trifluoromethyl group. This is accomplished through a halogen exchange reaction, often referred to as the Swarts reaction.

Experimental Protocol:

  • 2-Chloro-5-(trichloromethyl)pyridine is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Anhydrous potassium fluoride is added as the fluorinating agent.

  • A phase-transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), is introduced to facilitate the reaction between the solid potassium fluoride and the organic substrate.[1]

  • The mixture is heated under reflux for 5-7 hours.[1]

  • After completion, the product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated by extraction and purified by distillation.

Causality: The fluoride ions from potassium fluoride displace the chloride ions on the trichloromethyl group. The phase-transfer catalyst is essential for transporting the fluoride ions from the solid phase into the organic phase where the reaction occurs.

Visualizing the Primary Synthetic Workflow

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine cluster_0 Primary Synthetic Pathway from 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine_N-Oxide 3-Methylpyridine_N-Oxide 3-Methylpyridine->3-Methylpyridine_N-Oxide Step 1: N-Oxidation (H₂O₂/AcOH) 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine_N-Oxide->2-Chloro-5-methylpyridine Step 2: Ring Chlorination (Benzoyl Chloride) 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(trichloromethyl)pyridine Step 3: Side-Chain Chlorination (Cl₂/AIBN) 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine Step 4: Fluorination (KF/CTAB)

Caption: Multi-step synthesis of the key intermediate.

Final Step: Oxidation to this compound

The conversion of the alkylpyridine intermediate to the corresponding carboxylic acid is a standard transformation in organic synthesis. While specific documented examples for 2-chloro-5-(trifluoromethyl)pyridine are sparse in readily available literature, the general methodology involves strong oxidizing agents.

Common Oxidizing Agents:

  • Potassium permanganate (KMnO₄): A powerful and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous solution, often under basic or neutral conditions, followed by acidification.

  • Nitric Acid (HNO₃): Can also be used for the oxidation of alkylpyridines, though it often requires harsh conditions (high temperature and pressure) and can lead to nitration as a side reaction.

Alternative Pathway: The Nitrile Hydrolysis Route

An alternative and potentially more convergent approach to this compound involves the synthesis and subsequent hydrolysis of a nitrile precursor, 2-chloro-5-(trifluoromethyl)nicotinonitrile. This strategy avoids the direct oxidation of the trifluoromethylpyridine intermediate.

Synthesis and Hydrolysis of the Nitrile Intermediate

The synthesis of the required nicotinonitrile can be envisioned from precursors such as a corresponding aldehyde or amide. Once obtained, the hydrolysis of the nitrile to the carboxylic acid is a well-established transformation. A Japanese patent (JPS56169672A) describes a similar process for the hydrolysis of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, providing a strong precedent for this approach.[2]

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Nitrile Formation: A suitable precursor, such as 2-chloro-5-(trifluoromethyl)nicotinamide, would be dehydrated using a reagent like phosphorus oxychloride or trifluoroacetic anhydride to yield 2-chloro-5-(trifluoromethyl)nicotinonitrile.

  • Hydrolysis: The resulting nitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

    • Basic Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide.[2] The reaction initially forms the sodium salt of the carboxylic acid.

    • Acidification: The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free this compound.

  • Isolation: The solid product is collected by filtration, washed, and dried.

Causality: The nitrile group is susceptible to nucleophilic attack by water or hydroxide ions. Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, after a series of proton transfers and rearrangements, ultimately yields the carboxylate anion. Acidification then provides the final carboxylic acid.

Visualizing the Nitrile Hydrolysis Workflow

Nitrile Hydrolysis Route cluster_1 Alternative Nitrile Hydrolysis Pathway Precursor Suitable Precursor (e.g., Amide) Nitrile 2-Chloro-5-(trifluoromethyl)nicotinonitrile Precursor->Nitrile Nitrile Formation (Dehydration) Final_Product This compound Nitrile->Final_Product Hydrolysis (NaOH, then HCl)

Caption: A potential alternative synthesis route.

Comparative Summary of Starting Materials and Routes

Parameter 3-Methylpyridine Route Nitrile Hydrolysis Route
Primary Starting Material 3-Methylpyridine (3-Picoline)A suitable precursor for the nitrile (e.g., an amide or aldehyde)
Key Intermediate 2-Chloro-5-(trifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)nicotinonitrile
Number of Steps Multiple (typically 5 or more)Potentially fewer, depending on the availability of the nitrile precursor
Key Transformations N-oxidation, chlorination (ring and side-chain), fluorination, oxidationNitrile formation, hydrolysis
Advantages Utilizes a very cheap and abundant starting material. Well-established industrial processes exist for the intermediate.Potentially more convergent. Hydrolysis is often a high-yielding and clean reaction.
Challenges A lengthy synthetic sequence. Use of hazardous reagents (e.g., chlorine gas). Potential for isomeric byproducts.The synthesis of the trifluoromethylated nicotinonitrile precursor may be challenging.

Conclusion

The synthesis of this compound is a topic of significant interest for the pharmaceutical and agrochemical industries. The most prevalent and economically sound approach begins with the readily available starting material, 3-methylpyridine. This pathway, while involving multiple steps, is well-documented and scalable. Key transformations include the strategic activation of the pyridine ring via N-oxidation, followed by sequential chlorination and fluorination reactions to construct the key 2-chloro-5-(trifluoromethyl)pyridine intermediate. The final step, an oxidation reaction, furnishes the desired nicotinic acid.

An alternative strategy, the hydrolysis of a nitrile precursor, offers a potentially more direct route to the final product and warrants consideration, particularly if an efficient synthesis of the required 2-chloro-5-(trifluoromethyl)nicotinonitrile can be developed.

Researchers and drug development professionals should carefully evaluate the trade-offs between these synthetic strategies, considering factors such as starting material cost, scalability, reaction efficiency, and safety, to select the most appropriate route for their specific needs.

References

The Dual Signaling Axis of Nicotinic Acid Derivatives: A Technical Guide to GPR109A-Mediated Therapeutic and Adverse Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (niacin) and its derivatives have been a cornerstone in the management of dyslipidemia for decades, valued for their robust efficacy in modulating a broad spectrum of lipid parameters.[1][2][3][4] Their clinical utility, however, is often compromised by a distinct adverse effect: cutaneous flushing.[5][6][7][8] This guide provides an in-depth exploration of the molecular mechanisms underpinning both the therapeutic actions and the undesirable side effects of nicotinic acid derivatives. We will dissect the pivotal role of the G-protein coupled receptor 109A (GPR109A), detailing its dual signaling cascades through G-protein and β-arrestin pathways. This document will serve as a technical resource for researchers and drug development professionals, offering insights into the causal relationships behind experimental observations and providing a framework for developing novel therapeutics with improved side-effect profiles.

The Central Role of GPR109A in Nicotinic Acid's Actions

The pharmacological effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A) , also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][9] This receptor is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and epidermal Langerhans cells.[6][10][11][12] The binding of nicotinic acid to GPR109A initiates a bifurcation in downstream signaling, leading to distinct physiological outcomes.

The Gαi/o-Mediated Therapeutic Pathway: Antilipolytic Effects

The primary therapeutic benefit of nicotinic acid in treating dyslipidemia stems from its potent antilipolytic action.[5][7][13] This effect is mediated through the canonical G-protein signaling pathway.

Upon agonist binding, GPR109A couples to inhibitory G-proteins of the Gαi/o family.[9][13] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][13] The reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme that would otherwise phosphorylate and activate hormone-sensitive lipase (HSL). The net result is the inhibition of lipolysis in adipocytes, leading to a decreased release of free fatty acids (FFAs) into the circulation.[7]

The diminished flux of FFAs to the liver subsequently reduces the hepatic synthesis of triglycerides and their incorporation into very-low-density lipoproteins (VLDL).[7][14] This cascade of events ultimately leads to lower levels of circulating VLDL and low-density lipoprotein (LDL) cholesterol, contributing to the atheroprotective profile of nicotinic acid derivatives.[1][7]

Experimental Protocol: cAMP Measurement Assay to Assess GPR109A Activation

This protocol outlines a common method to quantify the inhibition of adenylyl cyclase activity following GPR109A activation.

Objective: To measure the decrease in intracellular cAMP levels in GPR109A-expressing cells upon stimulation with a nicotinic acid derivative.

Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing human GPR109A in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the nicotinic acid derivative to be tested.

  • Cell Treatment:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add the different concentrations of the nicotinic acid derivative to the cells.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using the buffer provided in a commercial cAMP assay kit.

    • Perform the cAMP measurement according to the manufacturer's instructions (e.g., using a competitive immunoassay with a fluorescent or luminescent readout).

  • Data Analysis: Plot the cAMP levels against the concentration of the nicotinic acid derivative to determine the dose-dependent inhibition of forskolin-stimulated cAMP production.

The β-Arrestin-Mediated Adverse Effect Pathway: Cutaneous Flushing

The most common and compliance-limiting side effect of nicotinic acid therapy is cutaneous flushing, characterized by redness, warmth, and itching of the skin.[5][7][15] This response is not mediated by the Gαi/o pathway but rather by a distinct signaling cascade involving β-arrestin proteins.[5][8][13]

Activation of GPR109A in epidermal Langerhans cells and other dermal immune cells leads to the recruitment of β-arrestin1.[5][6][8][13] This interaction promotes the activation of cytosolic phospholipase A2 (cPLA2), which in turn catalyzes the release of arachidonic acid from membrane phospholipids.[5][13] The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce vasodilatory prostanoids, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[6][7][12][15] These prostaglandins act on their respective receptors on dermal capillaries, causing vasodilation and the characteristic flushing response.[15][16]

Crucially, studies in β-arrestin1-null mice have demonstrated that while the flushing response to nicotinic acid is significantly reduced, the therapeutic antilipolytic effect remains intact.[5][8][13] This finding provides a strong rationale for the development of G-protein-biased GPR109A agonists that selectively activate the Gαi/o pathway without engaging the β-arrestin cascade, potentially offering the lipid-modifying benefits without the flushing side effect.[5][17]

Diagram: Dichotomous Signaling of GPR109A

GPR109A_Signaling cluster_membrane Cell Membrane cluster_therapeutic Therapeutic Pathway (Antilipolysis) cluster_adverse Adverse Effect Pathway (Flushing) GPR109A GPR109A Gai Gαi/o GPR109A->Gai Activates bArrestin β-Arrestin1 GPR109A->bArrestin Recruits NA Nicotinic Acid Derivative NA->GPR109A Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis cPLA2 cPLA2 bArrestin->cPLA2 Activates AA Arachidonic Acid cPLA2->AA Releases PGs PGD2 / PGE2 AA->PGs COX enzymes Flushing Vasodilation (Flushing) PGs->Flushing

Caption: Dual signaling pathways initiated by nicotinic acid binding to GPR109A.

The Anti-Inflammatory Dimension of Nicotinic Acid Derivatives

Beyond their impact on lipid metabolism, nicotinic acid derivatives exert significant anti-inflammatory effects, which are also mediated through GPR109A.[10][11] These properties contribute to their potential anti-atherogenic profile, independent of their lipid-lowering actions.[10][11]

Modulation of Immune Cell Function

In monocytes and macrophages, activation of GPR109A by nicotinic acid has been shown to suppress the inflammatory response triggered by Toll-like receptor (TLR) agonists.[10][11] This includes a reduction in the secretion of pro-inflammatory cytokines and chemokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[10][11][18]

The underlying mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10][18] Nicotinic acid treatment has been demonstrated to reduce the phosphorylation of IKKβ and IκBα, key upstream regulators of NF-κB activation.[18] This leads to decreased nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of target inflammatory genes.[10][18]

Effects on Adipose Tissue Inflammation

Adipose tissue is a significant source of inflammatory mediators in metabolic diseases. Nicotinic acid has been shown to directly act on adipocytes to attenuate the expression of pro-inflammatory chemokines like fractalkine and RANTES.[19] Concurrently, it upregulates the expression of adiponectin, an adipokine with potent anti-inflammatory and insulin-sensitizing properties.[10][19] These effects are also mediated through a G-protein-coupled pathway and contribute to a systemic reduction in inflammation.[19]

Diagram: Anti-Inflammatory Signaling Workflow

Anti_Inflammatory_Workflow cluster_cell Monocyte / Macrophage cluster_pathway NF-κB Pathway TLR TLR4 IKK IKKβ TLR->IKK Activates GPR109A GPR109A GPR109A->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflam_Genes Inflammatory Gene Transcription Nucleus->Inflam_Genes Cytokines ↓ Pro-inflammatory Cytokines (TNFα, IL-6) Inflam_Genes->Cytokines LPS LPS LPS->TLR Activates NA Nicotinic Acid NA->GPR109A Activates

Caption: Nicotinic acid inhibits the NF-κB pathway via GPR109A.

Quantitative Summary of Nicotinic Acid's Anti-Inflammatory Effects

The following table summarizes the quantitative effects of nicotinic acid on the secretion and expression of various inflammatory mediators as reported in the literature.

MediatorCell TypeStimulusNicotinic Acid EffectReference
TNF-α Human MonocytesLPS (TLR4 agonist)↓ 49.2% in secretion[18]
IL-6 Human MonocytesLPS (TLR4 agonist)↓ 56.2% in secretion[18]
MCP-1 Human MonocytesLPS (TLR4 agonist)↓ 43.2% in secretion[18]
Fractalkine 3T3-L1 AdipocytesTNF-α↓ 50% in expression[19]
RANTES 3T3-L1 AdipocytesTNF-α↓ 70% in expression[19]
Adiponectin 3T3-L1 Adipocytes-↑ 3-5 fold in mRNA[19]
p-IKKβ THP-1 Monocytes-↓ 42%[18]
p-IκBα THP-1 Monocytes-↓ 54%[18]
Nuclear p65 THP-1 MonocytesLPS↓ 89%[18]

Conclusion and Future Directions

The mechanism of action of nicotinic acid derivatives is a compelling example of ligand-directed signaling, where a single receptor, GPR109A, can initiate two distinct pathways with opposing clinical consequences. The Gαi/o-mediated inhibition of lipolysis is responsible for the desirable lipid-modifying effects, while the β-arrestin1-dependent activation of the prostanoid pathway in dermal immune cells causes the problematic flushing response. Furthermore, the GPR109A-mediated anti-inflammatory actions present an additional, lipoprotein-independent mechanism for the atheroprotective effects of these compounds.

This detailed understanding of the divergent signaling pathways of GPR109A provides a clear roadmap for future drug development. The pursuit of G-protein-biased GPR109A agonists, which selectively engage the therapeutic Gαi/o pathway, represents a promising strategy to develop novel anti-dyslipidemic agents that retain the efficacy of nicotinic acid while minimizing or eliminating the flushing side effect that has long hindered its clinical use.[5][17]

References

Spectroscopic Data for 2-Chloro-5-(trifluoromethyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a trifluoromethyl group and a chlorine atom on the pyridine ring, alongside a carboxylic acid moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development. The data presented herein is based on predictive models and established spectroscopic principles, serving as a robust guide for the interpretation of experimental data.

The molecular structure of this compound, with the chemical formula C₇H₃ClF₃NO₂, is presented below.[1] The strategic placement of electron-withdrawing groups, such as the trifluoromethyl and chloro substituents, profoundly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm).

Predicted ¹H NMR Data:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.9Doublet1HH-6
~8.4Doublet1HH-4
~13.5Singlet (broad)1HCOOH

Interpretation: The ¹H NMR spectrum is predicted to show two signals in the aromatic region and one broad signal for the carboxylic acid proton. The protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The significant downfield shifts are a result of the deshielding effect of the electron-withdrawing trifluoromethyl and chloro groups, as well as the nitrogen atom in the pyridine ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, which is characteristic of acidic protons.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum on NMR Spectrometer transfer->acquire Insert into Spectrometer process Fourier Transform, Phase & Baseline Correction acquire->process Raw FID Data analyze Integrate Signals & Determine Chemical Shifts process->analyze

Caption: General workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Theoretical Framework: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (ppm)Assignment
~165C=O (Carboxylic Acid)
~155C-Cl
~148C-H (C-6)
~140 (quartet)C-CF₃
~135C-H (C-4)
~130C-COOH
~122 (quartet)CF₃

Interpretation: The ¹³C NMR spectrum is predicted to show seven distinct signals. The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The carbons attached to the electronegative chlorine and nitrogen atoms will also be significantly downfield. The carbon attached to the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon itself will be a quartet.

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

Theoretical Framework: Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shifts are very sensitive to the electronic environment.

Predicted ¹⁹F NMR Data:

Predicted Chemical Shift (ppm)MultiplicityAssignment
~ -63Singlet-CF₃

Interpretation: The ¹⁹F NMR spectrum is predicted to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is expected to be in the typical range for a -CF₃ group attached to an aromatic ring. The absence of coupling suggests no neighboring fluorine or hydrogen atoms within three bonds.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Tune the NMR spectrometer to the ¹⁹F frequency.

  • Acquire the ¹⁹F NMR spectrum.

  • Process the data and reference the chemical shifts to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

Theoretical Framework: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
1725-1700StrongC=O stretchCarboxylic Acid
1600-1450MediumC=C and C=N stretchAromatic Ring
1320-1210StrongC-O stretchCarboxylic Acid
1350-1150StrongC-F stretchTrifluoromethyl
800-600Medium-StrongC-Cl stretchChloro-aromatic

Interpretation: The IR spectrum of this compound is expected to be dominated by the characteristic broad O-H stretching absorption of the carboxylic acid dimer, spanning a wide frequency range.[2] A strong, sharp peak for the carbonyl (C=O) stretch will also be prominent.[3][4][5] The presence of the aromatic ring will be indicated by C=C and C=N stretching vibrations. Strong absorptions corresponding to the C-F stretches of the trifluoromethyl group and a band for the C-Cl stretch are also anticipated.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or a mull in Nujol. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) for solution-state IR.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 225 (and 227 in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragment Ions (m/z):

    • 180: Loss of -COOH (M - 45)

    • 199: Loss of -C₂H₅ (M - 26)

    • 152: Loss of -CF₃ (M - 69)

    • 124: Loss of -COOH and -CF₃

Interpretation: The mass spectrum is expected to show a clear molecular ion peak, with the characteristic isotopic pattern for a monochlorinated compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group, the trifluoromethyl group, and potentially the chlorine atom. The fragmentation of the pyridine ring itself can also lead to a series of smaller fragment ions.

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a suitable method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Record the mass spectrum and identify the molecular ion and major fragment ions.

Mass_Spec_Fragmentation M [M]⁺˙ m/z 225/227 F1 [M-COOH]⁺ m/z 180/182 M->F1 - COOH F2 [M-Cl]⁺ m/z 190 M->F2 - Cl F3 [M-CF₃]⁺ m/z 156/158 M->F3 - CF₃ F4 Pyridine Ring Fragments F1->F4 Further Fragmentation F3->F4 Further Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides a powerful toolkit for its unambiguous identification and structural verification. The predictive data and interpretations presented in this guide serve as a valuable resource for researchers, enabling them to confidently assign experimental data and ensure the quality and integrity of this important chemical entity in their research and development endeavors. The synergistic application of these techniques allows for a complete and detailed understanding of the molecular structure.

References

Methodological & Application

Application Notes & Protocols: The Strategic Role of 2-Chloro-5-(trifluoromethyl)nicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3) has emerged as a highly valuable and versatile building block, distinguished by a unique combination of structural features that render it exceptionally useful for constructing complex molecular architectures.[1][2]

This guide provides an in-depth exploration of its applications, grounded in established chemical principles and supported by field-proven protocols. We will delve into the causality behind its utility, offering researchers and drug development professionals the insights needed to leverage this powerful intermediate in their synthetic campaigns.

The strategic importance of this molecule lies in the synergistic interplay of its three key components:

  • The Nicotinic Acid Core: A pyridine-3-carboxylic acid scaffold that is a well-established pharmacophore and a bioisostere for other aromatic systems, providing a robust foundation for ligand-receptor interactions.

  • The 5-(Trifluoromethyl) Group: The CF₃ group is a critical substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3]

  • The 2-Chloro Substituent: This chlorine atom serves as a versatile synthetic handle. It activates the pyridine ring and functions as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, enabling the straightforward introduction of a wide array of functional groups and the construction of more complex heterocyclic systems.

This combination makes this compound a prized intermediate for accessing novel chemical matter, particularly in the development of anti-infective and anticancer agents.[4][5][6]

Core Application: A Key Intermediate for Anti-Infective Agents

A primary application of this scaffold is in the synthesis of novel anti-infective agents. The related intermediate, methyl 6-chloro-5-(trifluoromethyl)nicotinate, is explicitly cited as a key synthon in the development of new anti-infective drugs currently under investigation.[5] The synthesis of this methyl ester is a critical first step, often starting from the parent acid or a related precursor, highlighting the importance of the core structure in building the final active pharmaceutical ingredient (API).

The development of economical and scalable synthetic routes to these intermediates is a major focus, as the cost of trifluoromethylating reagents can be a significant hurdle in commercial drug manufacturing.[5] Research has demonstrated efficient trifluoromethylation processes to produce these key building blocks on a kilogram scale, underscoring their industrial relevance.[4]

Biological Significance of Nicotinic Acid Derivatives

While direct biological data on this compound is limited as it is primarily a synthetic intermediate, the broader class of substituted nicotinic acid derivatives has demonstrated significant and diverse biological activities. This provides a strong rationale for its use as a starting point for discovering new drugs.

Antimicrobial and Antibacterial Potential

Research into novel nicotinic acid derivatives has revealed promising antibacterial activity. For instance, studies on a series of acylhydrazones derived from nicotinic acid showed potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Specific derivatives exhibited Minimal Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against an MRSA strain.[7] These findings suggest that the nicotinic acid core is a viable scaffold for developing new antibiotics to combat resistant pathogens.

Compound ClassTest OrganismMIC (µg/mL)Reference
Nicotinic Acid Acylhydrazone (Compound 13)Staphylococcus epidermidis ATCC 122281.95[7]
Nicotinic Acid Acylhydrazone (Compound 13)Staphylococcus aureus ATCC 43300 (MRSA)7.81[7]
Nicotinic Acid Acylhydrazone (Compound 5)Staphylococcus aureus ATCC 2592315.62[7]
1,3,4-Oxadiazoline Derivative (Compound 25)Bacillus subtilis ATCC 66337.81[7]
Anticancer Activity

The trifluoromethyl group is a hallmark of many modern anticancer drugs.[6] Derivatives of related trifluoromethyl-containing heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, have been synthesized and evaluated for their antiproliferative activity. One study found that a 7-chloro-thiazolo[4,5-d]pyrimidine derivative with a trifluoromethyl group was the most active compound against a panel of human cancer cell lines, reducing cell viability to 20% at a 50 µM concentration.[6] This highlights the potential of using building blocks like this compound to access novel oncology drug candidates.

Visualization of Synthetic and Conceptual Frameworks

To better understand the utility of this molecule, the following diagrams illustrate a key synthetic transformation and its conceptual importance in medicinal chemistry.

Synthetic_Workflow Start 2-Chloro-5-(trifluoromethyl) nicotinic acid Intermediate Acyl Chloride Intermediate Start->Intermediate SOCl₂ or (COCl)₂ Product Target Amide Derivative Intermediate->Product Base (e.g., Et₃N) Solvent (e.g., DCM) Amine Primary/Secondary Amine (R1R2NH) Amine->Product Base (e.g., Et₃N) Solvent (e.g., DCM)

Caption: Synthetic Workflow for Amide Synthesis.

Medicinal_Chemistry_Significance Core 2-Chloro-5-(trifluoromethyl) nicotinic acid Trifluoromethyl Group Nicotinic Acid Core 2-Chloro Substituent CF3_Attribs Enhanced Metabolic Stability Increased Lipophilicity Improved Binding Affinity Core:f0->CF3_Attribs Nico_Attribs Proven Pharmacophore Bioisosteric Scaffold H-Bonding Capability Core:f1->Nico_Attribs Cl_Attribs Versatile Synthetic Handle SₙAr Reaction Site Enables Derivatization Core:f2->Cl_Attribs

Caption: Medicinal Chemistry Significance.

Experimental Protocol: Synthesis of a Nicotinamide Derivative

This protocol provides a representative method for the synthesis of an amide derivative from this compound, a fundamental transformation in constructing compound libraries for screening.

Objective: To synthesize N-benzyl-2-chloro-5-(trifluoromethyl)nicotinamide.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser and drying tube

  • Ice bath

  • Separatory funnel

Step-by-Step Methodology:

Part A: Activation of the Carboxylic Acid

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the starting material (approx. 10 mL per gram of acid).

  • Activation: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Slowly add oxalyl chloride (1.2 eq) dropwise at room temperature.

    • Causality Note: Oxalyl chloride or thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine. DMF catalyzes this reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and CO). The completion of this step results in a solution of the crude acyl chloride.

Part B: Amide Coupling

  • Amine Solution: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the acylation reaction, preventing the protonation of the benzylamine nucleophile and driving the reaction to completion.

  • Coupling Reaction: Cool the amine solution in an ice bath (0 °C). Slowly add the acyl chloride solution from Part A to the cooled amine solution dropwise over 15-20 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

Part C: Work-up and Purification

  • Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Causality Note: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any unreacted acyl chloride and residual acid. The brine wash removes residual water from the organic layer.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-2-chloro-5-(trifluoromethyl)nicotinamide can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique trifecta of a heterocyclic core, a metabolically robust trifluoromethyl group, and a synthetically versatile chloro-handle provides medicinal chemists with a reliable and powerful tool for drug discovery. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this intermediate in the creation of next-generation therapeutics.

References

Application Notes and Protocols: 2-Chloro-5-(trifluoromethyl)nicotinic Acid as a Cornerstone Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and process development scientists on the strategic applications of 2-chloro-5-(trifluoromethyl)nicotinic acid (CAS No: 505084-59-3) in the synthesis of advanced agrochemicals.[1][2][3][4] We will explore the unique chemical properties imparted by its structure, detail key synthetic transformations, and provide experimentally grounded protocols for its use. The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern crop protection, and understanding the manipulation of this key intermediate is crucial for the development of next-generation herbicides, insecticides, and fungicides.[5][6]

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

This compound is a fluorinated pyridine derivative that serves as a high-value intermediate in the synthesis of numerous active ingredients for the agrochemical and pharmaceutical industries.[7] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy for enhancing biological efficacy.

Key Physicochemical Contributions of the -CF3 Group:

  • Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes such as plant cuticles or insect exoskeletons.[8]

  • Metabolic Stability: Fluorinated compounds are often more resistant to metabolic degradation by enzymes, leading to longer-lasting activity and improved field performance.[8][9]

  • Increased Bioavailability: The combination of lipophilicity and metabolic stability often results in superior bioavailability of the final active ingredient.[8]

  • Electronic Effects: As a potent electron-withdrawing group, the -CF3 moiety influences the electronic properties of the pyridine ring, which can modulate the molecule's binding affinity to its biological target.[7][8]

The pyridine ring itself is a common feature in bioactive molecules, and the chlorine atom at the 2-position provides a versatile reactive handle for further synthetic elaboration, primarily through nucleophilic aromatic substitution or cross-coupling reactions. This combination of features makes this compound a cornerstone for building complex and potent agrochemicals.[5][6]

Synthetic Utility and Key Transformations

The true value of this compound lies in its predictable reactivity at three distinct positions: the carboxylic acid, the C2-chloro substituent, and the aromatic ring itself. This allows for a modular approach to library synthesis and lead optimization.

G cluster_0 Carboxylic Acid Chemistry main This compound amide Amides main->amide Amide Coupling (e.g., HATU, EDC) ester Esters main->ester Esterification (e.g., Acid Catalysis) snar SNAr Products (Ethers, Amines, Thioethers) main->snar Nucleophilic Aromatic Substitution (Nu⁻) suzuki Biaryl Compounds main->suzuki Suzuki Coupling (with Ar-B(OH)₂)

Caption: Key synthetic pathways originating from this compound.

Amide Bond Formation: Accessing Nicotinamides

The most common transformation is the coupling of the carboxylic acid with a wide array of primary or secondary amines to form nicotinamides. This reaction is fundamental to the synthesis of numerous commercial agrochemicals.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of both the ring nitrogen and the C5-trifluoromethyl group activates the C2-chloro substituent towards nucleophilic attack. This allows for the displacement of chloride by O-, N-, or S-based nucleophiles to forge key bonds in target structures.

Palladium-Catalyzed Cross-Coupling

The chloro-pyridine moiety is a competent partner in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11] This reaction enables the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids, providing access to complex biaryl structures that are prevalent in modern fungicides and herbicides.[12][13]

Agrochemicals Derived from the Trifluoromethylpyridine Core

The trifluoromethylpyridine (TFMP) scaffold, often built from intermediates like 2-chloro-5-(trifluoromethyl)pyridine, is present in a significant number of commercial crop protection agents.[5][6] While direct synthesis from the titled nicotinic acid may vary, its structural motifs are central.

AgrochemicalClassMode of Action (IRAC/HRAC/FRAC Code)Target Pests/WeedsRole of TFMP Core
Fluazifop-butyl HerbicideHRAC Group 1 (ACCase inhibitor)Annual and perennial grassesEssential for herbicidal activity; derived from 2-chloro-5-(trifluoromethyl)pyridine.[5][14]
Flonicamid InsecticideIRAC Group 29 (Chordotonal organ modulators)Aphids and other sucking insectsA 4-(trifluoromethyl)nicotinamide derivative, showcasing the importance of the amide linkage.[5][6]
Sulfoxaflor InsecticideIRAC Group 4C (nAChR competitive modulator)Sap-feeding insectsThe 6-(trifluoromethyl)pyridine moiety was found to be optimal for insecticidal activity.[6]
Fluazinam FungicideFRAC Group 29 (Uncoupler of oxidative phosphorylation)Wide range of fungal pathogensSynthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine, a closely related intermediate.[15]
Pyridalyl InsecticideIRAC Group UN (Mode of Action Unknown)Lepidopteran pestsContains a 5-(trifluoromethyl)pyridine moiety as a key substructure.[6]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. This compound is an irritant.[2]

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the formation of a nicotinamide derivative, a common structural motif in insecticides like Flonicamid.[5][6] The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is efficient for coupling, especially with less reactive or sterically hindered amines.[16][17]

Rationale: The carboxylic acid is first activated by HATU to form a highly reactive O-acylisourea intermediate. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is used to neutralize the generated acid and facilitate the reaction without competing with the primary amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)[16]

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Stir the solution at room temperature until all solids are dissolved.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the C2-chloro position with an arylboronic acid. While chloropyridines are less reactive than their bromo or iodo counterparts, modern catalyst systems and microwave irradiation can achieve high yields.[11][13] This method is invaluable for creating complex biaryl structures.

Rationale: Microwave heating dramatically accelerates the rate-limiting oxidative addition step of the Pd(0) catalyst to the C-Cl bond. The choice of a highly active catalyst like Pd(PPh3)4 and a suitable base (e.g., K2CO3) is crucial for an efficient catalytic cycle.[13]

G start Combine Reactants in Vial: - this compound Derivative (1 eq) - Arylboronic Acid (1.5 eq) - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ (2.5 eq) - Dioxane/H₂O (4:1) seal Seal vial and purge with Argon/Nitrogen start->seal microwave Microwave Irradiation (120-150 °C, 15-30 min) seal->microwave workup Cool, dilute with EtOAc, and filter through Celite microwave->workup extract Aqueous Workup: Wash with water and brine workup->extract purify Dry, concentrate, and purify via column chromatography extract->purify product Final Biaryl Product purify->product

References

Application Notes and Protocols for Coupling Reactions with 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Chloro-5-(trifluoromethyl)nicotinic Acid Scaffold

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chloro-substituent on the pyridine ring, make it a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of the chlorine atom at the 2-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The carboxylic acid moiety at the 3-position serves as a convenient point for amide bond formation, a ubiquitous linkage in biologically active compounds. This guide provides detailed experimental procedures and technical insights for performing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and amide coupling reactions with this valuable intermediate.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For an electron-deficient substrate such as this compound, the choice of catalyst, ligand, and base is critical for achieving high yields and avoiding side reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures.[1][2] Due to the presence of the carboxylic acid, which can interfere with the basic reaction conditions, it is often advantageous to first protect it as an ester, typically a methyl or ethyl ester. This prevents potential side reactions and improves solubility.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The electron-deficient nature of the pyridine ring and the strength of the C-Cl bond necessitate the use of electron-rich and bulky phosphine ligands. These ligands promote the oxidative addition of the palladium(0) catalyst to the aryl chloride, which is often the rate-limiting step.[3] Ligands like XPhos and SPhos, in the form of their palladium precatalysts (G3 or G4), are highly effective.

  • Base: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often a good choice as it is effective without being overly harsh, which could lead to decomposition of the starting material or product.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-chloro-5-(trifluoromethyl)nicotinate with Phenylboronic Acid

Materials:

  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-chloro-5-(trifluoromethyl)nicotinate, phenylboronic acid, and potassium phosphate.

  • In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Seal the flask with a septum, then evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10060-75
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O80-100>90
Pd(OAc)₂ / SPhosCs₂CO₃Toluene100>90

Note: Yields are representative and can vary based on the specific boronic acid used and reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] Similar to the Suzuki coupling, protection of the carboxylic acid as an ester is recommended to avoid acid-base side reactions with the amine nucleophile and the basic conditions.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is crucial for the successful amination of electron-deficient heteroaryl chlorides. Bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

Protocol 2: Buchwald-Hartwig Amination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate with Morpholine

Materials:

  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add sodium tert-butoxide.

  • In a glovebox or under a positive flow of inert gas, add the RuPhos Pd G3 catalyst.

  • Seal the flask, evacuate and backfill with inert gas.

  • Add anhydrous, degassed toluene, followed by methyl 2-chloro-5-(trifluoromethyl)nicotinate and then morpholine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-16 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Ligand Selection in Buchwald-Hartwig Amination

LigandBaseSolventTemperature (°C)Typical Outcome
XPhosNaOtBuToluene100High yields for a broad range of amines
RuPhosK₂CO₃t-BuOH/H₂O100Effective for hydrophilic amines
BrettPhosLiHMDSTHF80Good for sterically hindered amines
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heteroaromatics.[5] This reaction is typically cocatalyzed by palladium and copper.

Causality Behind Experimental Choices:

  • Catalysts: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst. Copper(I) iodide (CuI) is a crucial co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.

Protocol 3: Sonogashira Coupling of Methyl 2-chloro-5-(trifluoromethyl)nicotinate with Phenylacetylene

Materials:

  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (anhydrous, degassed)

  • THF (anhydrous, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add methyl 2-chloro-5-(trifluoromethyl)nicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine (typically a 2:1 to 3:1 ratio).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and amine salts.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

PART 2: Amide Bond Formation

The carboxylic acid of this compound is a prime site for modification, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for linking molecular fragments.

Causality Behind Experimental Choices:

  • Coupling Reagents: Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, a coupling reagent is used to activate the carboxylic acid.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient modern coupling reagents that form highly reactive activated esters, leading to rapid amide bond formation with minimal side products and racemization.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction.

Protocol 4: Amide Coupling of this compound with Benzylamine using HATU

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA, followed by HATU. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventKey Advantages
EDCHOBtDIPEADMF, DCMWater-soluble byproducts, cost-effective
HATU-DIPEA, TEADMF, ACNHigh efficiency, low racemization, fast reaction times[7]
COMU-DIPEADMFVery high reactivity, suitable for hindered substrates
T3P-Pyridine, TEAEtOAc, DCMGood for large-scale synthesis, easy workup

Visualization of Experimental Workflows

Palladium-Catalyzed Cross-Coupling Workflow

G start Start reagents 1. Add solid reagents: - Nicotinic acid derivative - Coupling partner (Boronic acid/Amine/Alkyne) - Base start->reagents catalyst 2. Add Pd catalyst and ligand reagents->catalyst inert 3. Establish inert atmosphere (Evacuate & backfill with Ar/N₂) catalyst->inert solvent 4. Add degassed solvent(s) inert->solvent heat 5. Heat reaction mixture solvent->heat monitor 6. Monitor reaction progress (TLC, LC-MS) heat->monitor workup 7. Aqueous workup & extraction monitor->workup Reaction complete purify 8. Purify by column chromatography workup->purify end End purify->end

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Amide Coupling Workflow

G start Start dissolve 1. Dissolve carboxylic acid in anhydrous solvent (e.g., DMF) start->dissolve cool 2. Cool to 0 °C dissolve->cool activate 3. Add base (DIPEA) and coupling reagent (e.g., HATU) cool->activate preactivate 4. Stir for 15-30 min (Pre-activation) activate->preactivate add_amine 5. Add amine preactivate->add_amine react 6. Warm to RT and stir add_amine->react monitor 7. Monitor reaction progress (TLC, LC-MS) react->monitor workup 8. Aqueous workup & extraction monitor->workup Reaction complete purify 9. Purify product workup->purify end End purify->end

Caption: Workflow for HATU-mediated amide bond formation.

References

Application Notes and Protocols for the Synthesis of Amides from 2-Chloro-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Pharmaceutical Building Block

2-Chloro-5-(trifluoromethyl)nicotinic acid is a vital heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing chloro and trifluoromethyl substituents, make it an attractive scaffold for the development of novel therapeutic agents. The corresponding amides of this acid are of particular interest as they are found in a variety of biologically active molecules. However, the very features that make this molecule attractive also present significant challenges in its chemical manipulation, particularly in the formation of amide bonds. The electron-deficient nature of the pyridine ring and the carboxylic acid can render standard amide coupling reactions sluggish and low-yielding.

This comprehensive guide provides a detailed exploration of robust and efficient methods for the synthesis of amides from this compound. We will delve into the mechanistic rationale behind the selection of coupling reagents, provide detailed, field-proven protocols, and offer a comparative analysis to aid in the selection of the optimal synthetic strategy.

Core Synthetic Strategies: Activating an Electron-Deficient Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is primarily because the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. For a substrate like this compound, the choice of activating agent is critical to overcome the deactivating effects of the substituents.

Two of the most reliable and widely used methods for this transformation involve the use of carbodiimide reagents, often with additives, and uronium/aminium salt-based coupling agents.

Carbodiimide-Mediated Amide Coupling: The EDC/HOBt Approach

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.

A common challenge with carbodiimide-mediated couplings is the potential for racemization of chiral starting materials and the formation of a stable N-acylurea byproduct. To mitigate these side reactions and improve the efficiency of the coupling, an additive such as N-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the amine.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid This compound O_acylisourea O-acylisourea intermediate Carboxylic_Acid->O_acylisourea + EDC EDC EDC Amide Target Amide O_acylisourea->Amide + Amine Urea Urea byproduct O_acylisourea->Urea Amine Primary or Secondary Amine G Carboxylic_Acid This compound Active_Ester OAt-active ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU TMU Tetramethylurea byproduct HATU->TMU Base Base (e.g., DIPEA) Amide Target Amide Active_Ester->Amide + Amine Amine Primary or Secondary Amine G Start Select Amide Synthesis Protocol Substrate_Properties Amine Properties? Start->Substrate_Properties Sterically_Hindered Sterically Hindered or Electron Deficient? Substrate_Properties->Sterically_Hindered Complex Cost_Consideration Cost a Major Factor? Substrate_Properties->Cost_Consideration Simple Chiral Is the Amine Chiral? Sterically_Hindered->Chiral No HATU_Protocol Use HATU Protocol Sterically_Hindered->HATU_Protocol Yes Chiral->Cost_Consideration No Chiral->HATU_Protocol Yes Cost_Consideration->HATU_Protocol No EDC_Protocol Use EDC/HOBt Protocol Cost_Consideration->EDC_Protocol Yes

Application Note: Strategies for the Esterification of 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(trifluoromethyl)nicotinic acid is a critical building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its esters are key intermediates for introducing the substituted pyridine motif into larger, biologically active molecules. However, the esterification of this substrate is not trivial. The pyridine ring, combined with two potent electron-withdrawing groups (a chlorine atom at C2 and a trifluoromethyl group at C5), significantly deactivates the carboxylic acid moiety. This deactivation renders the carboxyl carbon less electrophilic, making it resistant to nucleophilic attack by alcohols under standard conditions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies for the esterification of this compound. It details two robust methodologies, explains the chemical principles behind the choice of reagents and conditions, and offers detailed, step-by-step protocols.

Challenges in Esterification: The Impact of Electronic Effects

The primary challenge in the esterification of this compound lies in its electronic structure. The trifluoromethyl (-CF₃) and chloro (-Cl) groups are strongly electron-withdrawing. This inductive effect reduces the electron density of the pyridine ring and, consequently, the carbonyl carbon of the carboxylic acid. A less electrophilic carbonyl carbon reacts more slowly with weak nucleophiles like alcohols. Therefore, methods that either enhance the electrophilicity of the carbonyl carbon or increase the nucleophilicity of the alcohol are required for efficient ester formation.

Methodology Overview: A Comparative Approach

Two primary strategies have proven effective for the synthesis of esters from this deactivated nicotinic acid:

  • Forced-Condition Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction, driven to completion by using a large excess of the alcohol and elevated temperatures.

  • Two-Step Acyl Chloride Formation and Alcoholysis: A more reactive approach that involves converting the carboxylic acid into a highly electrophilic acyl chloride intermediate, which then readily reacts with the alcohol.

The choice between these methods depends on factors such as the scale of the reaction, the stability of the starting materials and products to strong acid and heat, and the desired purity of the final product.

G cluster_main Esterification Workflow Start 2-Chloro-5-(trifluoromethyl) nicotinic acid Method1 Method 1: Fischer-Speier Esterification Start->Method1 Method2 Method 2: Acyl Chloride Formation Start->Method2 Product Target Ester Method1->Product H⁺, ROH (excess) Heat Intermediate Nicotinoyl Chloride Intermediate Method2->Intermediate Alcoholysis Alcoholysis Intermediate->Alcoholysis Alcoholysis->Product ROH, Base (optional)

Figure 1. Comparative workflow for the esterification of this compound.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

Principle and Rationale

The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[1][2] The acid catalyst protonates the carbonyl oxygen of the nicotinic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the alcohol.[3]

To overcome the electronic deactivation of the substrate, this reaction must be driven to completion. According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by using one of the reactants in a large excess.[3][4] In this protocol, the alcohol serves as both the reactant and the solvent, ensuring a high concentration and maximizing the reaction rate and yield.[5] The removal of water, the reaction byproduct, can also be employed to drive the equilibrium forward, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[5]

G cluster_fischer Fischer Esterification Acid Nicotinic Acid Reflux Heat / Reflux Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ or TsOH Catalyst->Reflux Ester Ester Product Reflux->Ester Water Water (Byproduct) Reflux->Water

Figure 2. Schematic of the Fischer-Speier esterification process.

Detailed Protocol: Synthesis of Methyl 2-Chloro-5-(trifluoromethyl)nicotinate

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 44.0 mmol).

  • Reagent Addition: In the fume hood, add 100 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the acid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL, 37.6 mmol) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Let the reaction proceed under reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 75 mL) to neutralize the remaining acid.[5] Caution: CO₂ evolution will occur. Then, wash with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl ester can be purified by silica gel column chromatography or distillation under reduced pressure to afford the pure product.

Method 2: Acyl Chloride Formation and Alcoholysis

Principle and Rationale

This two-step approach is often more efficient for deactivated carboxylic acids. The carboxylic acid is first converted into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chloro-5-(trifluoromethyl)nicotinoyl chloride is a potent electrophile that reacts rapidly and often exothermically with alcohols, even at low temperatures, to form the desired ester. This method avoids the high temperatures and strongly acidic conditions of the Fischer esterification, which can be advantageous for sensitive substrates. The reaction is typically irreversible as the byproducts (SO₂ and HCl for thionyl chloride) are gaseous and removed from the reaction mixture.

G cluster_acyl Acyl Chloride Pathway Acid Nicotinic Acid SOCl2 SOCl₂ (or Oxalyl Chloride) cat. DMF Acid->SOCl2 Step 1 AcylChloride Nicotinoyl Chloride Intermediate SOCl2->AcylChloride Alcohol Alcohol (ROH) Pyridine or Et₃N AcylChloride->Alcohol Step 2 Ester Ester Product Alcohol->Ester

Figure 3. Two-step process via acyl chloride intermediate.

Detailed Protocol: Synthesis of Ethyl 2-Chloro-5-(trifluoromethyl)nicotinate

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene or Dichloromethane (DCM), anhydrous

  • Ethanol (EtOH), anhydrous

  • Triethylamine (Et₃N) or Pyridine

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinoyl chloride

  • Reaction Setup: In a fume hood, suspend this compound (e.g., 10.0 g, 44.0 mmol) in anhydrous toluene (80 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add thionyl chloride (e.g., 6.5 mL, 88.0 mmol, 2.0 eq.) to the suspension, followed by a catalytic amount of DMF (2-3 drops).

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The reaction mixture should become a clear solution. The progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Isolation of Intermediate: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude nicotinoyl chloride is often used directly in the next step without further purification.

Step 2: Esterification 5. Reaction Setup: Dissolve the crude nicotinoyl chloride from Step 4 in anhydrous dichloromethane (100 mL) and cool the solution to 0°C in an ice bath. 6. Nucleophile Addition: In a separate flask, prepare a solution of anhydrous ethanol (e.g., 3.8 mL, 66.0 mmol, 1.5 eq.) and triethylamine (e.g., 9.2 mL, 66.0 mmol, 1.5 eq.) in anhydrous dichloromethane (20 mL). The triethylamine acts as a base to scavenge the HCl produced during the reaction. 7. Reaction: Add the ethanol/triethylamine solution dropwise to the cold, stirring solution of the acyl chloride. 8. Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC/HPLC analysis shows complete consumption of the acyl chloride. 9. Work-up: Wash the reaction mixture with water (2 x 50 mL), 1M HCl (1 x 50 mL), and finally with brine (1 x 50 mL). 10. Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by silica gel column chromatography.

Comparative Analysis and Data Summary

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Acyl Chloride Formation
Principle Acid-catalyzed equilibrium reactionTwo-step via reactive intermediate
Reagents Strong acid (H₂SO₄, TsOH), excess alcoholSOCl₂/Oxalyl chloride, then alcohol + base
Conditions High temperature, reflux (often >12h)Step 1: Reflux (2-4h); Step 2: 0°C to RT (1-2h)
Advantages One-pot procedure, inexpensive reagents.[1]High yields, faster, works for hindered alcohols, irreversible.
Disadvantages Equilibrium-limited, requires excess alcohol, harsh conditions may not be suitable for all substrates, potentially lower yields.Two-step process, requires handling of corrosive/moisture-sensitive reagents (SOCl₂), requires a base.
Typical Yields Moderate to Good (60-85%)Good to Excellent (80-95%)

Conclusion

The successful esterification of the electronically deactivated this compound requires carefully chosen methodologies. The direct, one-pot Fischer-Speier esterification is a viable option when using the alcohol as a solvent to drive the equilibrium, but it requires harsh conditions and long reaction times. For a more rapid, higher-yielding, and broadly applicable synthesis, the two-step procedure involving the formation of the highly reactive acyl chloride intermediate is the superior method. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment.

References

Application Notes & Protocols: 2-Chloro-5-(trifluoromethyl)nicotinic Acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal and agrochemical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a drug discovery program. 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3) has emerged as a highly valuable and versatile chemical intermediate. Its utility is derived from a unique trifunctional architecture: a pyridine core substituted with a carboxylic acid, a reactive chloro leaving group, and a lipophilic, metabolically stable trifluoromethyl group.

This combination of features makes it an indispensable building block for constructing complex molecular scaffolds. The trifluoromethyl (-CF3) group, in particular, is a prized substituent in drug design, known to enhance critical properties such as metabolic stability, membrane permeability, and binding affinity by modulating the electronic nature and lipophilicity of the parent molecule.[1] The chloro-substituent serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the nicotinic acid moiety provides a site for amide and ester derivatization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this compound, alongside detailed, field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties & Safety Data

Proper handling and understanding of the physical properties of a chemical are foundational to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 505084-59-3[2][3]
Molecular Formula C₇H₃ClF₃NO₂[2][3]
Molecular Weight 225.55 g/mol [2][3]
IUPAC Name 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid[2]
Appearance Solid[2][4]
Melting Point 173 - 178 °C[2]
Purity Typically ≥97%[2]

Safety & Handling Summary:

This compound is an irritant and should be handled with care in a well-ventilated fume hood.[2][5] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][5] It is also considered harmful if swallowed, inhaled, or in contact with skin.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles that meet European Standard EN166 or OSHA regulations.[5]

  • Handling: Avoid generating dust.[5] Wash hands and any exposed skin thoroughly after handling.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[5][7]

  • In Case of Fire: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[7] Be aware that hazardous decomposition products such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF) can be generated upon combustion.[5]

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively. The pyridine ring's electronics, influenced by both the ring nitrogen and the powerful electron-withdrawing -CF₃ group, are central to this reactivity.

Core_Reactivity cluster_reactions Key Transformation Sites main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar At C2-Cl Position (Activated by -CF3 & N) amide Amide / Ester Formation main->amide At Carboxylic Acid coupling Cross-Coupling Reactions snar->coupling

Caption: Core reactive sites of this compound.

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The chlorine atom at the C2 position is highly activated towards SNAr. This is the cornerstone of its utility.

    • Causality: The electron density at the C2 carbon is significantly reduced by the inductive effects of the adjacent ring nitrogen and the powerful electron-withdrawing -CF₃ group at the C5 position. This makes the carbon highly electrophilic and susceptible to attack by nucleophiles (e.g., amines, thiols, alkoxides). The reaction proceeds through a stable Meisenheimer complex intermediate, and the chloride ion is subsequently expelled. This allows for the direct and often high-yielding installation of diverse functional groups.[8]

  • Carboxylic Acid Derivatization: The carboxylic acid at the C3 position behaves classically, providing a robust handle for modification.

    • Causality: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form amide bonds with a vast array of amines under mild conditions, building molecular complexity.[8] Alternatively, it can be converted to a more reactive acid chloride (e.g., with SOCl₂) for reaction with less reactive nucleophiles, or esterified under acidic conditions (Fischer esterification).

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond also serves as an excellent electrophilic partner in various cross-coupling reactions.

    • Causality: This enables the formation of carbon-carbon (e.g., Suzuki, Stille) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds. These reactions are fundamental to modern pharmaceutical synthesis, allowing for the connection of aromatic or aliphatic fragments. While the carboxylic acid can sometimes interfere, it can be temporarily protected as an ester to ensure compatibility with the reaction conditions.

Application Protocol 1: Sequential SNAr and Amide Coupling

This protocol demonstrates a highly efficient two-step sequence to rapidly build a complex molecule, first by substituting the chloro group with an amine (SNAr) and then by coupling the carboxylic acid with a second amine.

Workflow_1 start Start: 2-Chloro-5-(trifluoromethyl) nicotinic acid step1 Step 1: SNAr Reaction - Add Amine (R1-NH2), Base - Heat in DMSO start->step1 intermediate Intermediate: 2-(Alkylamino)-5-(trifluoromethyl) nicotinic acid step1->intermediate step2 Step 2: Amide Coupling - Add Amine (R2-NH2) - Add Coupling Agents (HATU, DIPEA) intermediate->step2 product Final Product: Diamide Derivative step2->product

Caption: Workflow for sequential SNAr and amide coupling reactions.

Step 1: Nucleophilic Aromatic Substitution with an Amine
  • Objective: To replace the C2-chloro group with a primary or secondary amine.

  • Rationale: A polar aprotic solvent like DMSO or NMP is used to solubilize the reagents and facilitate the SNAr reaction. A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), is included to scavenge the HCl generated during the reaction without competing as a nucleophile. Elevated temperature is typically required to overcome the activation energy barrier.

Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add the desired primary or secondary amine (1.1 - 1.5 eq) and diisopropylethylamine (DIPEA) (2.0 - 2.5 eq).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and acidify with 1M HCl to pH ~3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Amide Bond Formation
  • Objective: To couple the carboxylic acid of the SNAr product with a second amine.

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is used as the base to activate the carboxylic acid and neutralize the resulting acids. DMF is an excellent solvent for this transformation.

Protocol:

  • Dissolve the purified product from Step 1 (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.

  • Add the second desired amine (1.2 eq), followed by HATU (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by silica gel column chromatography.

Application Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol details the use of the intermediate in a Suzuki coupling to form a biaryl linkage, a common motif in pharmaceuticals. For this reaction, the carboxylic acid is first protected as a methyl ester to prevent side reactions with the basic conditions.

Workflow_2 start Start: 2-Chloro-5-(trifluoromethyl) nicotinic acid step1 Step 1: Esterification - SOCl2 or (COCl)2 - Methanol start->step1 intermediate Intermediate: Methyl 2-chloro-5-(trifluoromethyl) nicotinate step1->intermediate step2 Step 2: Suzuki Coupling - Boronic Acid (R-B(OH)2) - Pd Catalyst, Base (K2CO3) - Dioxane/H2O, Heat intermediate->step2 product Final Product: Biaryl Nicotinate Ester step2->product

Caption: Workflow for Suzuki cross-coupling via an ester intermediate.

  • Objective: To form a new C-C bond at the C2 position by coupling with a boronic acid.

  • Rationale: The reaction requires a palladium(0) catalyst, often generated in situ, which undergoes oxidative addition into the C-Cl bond. A base is essential for the transmetalation step with the boronic acid. A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol:

  • Ester Protection: Convert the starting carboxylic acid to its methyl ester using standard procedures (e.g., reaction with SOCl₂ in methanol). Purify the resulting ester.

  • To a microwave vial or Schlenk flask, add the methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable ligand like SPhos.

  • Evacuate and backfill the vessel with an inert gas (Ar or N₂) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-110 °C (or via microwave irradiation) for 1-12 hours, monitoring by LC-MS.

  • Workup: Cool to room temperature and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. The resulting ester can be hydrolyzed back to the carboxylic acid if desired.

Conclusion

This compound is a powerful and versatile intermediate whose value lies in the orthogonal reactivity of its functional groups. The ability to perform selective SNAr, cross-coupling, and amide bond formation reactions makes it a strategic asset for rapidly accessing novel and complex chemical matter. The protocols outlined here provide a robust framework for researchers to leverage this building block in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 2-Chloro-5-(trifluoromethyl)nicotinic acid, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a scientifically robust approach to ensure the identity, purity, and quality of this compound. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is presented with an emphasis on the underlying scientific principles and is aligned with the validation requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction to this compound

This compound (CAS 505084-59-3) is a halogenated pyridine carboxylic acid derivative.[5][6][7] Its structural features, including the chlorine atom, the electron-withdrawing trifluoromethyl group, and the acidic carboxylic acid moiety, dictate its chemical properties and inform the selection of appropriate analytical techniques for its characterization. Accurate and precise analytical methods are paramount for controlling the quality of this intermediate, as impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Molecular Structure:

  • Chemical Formula: C₇H₃ClF₃NO₂[6][7]

  • Molecular Weight: 225.55 g/mol [6][7]

  • Appearance: White to off-white solid

Chromatographic Methods for Purity and Assay Determination

Chromatographic techniques are central to determining the purity of this compound and for quantifying its content in various matrices. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile and thermally labile compounds, while Gas Chromatography (GC) is suitable for volatile compounds or those that can be made volatile through derivatization.[8]

High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the preferred method for the analysis of polar compounds like nicotinic acid derivatives. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

The carboxylic acid and trifluoromethyl groups render the molecule sufficiently polar for excellent retention and separation on a C18 column. UV detection is suitable due to the presence of the pyridine ring, which is a chromophore. This method is highly effective for separating the main component from potential impurities arising from the synthesis, such as starting materials or by-products.[9][10][11]

Protocol 1: RP-HPLC Method for this compound

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)[12]

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[12]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS applications)[13]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[12]

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity by the area percent method and the assay against the reference standard.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Reference & Sample Dissolve Dissolve in Diluent (50:50 ACN:H2O) Weigh->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 265 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity & Assay Integrate->Calculate

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.

Derivatization, typically through esterification of the carboxylic acid group, allows the analyte to be amenable to GC analysis. The mass spectrometer provides definitive structural information, which is invaluable for impurity identification. This method is particularly useful for detecting residual solvents and by-products from the synthesis that might be volatile.[14][15]

Protocol 2: GC-MS Method for this compound (after derivatization)

Objective: To identify and quantify volatile impurities and to confirm the structure of the derivatized analyte.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., HP-5ms)

Reagents:

  • Methanol (anhydrous)

  • Thionyl chloride or other suitable esterification agent

  • Hexane (GC grade)

  • Derivatized this compound methyl ester standard

Procedure:

  • Derivatization (Esterification):

    • To approximately 10 mg of the sample or standard, add 1 mL of anhydrous methanol followed by a catalytic amount of thionyl chloride.

    • Reflux the mixture for 2 hours.

    • Evaporate the solvent and re-dissolve the residue in 1 mL of hexane.

  • GC-MS Conditions:

ParameterValue
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range 50-500 amu
  • Analysis:

    • Inject the derivatized sample and standard into the GC-MS system.

    • Identify the peak for the methyl ester of this compound by comparing its retention time and mass spectrum with the standard.

    • Analyze the chromatogram for any volatile impurities and identify them based on their mass spectra by comparison with a library (e.g., NIST).

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample of Acid Derivatize Esterification (e.g., with Methanol) Sample->Derivatize Extract Extraction into Organic Solvent Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: GC-MS workflow for this compound analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be characteristic of their positions relative to the substituents.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will show signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Cl, N, F) and the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Spectral Features:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A sharp C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

  • C-Cl, C-F, and C-N stretching vibrations at their characteristic frequencies.

  • Aromatic C-H and C=C stretching vibrations.

Analytical Method Validation

To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to ICH Q2(R1) guidelines.[1][2][3][4] The validation process provides documented evidence that the method is accurate, precise, specific, linear, and robust.

Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. Adherence to these scientifically sound and validated methods will ensure the quality and consistency of this important pharmaceutical intermediate, thereby supporting the development of safe and effective drug products.

References

HPLC analysis of 2-Chloro-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development of a Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 2-Chloro-5-(trifluoromethyl)nicotinic acid

Authored by: Senior Application Scientist, Gemini Labs

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Designed for researchers, quality control analysts, and drug development professionals, this guide provides a detailed protocol grounded in chromatographic theory. We explain the rationale behind critical method parameters, including mobile phase composition, pH control, and column selection. The protocol includes a forced degradation study, establishing the method's specificity and making it suitable for stability testing in compliance with ICH guidelines. All experimental procedures and data are presented to ensure reproducibility and immediate implementation in a laboratory setting.

Scientific Background & Method Rationale

The accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount in drug development. This compound is a pyridinecarboxylic acid derivative, a class of compounds often used as building blocks in medicinal chemistry.[1][2] Its chemical structure, featuring both a weakly basic pyridine nitrogen and an acidic carboxylic acid group, presents a specific challenge for chromatographic analysis.

The Principle of Ion Suppression in Reversed-Phase HPLC

The primary retention mechanism in reversed-phase (RP) chromatography is the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[3] The ionization state of an analyte significantly impacts its polarity and, consequently, its retention.[4] For this compound, the carboxylic acid moiety can deprotonate, forming a highly polar carboxylate anion that exhibits poor retention and can lead to distorted peak shapes, such as fronting.[5]

To ensure robust and reproducible chromatography, the ionization of the carboxylic acid group must be controlled. This is achieved by acidifying the mobile phase. By maintaining a mobile phase pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its protonated, non-ionized form.[5][6] This increases its hydrophobicity, leading to greater retention, improved peak symmetry, and enhanced resolution.[5] This application note utilizes a mobile phase acidified with formic acid to ensure complete protonation of the analyte.

Stability-Indicating Method Development

A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[7] To validate this capability, forced degradation studies are performed, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to intentionally generate potential degradation products.[8][9] By demonstrating the separation of the intact analyte from these degradants, the method's specificity is confirmed, a critical requirement for regulatory submissions.[10]

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Class A volumetric flasks and pipettes.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Chemicals
  • This compound reference standard (purity >97%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (≥98%).

  • Hydrochloric acid (HCl, ~1 M).

  • Sodium hydroxide (NaOH, ~1 M).

  • Hydrogen peroxide (H₂O₂, 30%).

Chromatographic Conditions

All quantitative data for the HPLC method are summarized in the table below for clarity and ease of use.

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 30 minutes

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare samples at a target concentration of 100 µg/mL in the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC System Operation and System Suitability

The following diagram illustrates the overall analytical workflow.

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard (100 µg/mL) filter Filter Samples (0.45 µm) prep_std->filter prep_sample Prepare Sample (100 µg/mL) prep_sample->filter inject Inject into HPLC System filter->inject acquire Acquire Data (30 min) inject->acquire process Integrate Peaks & Calculate Results acquire->process report Generate Report process->report

Caption: Overall workflow for HPLC analysis.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for analysis if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
Protocol 3: Forced Degradation Studies

This protocol is essential for demonstrating the method's trustworthiness as a stability-indicating assay.[11] The goal is to achieve 5-20% degradation of the API.

Forced Degradation Logic cluster_stress Stress Conditions api API Sample (1 mg/mL) acid Acidic (0.1M HCl, 60°C) api->acid base Basic (0.1M NaOH, 60°C) api->base oxid Oxidative (3% H₂O₂, RT) api->oxid therm Thermal (80°C, Solid) api->therm photo Photolytic (ICH Q1B) api->photo analyze Neutralize (if needed) Dilute & Analyze by HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze validate Validate Method Specificity: Peak Purity & Resolution > 2 (Analyte vs. Degradants) analyze->validate

Caption: Logical flow of the forced degradation study.

  • Preparation: Prepare a 1000 µg/mL solution of this compound.

  • Acid Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 1 M HCl. Heat at 60 °C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the sample solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Store the solid API powder in an oven at 80 °C for 48 hours. Cool, then prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a 100 µg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described.

Expected Results & Discussion

Under the proposed chromatographic conditions, this compound should elute as a sharp, symmetrical peak. The forced degradation samples will demonstrate the method's specificity. In all cases, the main analyte peak should be well-resolved from any degradation products formed, with a resolution factor (Rs) > 2. The peak purity analysis, available with PDA detectors, should confirm the spectral homogeneity of the analyte peak in the presence of its degradants.

Table of Expected Forced Degradation Outcomes

Stress ConditionExpected Observation
Acidic Moderate degradation expected. Potential for hydrolysis of the trifluoromethyl group.
Basic Significant degradation expected. Potential for hydrolysis and other reactions.[12]
Oxidative Potential for degradation, depending on the stability of the pyridine ring to oxidation.
Thermal The compound is expected to be relatively stable, with minimal degradation.
Photolytic Stability will depend on the molecule's chromophores; some degradation may be observed.

Conclusion

This application note provides a robust, reliable, and stability-indicating RP-HPLC method for the analysis of this compound. The scientific rationale for method development, centered on the principle of ion suppression, is thoroughly explained. The detailed protocols for sample analysis and forced degradation studies ensure that this method can be readily implemented in a quality control or research environment. The method's ability to separate the main analyte from its degradation products makes it highly suitable for stability studies and routine purity analysis.

References

Mastering the Molecular Signature: An Application Guide to NMR Spectroscopy of 2-Chloro-5-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level information. This guide offers an in-depth exploration of the application of NMR spectroscopy to a particularly significant class of molecules: 2-Chloro-5-(trifluoromethyl)nicotinic acid and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, frequently incorporated into pharmacologically active agents. Their nuanced NMR spectra, characterized by the interplay of a substituted pyridine ring and a trifluoromethyl group, demand a sophisticated understanding for accurate interpretation.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only standardized protocols but also the underlying scientific rationale for experimental design and data interpretation. By delving into the specifics of ¹H, ¹³C, and ¹⁹F NMR, this guide aims to empower users to confidently characterize these complex molecules.

The Structural Significance of this compound Derivatives

The this compound scaffold is a common feature in a range of biologically active molecules. The chlorine atom at the 2-position provides a reactive handle for further synthetic modifications, while the electron-withdrawing trifluoromethyl group at the 5-position significantly influences the electronic properties and metabolic stability of the molecule. Understanding the precise arrangement of these substituents and their effect on the nicotinic acid ring is crucial for structure-activity relationship (SAR) studies.

Part 1: Foundational Principles and Sample Preparation

A successful NMR experiment begins with meticulous sample preparation. The quality of the resulting spectrum is directly proportional to the care taken at this initial stage.

Protocol 1: Standard Sample Preparation
  • Analyte Quantity: For ¹H NMR, dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1]

  • Solvent Selection: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds. However, for acidic compounds like nicotinic acid derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be more appropriate to ensure complete dissolution and to observe exchangeable protons (e.g., the carboxylic acid proton).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.03% v/v, to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift determination.[2]

  • Filtration: To ensure a homogeneous magnetic field and prevent spectral artifacts, filter the prepared sample through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Degassing (Optional): For sensitive experiments or samples prone to oxidation, degassing by bubbling an inert gas like nitrogen or argon through the solution can be beneficial.

Part 2: Elucidating the Structure with Multinuclear NMR

A comprehensive structural analysis of this compound derivatives requires the synergistic use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number, environment, and connectivity of the protons in the molecule. For a typical this compound derivative, two aromatic protons are expected on the pyridine ring.

Expected Spectral Features:

  • Chemical Shifts (δ): The protons on the pyridine ring are deshielded and typically resonate in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the chlorine and trifluoromethyl groups will shift these protons downfield. Based on data for the closely related 2-chloro-5-(trifluoromethyl)pyridine, the proton at the 6-position (H-6) is expected to be the most deshielded, appearing around δ 8.7 ppm, followed by the proton at the 4-position (H-4) around δ 7.9 ppm.[1] The carboxylic acid proton, if observed, will be a broad singlet at a significantly downfield chemical shift (typically >10 ppm), the exact position of which is highly dependent on solvent and concentration.

  • Multiplicity: The pyridine protons will exhibit spin-spin coupling. H-6 will typically appear as a doublet, coupled to H-4. H-4 will appear as a doublet of doublets, being coupled to H-6 and potentially showing a small long-range coupling to the fluorine atoms of the CF₃ group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule.

Expected Spectral Features:

  • Chemical Shifts (δ): The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine (C-2) will be significantly deshielded. The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will show characteristic chemical shifts and coupling to fluorine. The carboxylic acid carbonyl carbon will appear downfield (δ > 165 ppm).

  • Carbon-Fluorine Coupling (ⁿJCF): A key feature of the ¹³C NMR spectrum will be the splitting of carbon signals due to coupling with the three fluorine atoms of the CF₃ group.

    • ¹JCF: The one-bond coupling between the CF₃ carbon and the fluorine atoms is typically large, in the range of 270-280 Hz, resulting in a quartet.

    • ²JCF: The two-bond coupling to the adjacent ring carbon (C-5) is also significant, around 30-40 Hz, leading to a quartet.

    • ³JCF and ⁴JCF: Longer-range couplings to other ring carbons (C-4 and C-6) will be smaller (typically 3-5 Hz) and may also result in quartet-like splitting.

Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon AtomPredicted δ (ppm)Multiplicity (due to F)Typical JCF (Hz)
C-2~150Singlet or small doublet-
C-3 (COOH)~135Singlet or small quartet⁴JCF ~ 1-2
C-4~138Quartet³JCF ~ 4
C-5~125Quartet²JCF ~ 35
C-6~148Quartet³JCF ~ 4
COOH>165Singlet-
CF₃~123Quartet¹JCF ~ 275
¹⁹F NMR Spectroscopy: A Direct Window into Fluorination

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional groups.[3]

Expected Spectral Features:

  • Chemical Shift (δ): The trifluoromethyl group on a pyridine ring typically resonates in the range of -60 to -70 ppm relative to CFCl₃. The exact chemical shift is sensitive to the electronic environment.

  • Multiplicity: In a proton-decoupled ¹⁹F NMR spectrum, the three equivalent fluorine atoms of the CF₃ group will give rise to a single sharp singlet. In a proton-coupled spectrum, this signal may show small couplings to the nearby aromatic protons (H-4 and H-6), appearing as a narrow triplet or a more complex multiplet.

Part 3: Advanced NMR Techniques and Data Interpretation

For unambiguous assignment and a deeper understanding of the molecular structure, advanced 2D NMR experiments are invaluable.

Experimental Workflow for Structural Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Data Interpretation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton Connectivity HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC H1->HMBC Long-Range C-H Correlation C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Structure Final Structure Elucidation F19->Structure Fluorine Environment COSY->Structure H-H Framework HSQC->Structure Directly Bonded C-H Pairs HMBC->Structure Quaternary Carbons & Connectivity

Caption: Workflow for NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of the pyridine ring protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons in the pyridine ring.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for assigning quaternary carbons (like C-2, C-3, C-5, and the carbonyl carbon) and for confirming the overall carbon framework.

Fluorine-Decoupled Carbon Spectroscopy (FDCS)

For a more detailed analysis of the coupling between the trifluoromethyl group and the pyridine ring, a technique known as Fluorine-Decoupled Carbon Spectroscopy (FDCS) can be employed. In this experiment, the ¹³C spectrum is acquired while selectively irradiating the ¹⁹F frequency of the CF₃ group. This removes the large ¹JCF coupling, allowing for the clear observation of smaller, long-range ³JCH couplings between the CF₃ carbon and the vicinal protons (H-4 and H-6).[4][5] This can provide valuable conformational information.

Part 4: Data Presentation and Troubleshooting

Clear and concise presentation of NMR data is crucial for reporting and collaboration.

Table 2: Example of a Comprehensive NMR Data Summary

Positionδ¹H (ppm) (mult., J in Hz)δ¹³C (ppm) (mult., J in Hz)¹H-¹³C HMBC Correlations
2-~150.0 (s)-
3-~135.0 (s)H-4
4~7.9 (d, J=8.0)~138.0 (q, ³JCF=4.0)C-2, C-5, C-6, COOH
5-~125.0 (q, ²JCF=35.0)H-4, H-6
6~8.7 (d, J=8.0)~148.0 (q, ³JCF=4.0)C-2, C-4, C-5
COOH~13.0 (br s)~165.5 (s)H-4
CF₃-~123.0 (q, ¹JCF=275.0)H-4, H-6
¹⁹F δ (ppm)
CF₃~ -65.0 (s)
Troubleshooting Common NMR Issues
  • Poor Resolution: This can be caused by sample precipitation, high viscosity, or the presence of paramagnetic impurities. Ensure the sample is fully dissolved and consider filtering it again.

  • Broad Peaks for Exchangeable Protons: The carboxylic acid proton signal can be very broad or even absent, especially in the presence of water. Running the experiment in a scrupulously dry solvent or at low temperature can sometimes sharpen this signal.

  • Complex Multiplets: The presence of multiple long-range couplings (H-F, C-F) can lead to complex and overlapping multiplets. Higher field NMR spectrometers (e.g., 600 MHz or higher) can provide better spectral dispersion and simplify interpretation. 2D NMR experiments are also essential for resolving such complexities.

Conclusion

The NMR spectroscopic analysis of this compound derivatives is a multifaceted process that provides a wealth of structural information. By systematically applying ¹H, ¹³C, and ¹⁹F NMR techniques, complemented by 2D correlation experiments, researchers can confidently determine the chemical structure, assign all proton and carbon resonances, and gain insights into the electronic and conformational properties of these important pharmaceutical building blocks. The protocols and interpretive guidelines presented in this application note provide a robust framework for achieving accurate and comprehensive NMR characterization.

References

Application Note & Protocols: Mastering Nucleophilic Aromatic Substitution on 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the principles and reaction conditions for performing nucleophilic aromatic substitution (SNAr) on 2-Chloro-5-(trifluoromethyl)nicotinic acid. This versatile building block is a cornerstone in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. We delve into the mechanistic underpinnings, key reaction parameters, and provide detailed, field-proven protocols for the successful substitution with various nucleophiles.

Scientific Rationale: Why This Reaction Works So Well

This compound is an exceptionally well-behaved substrate for nucleophilic aromatic substitution (SNAr). Its reactivity is not accidental but is engineered by its electronic architecture. The reaction proceeds readily because the pyridine ring is rendered highly electron-deficient, making it susceptible to attack by electron-rich nucleophiles.

Two key features are responsible for this activation:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It pulls electron density from the ring carbons, particularly the ortho (C2, C6) and para (C4) positions.[1]

  • The Trifluoromethyl (-CF₃) Group: Positioned at C5, the -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[2][3] Its strong inductive effect further depletes the ring of electron density, enhancing its electrophilicity. This group also confers valuable properties such as increased metabolic stability and lipophilicity to the final product.[2][3]

The combined influence of the ring nitrogen and the -CF₃ group makes the C2 carbon, which bears the chlorine leaving group, a prime target for nucleophilic attack.

The SNAr Mechanism

The reaction follows a well-established two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electrophilic carbon atom at the C2 position. This step is typically the rate-determining step of the reaction.[5]

  • Formation of a Meisenheimer Complex: The attack breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the electron-withdrawing -CF₃ group.[1][5]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.[6] This step is generally fast.

// Reactants sub [label=<

this compound

];

nu [label="R-NH₂ (Nucleophile)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products prod [label=<

2-Amino-5-(trifluoromethyl)nicotinic acid

];

hcl [label="H-Cl", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows and Labels sub -> meisenheimer [label="+ R-NH₂\n(Rate-determining step)"]; meisenheimer -> prod [label="- Cl⁻\n(Fast)"]; prod -> hcl [color=white, arrowhead=none]; // for spacing } Gcaption { label = "Figure 1: SNAr Mechanism on this compound"; fontsize = 10; } end_dot Caption: Figure 1: SNAr Mechanism on this compound

Optimizing Reaction Conditions: A Scientist's Guide

Achieving high yields and purity requires careful consideration of several parameters. The interplay between the nucleophile, solvent, base, and temperature is critical for success.

A. The Nucleophile

A wide range of nucleophiles can be employed. The choice is dictated by the desired final product.

  • Amines (Primary & Secondary): Aliphatic and aromatic amines are very common nucleophiles, leading to valuable 2-amino-nicotinic acid derivatives.[7][8]

  • Thiols and Thiolates: These are excellent, soft nucleophiles that react readily to form 2-thioether linkages.[9][10]

  • Alcohols and Alkoxides: While less nucleophilic than amines or thiols, alcohols can react, often requiring stronger bases (like NaH) or higher temperatures to deprotonate them to the more reactive alkoxide form.

B. The Solvent

The solvent choice significantly impacts reaction rates.[6]

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are highly effective. They can solvate cations but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.[11][12]

  • Polar Protic Solvents: Water and alcohols like ethanol can be used, often in conjunction with microwave heating to accelerate the reaction.[8][13] However, they can form hydrogen bonds with the nucleophile, which can reduce its reactivity.[11] Despite this, they offer a "greener" alternative to polar aprotic solvents.[14]

  • Solvent-Free: In some cases, for reactions with anilines, solvent- and catalyst-free conditions at high temperatures can be highly efficient and environmentally friendly.[7]

C. The Base

When the nucleophile is an amine or a thiol, a base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the starting nucleophile, rendering it non-nucleophilic and halting the reaction.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, effective, and easy to remove during workup.

  • Organic Bases: Non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are frequently used.[8]

D. Temperature and Technology
  • Conventional Heating: Many SNAr reactions require elevated temperatures (ranging from 80 °C to 200 °C) to proceed at a practical rate.[9]

  • Microwave Irradiation: This technology is exceptionally well-suited for SNAr reactions. Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvents and reagents.[8][13] Reactions can be conducted in sealed vessels under pressure, allowing for temperatures well above the solvent's boiling point.[15]

Validated Experimental Protocols

Here we provide two distinct, reliable protocols. The first is a direct amination, and the second employs an esterification-substitution-hydrolysis sequence, which can be advantageous for purification and preventing potential side reactions involving the carboxylic acid.

Protocol 1: Direct Amination via Microwave Synthesis

This protocol details the reaction of this compound with a primary amine using microwave heating.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., methylamine, 40% aq. solution) (3.0 - 7.0 eq)[8]

  • Diisopropylethylamine (DIPEA) (3.0 eq) (Optional, but recommended for non-aqueous amines)[8]

  • Water or NMP as solvent

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for chromatography (if required)

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial, add this compound (e.g., 225 mg, 1.0 mmol).

  • Reagent Addition: Add the chosen solvent (e.g., 3 mL of water). Add the amine (e.g., for methylamine, use 7.0 eq of a 40% aqueous solution).[8] If using a non-aqueous amine, add DIPEA (3.0 eq).

  • Sealing and Reaction: Securely cap the vial. Place it in the cavity of the microwave synthesizer.

  • Microwave Program: Set the reaction temperature to 140-200 °C, the hold time to 1.5-2 hours, and the power to a maximum of 300W with magnetic stirring.[8] Caution: Reactions under pressure should be conducted behind a blast shield.

  • Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial.

  • Isolation: Transfer the reaction mixture to a round-bottom flask. If water was used as the solvent, acidify the solution with concentrated HCl to a pH of ~6.5 to precipitate the product.[8] Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Esterification-Substitution-Hydrolysis Sequence

This three-step approach is robust and often simplifies purification.[16][17][18] It is particularly useful when dealing with complex nucleophiles or when direct substitution gives impure products.

Workflow Start This compound Step1 Step 1: Esterification (e.g., CH₃OH, (COCl)₂, TEA) [16] Start->Step1 Intermediate Methyl 2-chloro-5-(trifluoromethyl)nicotinate Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (e.g., Morpholine, 100 °C) [16] Intermediate->Step2 SubstitutedEster Methyl 2-(morpholino)-5-(trifluoromethyl)nicotinate Step2->SubstitutedEster Step3 Step 3: Hydrolysis (e.g., HCl, H₂O, 100 °C) [16] SubstitutedEster->Step3 FinalProduct Final Product (e.g., 2-Morpholinonicotinic acid derivative) Step3->FinalProduct

Step 2a: Esterification

  • In a fume hood, suspend this compound (1.0 eq) in methanol (CH₃OH).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride ((COCl)₂) (1.2 eq), followed by the dropwise addition of triethylamine (TEA) (2.2 eq).

  • Allow the reaction to warm to 40 °C and stir for 2-4 hours until TLC or LC-MS indicates complete conversion.

  • Remove the solvent under reduced pressure. The crude methyl ester can often be used directly in the next step.

Step 2b: Nucleophilic Substitution on the Ester

  • Dissolve the crude methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq) in a suitable solvent like DMF or NMP.

  • Add the nucleophile (e.g., morpholine, 1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the mixture to 100-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude substituted ester can be purified by chromatography if needed.

Step 2c: Hydrolysis

  • Dissolve the purified substituted ester in a mixture of water and concentrated HCl.[16]

  • Heat the mixture to reflux (approx. 100 °C) for 2-6 hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture and adjust the pH to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry to yield the pure substituted nicotinic acid.

Summary of Reaction Conditions

The following table summarizes typical conditions for the substitution on 2-chloronicotinic acid derivatives, which serve as an excellent proxy for the title compound.

NucleophileBaseSolventTemperature (°C)MethodTypical YieldReference
Primary Aromatic AminesNoneNone100-150ConventionalGood-Excellent[7]
Aliphatic AminesDIPEAWater200MicrowaveModerate-High[8]
Methylamine (aq.)Self-basicWater140MicrowaveHigh (98%)[8]
Morpholine (on ester)N/AN/A100ConventionalHigh (96%)[16]
Various AminesK₂CO₃Water100MicrowaveGood[16]
ThiolsBase (e.g. NaH)THF/DMFRT - 80ConventionalGood-Excellent[9][10]

Troubleshooting and Key Considerations

  • Low Reactivity: If a reaction is sluggish, consider increasing the temperature, switching to a more polar aprotic solvent (e.g., from THF to DMSO), or using microwave irradiation.

  • Side Reactions: The carboxylic acid can potentially form amides under certain conditions. The esterification-first approach (Protocol 2) completely circumvents this issue.

  • Purification Challenges: The final products are often polar and amphoteric. Purification may require reverse-phase chromatography or careful crystallization by pH adjustment.

  • Safety: The trifluoromethyl group is highly stable.[2] Standard laboratory safety precautions for handling chlorinated aromatic compounds and organic solvents should be followed. Microwave synthesis involves high pressures and should be performed with appropriate safety measures.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Chloro-5-(trifluoromethyl)nicotinic acid. Here, we address common challenges and provide robust, field-proven protocols to achieve high purity of this important synthetic intermediate.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purification is often complicated by the presence of structurally similar impurities, residual starting materials, and reaction byproducts. The electron-withdrawing nature of the trifluoromethyl and chloro- substituents influences the compound's solubility and reactivity, necessitating carefully optimized purification strategies. This guide is designed to navigate these complexities, ensuring a high-purity final product.

Safety First: Handling this compound

Before commencing any purification protocol, it is imperative to review the Safety Data Sheet (SDS). This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[1][4]

  • Spills: In case of a spill, clean it up immediately using appropriate procedures to avoid generating dust.[4][5]

Troubleshooting Guide: Common Issues in Purification

This section addresses specific problems encountered during the purification of crude this compound in a question-and-answer format.

Question 1: My recrystallization attempt resulted in poor recovery of the purified product. What are the likely causes and how can I improve the yield?

Answer:

Low recovery during recrystallization is a common issue and can stem from several factors. The key is to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.

    • Solution: Perform small-scale solubility tests with a range of solvents. For nicotinic acid derivatives, solvents like ethanol, methanol, acetone, acetonitrile, and water are often considered.[6] A mixed solvent system (e.g., ethanol/water, acetone/hexane) can also be effective.

  • Excessive Solvent Volume: Using too much solvent will keep the product in solution even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: The product may crystallize too quickly during hot filtration, leading to loss of material.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) to prevent premature cooling of the solution.

  • Incomplete Crystallization: The cooling process might be too rapid or not cold enough.

    • Solution: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

Question 2: After purification, my product still shows the presence of a persistent, polar impurity by TLC analysis. How can I remove it?

Answer:

Polar impurities, such as unreacted starting materials or byproducts like nicotinic acid-N-oxide, can be challenging to remove by simple recrystallization.

Potential Causes & Solutions:

  • Co-crystallization: The impurity may have similar solubility properties to the desired product, causing it to co-crystallize.

    • Solution 1: Acid-Base Extraction: This is a highly effective method for separating acidic compounds from neutral or basic impurities. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid, moving it to the aqueous layer.[7] The organic layer can be discarded, and the aqueous layer is then acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

    • Solution 2: Column Chromatography: If extraction is not sufficient, column chromatography provides a more robust separation.[8][9] A silica gel column with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate with a small amount of acetic acid to improve peak shape) can effectively separate the product from polar impurities.

Question 3: My purified product has a yellowish tint. What is the cause of this coloration and how can I obtain a colorless product?

Answer:

A yellow coloration in the final product often indicates the presence of chromophoric impurities, which can arise from the oxidation of starting materials or side reactions.

Potential Causes & Solutions:

  • Oxidized Impurities: Many nitrogen-containing heterocyclic compounds are prone to oxidation.

    • Solution 1: Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution. The activated carbon will adsorb the colored impurities.[10] Be cautious as it can also adsorb some of the desired product, so use it sparingly.

    • Solution 2: Melt Purification (for thermally stable compounds): For some nicotinic acid derivatives, melting the crude product can destroy colored impurities. The resulting material can then be recrystallized to yield a colorless product.[10] However, the thermal stability of this compound should be confirmed before attempting this method.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of pure this compound?

While the exact melting point can vary slightly, it is a critical indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. For comparison, the melting point of the related compound 2-chloronicotinic acid is reported as 176-178°C.[11] Always refer to the supplier's Certificate of Analysis for lot-specific data.[12]

Q2: What are the best analytical techniques to assess the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.[13]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: How should I store the purified this compound?

Store the compound in a tightly sealed container in a cool, dry, and dark place.[3] It is advisable to store it under an inert atmosphere to prevent degradation.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated carbon, if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., Dichloromethane - DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolve the crude product in DCM in a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution, stopper the funnel, and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated product will be in the upper aqueous layer.

  • Drain the lower organic layer and discard it.

  • Wash the aqueous layer with fresh DCM to remove any remaining neutral impurities.

  • Transfer the aqueous layer to a beaker and cool it in an ice bath.

  • Slowly add 1 M HCl while stirring until the pH is acidic (pH ~2-3), which will cause the purified product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Purification_Workflow cluster_troubleshooting Troubleshooting crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Analysis (TLC/HPLC) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product Purity > 98% low_yield Low Yield? analysis1->low_yield Purity < 98% impurity Impurities Present? low_yield->impurity No optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes extraction Acid-Base Extraction impurity->extraction Yes optimize_solvent->recrystallization analysis2 Purity Analysis extraction->analysis2 column Column Chromatography column->pure_product analysis2->pure_product Purity > 98% analysis2->column Purity < 98%

Caption: A decision-tree workflow for purification and troubleshooting.

AcidBase_Extraction_Workflow start Crude Product in DCM add_bicarb Add NaHCO3 (aq) start->add_bicarb shake_vent Shake & Vent add_bicarb->shake_vent separate Separate Layers shake_vent->separate organic_layer Organic Layer (Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry final_product Pure Product filter_dry->final_product

Caption: Step-by-step workflow for acid-base extraction.

Data Summary

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Less soluble impuritiesSimple, scalableIneffective for impurities with similar solubility
Acid-Base Extraction Neutral and basic impuritiesHighly selective for acidic compoundsRequires solvent-solvent extraction
Column Chromatography Wide range of impuritiesHigh resolution separationTime-consuming, requires solvent
Activated Carbon Colored impuritiesEffective for removing chromophoresCan reduce yield by adsorbing product

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic acid, a crucial intermediate in pharmaceutical and agrochemical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your reaction yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the proposed solutions.

Issue 1: Low Yield in the Halogenation Step

  • Question: We are experiencing significantly lower than expected yields during the chlorination of a nicotinic acid precursor. What are the likely causes and how can we improve this?

  • Answer: Low yields in this critical step often stem from several factors related to the choice of chlorinating agent, reaction conditions, and substrate reactivity.

    • Causality: The direct chlorination of the pyridine ring can be challenging due to its electron-deficient nature. The reaction's success hinges on creating a sufficiently electrophilic chlorine species and ensuring the substrate is activated. Incomplete reaction, side-product formation (e.g., over-chlorination), or degradation of the starting material under harsh conditions are common culprits.

    • Troubleshooting Steps:

      • Re-evaluate the Chlorinating Agent: While various reagents can be used, phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) is a common and effective system for converting hydroxy-pyridines to chloro-pyridines.[1] If you are using other agents like thionyl chloride (SOCl₂), ensure it is freshly distilled, as impurities can hinder the reaction. For direct chlorination, stronger agents might be necessary, but they also increase the risk of side reactions.

      • Optimize Reaction Temperature and Time: Chlorination reactions are often temperature-sensitive. A temperature that is too low can lead to an incomplete reaction, while excessive heat can promote the formation of undesired byproducts. We recommend starting with a temperature scan, for example, from 80°C to 110°C, and monitoring the reaction progress by TLC or HPLC to determine the optimal temperature. Reaction times should also be optimized; prolonged heating can lead to product degradation.

      • Ensure Anhydrous Conditions: Moisture can react with chlorinating agents like POCl₃ and SOCl₂, reducing their effectiveness and generating acidic byproducts that can interfere with the reaction. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

      • Consider the Starting Material: The purity of your starting nicotinic acid derivative is paramount. Impurities can consume reagents and lead to a complex mixture of products that are difficult to separate. Recrystallize or purify your starting material if its purity is questionable.

Issue 2: Formation of Impurities and Purification Challenges

  • Question: Our crude product contains several impurities that are difficult to remove by standard crystallization or column chromatography. How can we minimize their formation and improve purification?

  • Answer: The formation of stubborn impurities is often linked to side reactions or incomplete reactions. Addressing this requires a combination of optimizing the reaction conditions and employing a more effective purification strategy.

    • Causality: Isomeric byproducts, over-halogenated species, or unreacted starting material can have similar polarities to the desired product, making separation challenging. The trifluoromethyl group can also influence the reactivity of other positions on the pyridine ring, potentially leading to unexpected side products.

    • Troubleshooting Steps:

      • Minimize Side Reactions:

        • Controlled Addition of Reagents: Add the chlorinating agent dropwise at a lower temperature to control the exotherm and minimize localized high concentrations of the reagent, which can lead to over-chlorination.

        • Use of a Milder Base: In reactions involving deprotonation, a bulky, non-nucleophilic base can sometimes offer better selectivity compared to stronger, more reactive bases.

      • Optimize the Work-up Procedure:

        • Aqueous Wash: A carefully controlled aqueous work-up is crucial. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities. Subsequent washing with brine will help remove residual water.

        • pH Adjustment during Extraction: When isolating the final nicotinic acid product, precise pH control during the acidic work-up is critical to ensure complete precipitation of the product without co-precipitating acidic impurities.

      • Advanced Purification Techniques:

        • Recrystallization with Solvent Screening: Experiment with a variety of solvent systems for recrystallization. A mixture of polar and non-polar solvents often provides the best results.

        • Preparative HPLC: If impurities are still present, preparative HPLC may be necessary to achieve the desired purity, although this is less ideal for large-scale synthesis.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

  • Q1: What are the most common synthetic routes to this compound?

    • A1: Several synthetic strategies exist. A common approach involves the trifluoromethylation of a suitable pyridine precursor, followed by chlorination and oxidation or carboxylation. Another route may start from a pre-functionalized nicotinic acid derivative. The choice of route often depends on the availability and cost of the starting materials.[2][3][4]

  • Q2: What is a key intermediate in the synthesis of this compound?

    • A2: A critical intermediate is often a 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated to give the trifluoromethyl group.[3] Alternatively, a 6-hydroxynicotinic acid can be a precursor for further functionalization.[4]

  • Q3: Are there any safety precautions I should be aware of?

    • A3: Yes. Many of the reagents used, such as phosphorus oxychloride, thionyl chloride, and strong acids, are corrosive and react violently with water. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Trifluoromethylation reagents can also be hazardous and should be handled with care according to their safety data sheets (SDS).

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experimental stages.

Protocol 1: Chlorination of 6-Hydroxynicotinic Acid

This protocol is a general guideline and may require optimization based on your specific substrate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 6-hydroxynicotinic acid (1 equivalent).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

  • Catalyst: Carefully add a catalytic amount of dimethylformamide (DMF, ~0.1 equivalents).

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a fume hood.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Carboxylation of a Pyridine Derivative

This protocol describes a general procedure for introducing a carboxylic acid group onto a pyridine ring via lithiation and reaction with carbon dioxide.

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via a syringe, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over an excess of crushed dry ice.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Quench the reaction by adding water.

    • Make the aqueous layer basic by adding a 1M sodium hydroxide solution.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer with 1M hydrochloric acid to a pH of approximately 3-4, which should precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizing the Synthesis and Troubleshooting

The following diagrams illustrate the general synthetic pathway and a troubleshooting workflow.

General Synthetic Pathway

Synthesis_Pathway Start Starting Pyridine Derivative Intermediate1 Functionalized Pyridine (e.g., Halogenated) Start->Intermediate1 Halogenation Intermediate2 Trifluoromethylated Pyridine Intermediate1->Intermediate2 Trifluoromethylation Final_Product This compound Intermediate2->Final_Product Carboxylation / Oxidation Troubleshooting_Workflow Start Low Yield Observed Check1 Check Starting Material Purity Start->Check1 Check2 Verify Reagent Quality & Stoichiometry Start->Check2 Check3 Optimize Reaction Conditions (Temperature, Time) Start->Check3 Check4 Ensure Anhydrous Conditions Start->Check4 Solution1 Purify Starting Material Check1->Solution1 Solution2 Use Fresh Reagents / Adjust Stoichiometry Check2->Solution2 Solution3 Perform Temperature/Time Scan Check3->Solution3 Solution4 Dry Solvents & Glassware Check4->Solution4

References

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your synthetic efforts.

Section 1: Synthesis via Selective Dechlorination

A common route to this compound involves the selective dechlorination of a 2,6-dichloro precursor. This method offers a straightforward approach, but can be prone to issues with selectivity and reaction completion.

FAQ 1: I am observing incomplete conversion of my starting material, 2,6-dichloro-5-(trifluoromethyl)nicotinic acid ethyl ester. What could be the cause?

Answer:

Incomplete conversion during the selective dechlorination of 2,6-dichloro-5-(trifluoromethyl)nicotinic acid ethyl ester is a common issue that can often be traced back to catalyst activity or reaction conditions.

Potential Causes and Troubleshooting:

  • Catalyst Inactivation: The palladium on carbon (Pd/C) or Raney nickel catalysts used in this reaction can become poisoned by impurities in the starting material or solvent. Ensure your starting materials and solvents are of high purity.

  • Insufficient Catalyst Loading: A low catalyst loading may not be sufficient to drive the reaction to completion within a reasonable timeframe. While typical loadings range from 1-10% by weight, empirical optimization is often necessary.

  • Inadequate Hydrogen Pressure: The hydrogenation is typically carried out under atmospheric or slightly elevated pressure. Ensure your system is properly sealed and that there is a consistent supply of hydrogen.

  • Reaction Time: The reaction may simply require a longer duration for full conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol for Selective Dechlorination:

  • To a solution of 2,6-dichloro-5-(trifluoromethyl)nicotinic acid ethyl ester (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of 5% Pd/C (e.g., 5 mol%).

  • Add a base, such as triethylamine (1.5 eq), to neutralize the HCl generated during the reaction.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.[1][2]

FAQ 2: My final product is contaminated with the fully dechlorinated by-product, 5-(trifluoromethyl)nicotinic acid. How can I avoid this?

Answer:

The over-reduction to 5-(trifluoromethyl)nicotinic acid is a known side reaction in the selective dechlorination process. The key to minimizing this side product is to carefully control the reaction conditions to favor the removal of the more labile 6-chloro group.

Mitigation Strategies:

  • Choice of Catalyst: Different catalysts exhibit different selectivities. While Pd/C is commonly used, other catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) can offer higher selectivity for the desired mono-dechlorination.[2]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to improve selectivity by reducing the rate of the second dechlorination step.

  • Careful Monitoring: As mentioned previously, diligent monitoring of the reaction is crucial. Stopping the reaction as soon as the starting material is consumed can prevent the accumulation of the over-reduced product.

Section 2: Synthesis via Lithiation and Carboxylation

This synthetic route involves the deprotonation of 2-chloro-5-(trifluoromethyl)pyridine with a strong base, followed by quenching with carbon dioxide. While powerful, this method requires strict control of anhydrous and low-temperature conditions.

FAQ 3: The yield of my desired product is low, and I am isolating a significant amount of the starting 2-chloro-5-(trifluoromethyl)pyridine. What is going wrong?

Answer:

Low yields in a lithiation-carboxylation sequence often point to issues with the initial deprotonation step or the subsequent carboxylation.

Troubleshooting Steps:

  • Incomplete Lithiation:

    • Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base, such as n-butyllithium or lithium diisopropylamide (LDA), and that it is used in at least a stoichiometric amount. The exact amount may need to be optimized.

    • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and solvents must be anhydrous.

    • Temperature: The lithiation is typically performed at very low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of the base.

  • Inefficient Carboxylation:

    • CO2 Source: Use freshly crushed dry ice or a stream of dry CO2 gas to ensure an excess of the electrophile.

    • Quenching Procedure: The addition of the lithiated intermediate to the CO2 source (or vice versa) should be done carefully to maintain a low temperature and ensure efficient mixing.

Diagram: Lithiation and Carboxylation Pathway

lithiation_carboxylation A 2-Chloro-5-(trifluoromethyl)pyridine C Lithiated Intermediate A->C + LDA F Unreacted Starting Material (Side Product) A->F Incomplete Reaction B Lithium Diisopropylamide (LDA) -78 °C E This compound C->E + CO2 D CO2 (Dry Ice)

Caption: Lithiation and carboxylation of 2-chloro-5-(trifluoromethyl)pyridine.

Section 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a classical approach to introduce a chloro substituent from an amino group via a diazonium salt intermediate. However, the reactive nature of diazonium salts can lead to several side products.

FAQ 4: I am observing the formation of 2-hydroxy-5-(trifluoromethyl)nicotinic acid as a major by-product in my Sandmeyer reaction. How can I suppress this?

Answer:

The formation of the corresponding phenol (in this case, the hydroxynicotinic acid derivative) is a very common side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.[3][4]

Preventative Measures:

  • Anhydrous Conditions: While challenging in aqueous acidic media, minimizing the amount of water can help. Using a non-aqueous diazotization method, if compatible with your substrate, could be an option.

  • Temperature Control: Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Allowing the reaction to warm up prematurely will accelerate its decomposition and reaction with water.

  • Efficient Copper(I) Chloride Addition: The copper(I) chloride catalyst is crucial for the desired chloro-de-diazoniation. Ensure that the CuCl is active and added promptly to the freshly prepared diazonium salt solution to compete with the hydrolysis reaction.

FAQ 5: My reaction mixture is dark and contains several unidentified impurities. What are the likely side reactions?

Answer:

The formation of dark, complex mixtures in Sandmeyer reactions often indicates the occurrence of radical-mediated side reactions.

Common Side Reactions:

  • Biaryl Formation: The aryl radical intermediate can dimerize to form biaryl compounds.

  • Azo Coupling: The diazonium salt can couple with electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.

  • Tar Formation: Uncontrolled decomposition of the diazonium salt can lead to the formation of polymeric tars.

Strategies for a Cleaner Reaction:

  • Control of Diazotization: Slow, controlled addition of sodium nitrite to the acidic solution of the amine at low temperature is critical.

  • Use of Radical Scavengers: In some cases, the addition of a radical scavenger can help to minimize undesired side reactions, although this may also inhibit the desired reaction.

  • Purity of Starting Material: Ensure the starting 2-amino-5-(trifluoromethyl)nicotinic acid is pure, as impurities can initiate or participate in side reactions.

Diagram: Sandmeyer Reaction and Side Products

sandmeyer_reaction cluster_main Main Reaction Pathway cluster_side Side Reactions A 2-Amino-5-(trifluoromethyl)nicotinic acid C Diazonium Salt Intermediate A->C Diazotization B NaNO2, HCl 0-5 °C E This compound C->E Chloro-de-diazoniation F 2-Hydroxy-5-(trifluoromethyl)nicotinic acid C->F + H2O G Biaryl Impurities C->G Radical Dimerization H Azo Dyes C->H Azo Coupling D CuCl

Caption: Key pathways in the Sandmeyer synthesis and common side reactions.

Section 4: General Troubleshooting

FAQ 6: My final product is contaminated with a compound that has a molecular weight 44 amu less than the desired product. What is it and how can I remove it?

Answer:

A loss of 44 amu from a carboxylic acid is a strong indicator of decarboxylation. In this case, the side product is likely 2-chloro-5-(trifluoromethyl)pyridine.

Causes of Decarboxylation:

  • Elevated Temperatures: Nicotinic acids can decarboxylate upon heating.[5] This is particularly a risk during purification steps like distillation or if the reaction is run at high temperatures for an extended period.

  • Catalyst-Induced Decarboxylation: Some metal catalysts can promote decarboxylation.

Avoidance and Removal:

  • Temperature Control: Avoid excessive heat during reaction work-up and purification. Use techniques like vacuum distillation at lower temperatures if distillation is necessary.

  • Purification:

    • Acid-Base Extraction: The desired carboxylic acid product can be separated from the neutral decarboxylated impurity by extraction. Dissolve the crude mixture in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its salt. The aqueous layer can then be acidified to precipitate the pure product.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.

Summary of Potential Side Products and Their Characteristics

Side ProductSynthetic RouteReason for FormationIdentificationMitigation/Removal
2,6-Dichloro-5-(trifluoromethyl)nicotinic acidSelective DechlorinationIncomplete reactionHigher molecular weight starting materialOptimize catalyst, reaction time, and hydrogen pressure.
5-(Trifluoromethyl)nicotinic acidSelective DechlorinationOver-reductionLower molecular weight by-productUse a more selective catalyst, control temperature, and monitor reaction closely.
2-Chloro-5-(trifluoromethyl)pyridineAll routes, especially at high temperaturesDecarboxylation of the final productLoss of 44 amu (CO2)Avoid high temperatures; purify by acid-base extraction or crystallization.
2-Hydroxy-5-(trifluoromethyl)nicotinic acidSandmeyer ReactionReaction of diazonium salt with waterIsomeric product with OH instead of ClControl temperature, use active CuCl, and minimize water.
Biaryl and Azo CompoundsSandmeyer ReactionRadical side reactions of the diazonium saltHigh molecular weight, often colored, impuritiesEnsure pure starting materials and controlled diazotization conditions.

References

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this critical building block. Here, we address common challenges encountered during its synthesis and purification, providing in-depth, field-proven insights and actionable protocols.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final product. The multi-step synthesis, often originating from precursors like 3-picoline, can introduce a variety of impurities that may be challenging to remove. This guide will walk you through identifying and eliminating these impurities to achieve the desired product specifications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product has a lower-than-expected melting point and appears discolored. What are the likely impurities?

A low melting point and discoloration are classic indicators of impurities. The nature of these impurities is highly dependent on the synthetic route employed. A common route involves the chlorination and fluorination of a 3-picoline derivative.[1][2][3][4][5][6][7][8]

Common Impurities from a 3-Picoline Route:

Impurity NameStructureOriginImpact on Product
2-Hydroxy-5-(trifluoromethyl)nicotinic acid Hydrolysis of the 2-chloro substituent during workup or purification.[9]Can be difficult to separate due to similar polarity. May affect downstream reactions.
Starting Materials/Intermediates e.g., 2-chloro-5-(trichloromethyl)pyridineIncomplete reaction at any stage of the multi-step synthesis.Can significantly lower the purity and yield.
Over-chlorinated Species e.g., 2,6-dichloro-5-(trifluoromethyl)nicotinic acidHarsh chlorination conditions.May have different reactivity and lead to unwanted byproducts in subsequent steps.
Isomeric Byproducts e.g., 2-Chloro-3-(trifluoromethyl)nicotinic acidNon-selective chlorination of the pyridine ring.Can be very challenging to separate due to similar physical properties.
Residual Solvents VariesTrapped in the crystal lattice during precipitation or recrystallization.Can affect the accuracy of weighing and may be detrimental to downstream processes.

Troubleshooting Workflow for Impurity Identification:

G cluster_0 Initial Observation cluster_1 Analytical Characterization cluster_2 Impurity Identification A Low Melting Point / Discoloration B Run 1H NMR A->B C Run HPLC-UV A->C D Run LC-MS A->D E Identify Hydrolysis Product (loss of Cl, gain of OH) B->E Look for changes in aromatic signals and absence of chloro-group effects. F Identify Starting Materials/ Intermediates B->F Compare with spectra of known starting materials. H Identify Residual Solvents B->H Identify characteristic solvent peaks. G Identify Over-chlorinated/ Isomeric Byproducts C->G Look for additional peaks with similar UV absorbance. D->E Mass consistent with hydrolysis. D->F Mass consistent with known intermediates. D->G Mass consistent with additional chlorination or different substitution.

Caption: Workflow for identifying impurities in this compound.

Q2: My recrystallization is not effective, or the product "oils out". How can I optimize the recrystallization process?

Recrystallization is a powerful technique for purifying crystalline solids, but selecting the right solvent system is crucial. "Oiling out" occurs when the compound is insoluble in the cold solvent but too soluble in the hot solvent, causing it to separate as a liquid upon cooling.

Recrystallization Solvent Selection Guide:

Solvent/Solvent SystemSuitability for this compoundRationale & Tips
Single Solvents:
TolueneGoodThe aromatic nature of toluene can provide good solubility at elevated temperatures, with reduced solubility upon cooling.
Heptane/HexanePoor (as a single solvent)The compound is likely to have low solubility even at high temperatures.
WaterPoorThe compound is a carboxylic acid, so it will have some water solubility, but likely not ideal for recrystallization from water alone.
Ethanol/MethanolFairThe compound will likely be quite soluble in alcohols even at room temperature, which can lead to poor recovery.
Two-Solvent Systems:
Toluene/HeptaneExcellentDissolve the crude product in a minimal amount of hot toluene, then slowly add hot heptane until the solution becomes slightly turbid. Allow to cool slowly.
Ethanol/WaterGoodDissolve in hot ethanol and add hot water dropwise until turbidity persists. Reheat to clarify and then cool.
Dichloromethane/HexaneGoodSimilar to the toluene/heptane system, but with a lower boiling point solvent pair.

Step-by-Step Protocol for Two-Solvent Recrystallization (Toluene/Heptane):

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot toluene to dissolve the solid completely. Use a stir bar and a hot plate for efficient dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-Solvent: While the toluene solution is still hot, slowly add hot heptane dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of hot toluene to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Caption: Troubleshooting common recrystallization issues.

Q3: I suspect my product is contaminated with the hydrolysis byproduct, 2-hydroxy-5-(trifluoromethyl)nicotinic acid. How can I remove it?

The hydrolysis of the 2-chloro group to a 2-hydroxy group is a common side reaction.[9] The resulting 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer. This impurity can be challenging to remove by recrystallization alone due to similar polarities.

Purification Strategy: Acid-Base Extraction

The carboxylic acid functionality of both the desired product and the impurity allows for their separation from neutral organic impurities. However, to separate them from each other, a different approach is needed. If recrystallization is not effective, column chromatography is the recommended method.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-40% ethyl acetate.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.

  • Elution Profile: The less polar desired product, this compound, should elute before the more polar 2-hydroxy-5-(trifluoromethyl)nicotinic acid impurity.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using the same eluent system and a UV lamp for visualization.

G cluster_0 Problem cluster_1 Purification Method cluster_2 Elution Order A Contamination with 2-hydroxy-5-(trifluoromethyl)nicotinic acid B Silica Gel Column Chromatography A->B C 1. This compound (Less Polar) B->C D 2. 2-Hydroxy-5-(trifluoromethyl)nicotinic acid (More Polar) B->D

Caption: Separation of this compound from its hydrolysis byproduct.

Q4: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Methods:

MethodInformation ProvidedSample Protocol
High-Performance Liquid Chromatography (HPLC-UV) Quantitative purity assessment and detection of UV-active impurities.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid or formic acid.Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation and identification of impurities with distinct NMR signals.[10][11][12]Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).Analysis: Compare the obtained spectra with a reference standard. Look for unexpected signals that may indicate impurities. ¹⁹F NMR is particularly useful for identifying trifluoromethyl-containing impurities.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities by their mass-to-charge ratio.Couple with LC for LC-MS analysis to get mass information for each peak separated by HPLC.
Melting Point A sharp melting point close to the literature value indicates high purity.Use a calibrated melting point apparatus and report the melting range.

References

Technical Support Center: Synthesis of Trifluoromethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethyl-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into pyridine scaffolds. The unique electronic properties of the CF₃ group—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—make it a prized substituent in medicinal chemistry and agrochemicals.[1][2][3][4][5] However, its installation onto the pyridine ring is often fraught with challenges, including harsh reaction conditions, low yields, and a lack of regioselectivity.[6][7]

This resource provides practical, in-depth troubleshooting advice and frequently asked questions to address common issues encountered during synthesis. Our goal is to equip you with the knowledge to diagnose problems, optimize your reactions, and successfully synthesize your target molecules.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Scenario 1: Poor or No Conversion of Starting Material

Question: I am attempting a trifluoromethylation reaction on my substituted pyridine, but I am recovering mostly unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer: Recovering your starting material is a common issue that can usually be traced back to insufficient reactivity of either the pyridine substrate or the trifluoromethylating agent. Let's break down the potential causes:

  • Inadequate Activation of the Pyridine Ring: The electron-deficient nature of the pyridine ring makes it inherently resistant to electrophilic substitution. For direct C-H trifluoromethylation, the ring often requires activation.

    • Solution 1: N-Oxide Formation. Convert the pyridine to its corresponding N-oxide. The N-oxide is more electron-rich and can facilitate electrophilic trifluoromethylation.

    • Solution 2: Hydrosilylation. For achieving 3-position selectivity, nucleophilic activation via hydrosilylation to form an N-silyl enamine intermediate can be highly effective before introducing an electrophilic CF₃ source.[6][8]

    • Solution 3: Quaternary Salt Formation. Activation by forming an N-methylpyridinium salt can significantly enhance reactivity towards nucleophilic trifluoromethylating agents.[6][9]

  • Decomposition or Low Reactivity of the CF₃ Source: Trifluoromethylating reagents vary in stability and reactivity.

    • Solution 1: Reagent Choice. Ensure you are using the appropriate reagent for your chosen method. For radical reactions, sources like CF₃I or Togni's reagent are common.[10] For nucleophilic trifluoromethylation, reagents like TMSCF₃ (Ruppert-Prakash reagent) are often used in conjunction with an activator.

    • Solution 2: Freshness and Handling. Some trifluoromethylating agents are sensitive to moisture and air. Use freshly opened or properly stored reagents. For instance, ensure TMSCF₃ is handled under anhydrous conditions.

  • Insufficient Reaction Temperature or Time:

    • Solution: While modern methods aim for milder conditions, some transformations still require significant thermal energy to overcome activation barriers. Incrementally increase the reaction temperature and monitor the reaction progress over a longer time course by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Catalyst Inactivity: If you are employing a metal-catalyzed reaction (e.g., copper- or palladium-catalyzed), the catalyst may not be active.

    • Solution 1: Catalyst Choice and Loading. Ensure you are using the correct catalyst and an adequate loading. For example, in situ generation of "(trifluoromethyl)copper" from TMSCF₃ often requires a copper(I) source like CuI.[11]

    • Solution 2: Ligand Effects. The choice of ligand can be critical in metal-catalyzed reactions. Experiment with different ligands to enhance catalyst performance.

Scenario 2: Low Yield of the Desired Product with a Mixture of Isomers

Question: My reaction is producing the desired trifluoromethyl-substituted pyridine, but in very low yield, and I'm getting a mixture of 2-, 3-, and 4-substituted isomers. How can I improve the yield and regioselectivity?

Answer: A lack of regioselectivity is one of the most significant challenges in pyridine trifluoromethylation, especially with radical-based methods.[6] The pyridine ring has multiple potential sites for substitution, and controlling where the CF₃ group adds is paramount.

  • Understanding the Inherent Reactivity: The electronic nature of the pyridine ring directs substitution. Radical attack often leads to a mixture of isomers.[6] Electrophilic attack is difficult, and nucleophilic attack is generally favored at the 2- and 4-positions.

  • Strategies for Controlling Regioselectivity:

    • For 2- and 4-Trifluoromethylation (Nucleophilic Attack):

      • Method: Activate the pyridine ring by forming an N-methylpyridinium salt. This makes the 2- and 4-positions highly electrophilic and susceptible to attack by a nucleophilic CF₃ source.[6][9]

      • Troubleshooting: If you still observe a mixture, the regioselectivity can be influenced by steric hindrance. Bulky substituents near the 2-position may favor substitution at the 4-position.

    • For 3-Trifluoromethylation (A Notoriously Difficult Position):

      • Method 1: C-H Activation with a Directing Group. This is a powerful but substrate-dependent strategy. A directing group can be installed on the pyridine ring to guide the trifluoromethylation to a specific C-H bond, often at the 3-position.[8]

      • Method 2: Nucleophilic Activation via Hydrosilylation. As mentioned previously, forming an N-silyl enamine intermediate can selectively activate the 3-position for electrophilic attack.[6][8][12]

      • Troubleshooting: Low yields in these reactions can be due to incomplete hydrosilylation or incompatibility of the substrate with the reaction conditions. Ensure the hydrosilylation step proceeds to completion before adding the trifluoromethylating agent.

  • Leveraging Photoredox Catalysis for Improved Selectivity:

    • Method: Visible-light photoredox catalysis can generate trifluoromethyl radicals under mild conditions, which can offer improved selectivity compared to traditional radical reactions initiated at high temperatures.[10][13][14][15][16][17] The reaction outcome can often be tuned by the choice of photocatalyst and solvent.

Below is a decision-making workflow for selecting a synthetic strategy based on the desired regioisomer:

G start Desired Regioisomer? pos_2_4 2- or 4-CF₃ Pyridine start->pos_2_4 2- or 4- pos_3 3-CF₃ Pyridine start->pos_3 3- pos_5_6 5- or 6-CF₃ Pyridine start->pos_5_6 Other (5-, 6-) method_2_4 Strategy: Nucleophilic Attack Activate with N-methylation to form pyridinium salt. Use nucleophilic CF₃ source (e.g., TMSCF₃). pos_2_4->method_2_4 method_3 Strategy: C-H Activation or Nucleophilic Activation Option A: Install a directing group. Option B: Hydrosilylation followed by electrophilic CF₃ source. pos_3->method_3 method_5_6 Strategy: Ring Construction or Halogen Exchange Option A: Build the pyridine ring from a CF₃-containing precursor. Option B: Start with a pre-functionalized pyridine (e.g., 2-chloro-5-methylpyridine) and perform halogen exchange. pos_5_6->method_5_6

Caption: Decision workflow for selecting a synthetic strategy.

Scenario 3: Product Decomposition During or After the Reaction

Question: I believe my reaction is working, but my final yield is low, and I see evidence of product decomposition. What could be causing this instability?

Answer: The stability of trifluoromethyl-substituted pyridines can be an issue, particularly under harsh reaction conditions or during workup.

  • Harsh Reaction Conditions:

    • Classical Methods: Traditional methods, such as vapor-phase chlorination/fluorination of picolines, require extremely high temperatures (>300 °C), which can lead to degradation and the formation of byproducts.[1][18]

    • Solution: Whenever possible, opt for modern, milder synthetic routes like photoredox catalysis or transition metal-catalyzed cross-coupling reactions, which are often performed at or near room temperature.[16]

  • Instability of Intermediates:

    • Explanation: Certain reaction intermediates, such as those formed during radical reactions, can be unstable and lead to undesired side reactions if not efficiently trapped by the desired reaction partner.

    • Solution: Optimize reagent stoichiometry and addition rates. For example, ensuring the trifluoromethyl radical is generated in the presence of a sufficient concentration of the pyridine substrate can improve trapping efficiency.

  • Workup and Purification Issues:

    • Acidity/Basicity: The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing CF₃ group. This can affect its behavior during acid-base extractions.

    • Solution: Be mindful of the pKa of your product during aqueous workup. Avoid overly harsh acidic or basic conditions if your molecule has other sensitive functional groups.

    • Chromatography: Some fluorinated compounds can be volatile or interact strongly with silica gel.

    • Solution: Consider using a less acidic stationary phase like alumina for chromatography, or use techniques like distillation for purification if the product is sufficiently volatile.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing trifluoromethyl-substituted pyridines?

A1: There are three primary approaches, each with its own set of advantages and challenges:[1]

  • Halogen Exchange: This is a classical and industrially important method. It typically involves the chlorination of a methylpyridine (picoline) to a trichloromethylpyridine, followed by a fluorine exchange reaction using a fluorinating agent like HF or SbF₃.[18][19][20] This method is often harsh and can lead to mixtures of chlorinated byproducts.[1]

  • Pyridine Ring Construction: This "bottom-up" approach involves building the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.[21][22] For example, trifluoromethyl-α,β-ynones can react with β-enamino esters in a Bohlmann-Rahtz heteroannulation to form polysubstituted trifluoromethyl pyridines.[22] This method offers excellent control over the position of the CF₃ group.

  • Direct Trifluoromethylation: This involves the direct introduction of a CF₃ group onto a pre-existing pyridine ring. This is a highly desirable strategy for late-stage functionalization in drug discovery.[6] Methods include radical, nucleophilic, and electrophilic trifluoromethylation, often requiring activation of the pyridine ring or the use of transition metal or photoredox catalysis.[6][10][11][16]

Q2: I need to perform a trifluoromethylation on a gram scale. Which methods are most suitable?

A2: For large-scale synthesis, robustness, cost of reagents, and operational simplicity are key.

  • Halogen exchange methods, despite their harsh conditions, are well-established for the industrial production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][18]

  • Ring construction strategies can also be suitable for scaling up, as the starting materials are often readily available.[22]

  • Direct C-H trifluoromethylation methods are continually improving in terms of scalability. Some modern copper-catalyzed or photoredox methods are demonstrating good performance on a gram scale.[6] However, the cost of some catalysts and reagents may be a consideration.

Q3: How does the position of the CF₃ group affect the properties of the pyridine ring?

A3: The strongly electron-withdrawing nature of the CF₃ group significantly impacts the electronic properties of the pyridine ring.

  • Basicity: The pKa of the pyridine nitrogen is substantially lowered, making the molecule less basic.

  • Reactivity: The ring becomes more electron-deficient and therefore less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution (SNAᵣ), especially if the CF₃ group is at the 2- or 4-position.

  • Metabolic Stability: The CF₃ group can block sites of oxidative metabolism by cytochrome P450 enzymes, which is a key reason for its use in drug design.[2]

Q4: Are there any safety concerns I should be aware of when running these reactions?

A4: Yes, several safety considerations are important:

  • Fluorinating Agents: Reagents like anhydrous hydrogen fluoride (HF) are extremely corrosive and toxic. They require specialized equipment and handling procedures.

  • Pressure Reactions: Some halogen exchange reactions are performed under super-atmospheric pressure, which requires the use of a suitable pressure reactor.[20]

  • Toxicity of Reagents and Byproducts: Always consult the Safety Data Sheet (SDS) for all reagents and anticipated products. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 3: Experimental Protocols

Protocol 1: Regioselective 2-Trifluoromethylation via N-Methylpyridinium Salt

This protocol is adapted from the N-methylpyridine quaternary ammonium activation strategy.[6][9]

  • N-Methylation:

    • To a solution of the substituted pyridine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add iodomethane (1.5 mmol, 1.5 eq.).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours).

    • Remove the solvent under reduced pressure to obtain the N-methylpyridinium iodide salt. This can often be used directly in the next step without further purification.

  • Trifluoromethylation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-methylpyridinium iodide salt (1.0 mmol) in anhydrous DMF (10 mL).

    • Add silver carbonate (Ag₂CO₃, 1.5 mmol, 1.5 eq.).

    • Add trifluoroacetic acid (TFA, 2.0 mmol, 2.0 eq.) dropwise to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylpyridine.

Summary of Common Trifluoromethylation Reagents

Reagent ClassExamplesTypical Use CaseMechanism
Electrophilic Togni's Reagents, Umemoto's ReagentsReaction with activated (electron-rich) arenes or intermediatesElectrophilic Attack
Nucleophilic TMSCF₃ (Ruppert-Prakash), CF₃SO₂Na (Langlois' Reagent)Reaction with electrophilic arenes (e.g., pyridinium salts)Nucleophilic Attack
Radical CF₃I, Triflyl Chloride (CF₃SO₂Cl), TFAC-H functionalization, often with photoredox or metal catalysisRadical Addition

References

degradation of 2-Chloro-5-(trifluoromethyl)nicotinic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the use of this versatile building block. In my experience, understanding the stability and potential degradation pathways of your reagents is paramount to achieving reproducible and successful experimental outcomes. This resource consolidates technical knowledge and practical troubleshooting advice to address issues related to the degradation of this compound under common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for this compound?

A1: this compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] However, to ensure its long-term integrity, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. The molecule possesses three key functional groups, each with its own reactivity profile: a carboxylic acid, a 2-chloro-substituted pyridine ring, and a trifluoromethyl group. While the trifluoromethyl group is highly stable, the chloro and carboxylic acid moieties can be susceptible to degradation under certain conditions.[2][3]

Q2: What are the primary degradation pathways I should be aware of when using this compound?

A2: The two most probable degradation pathways for this molecule are hydrolysis of the 2-chloro substituent and decarboxylation of the carboxylic acid group.

  • Hydrolysis: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. In the presence of strong bases (e.g., NaOH, KOH, LiOH) or even water at elevated temperatures, this group can be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-5-(trifluoromethyl)nicotinic acid.[4] This byproduct can complicate purification and may have its own reactivity in subsequent steps.

  • Decarboxylation: Nicotinic acids can undergo decarboxylation (loss of CO2) when subjected to high temperatures, often above their melting point, or in the presence of certain catalysts.[5] This would result in the formation of 2-Chloro-5-(trifluoromethyl)pyridine. This is a critical consideration in reactions requiring high heat or in GC-MS analysis where high injector temperatures are used.[6]

Q3: How stable is the trifluoromethyl (-CF3) group on the pyridine ring?

A3: The trifluoromethyl group is one of the most stable and robust functional groups in organic chemistry.[2][3] It is highly resistant to both acidic and basic conditions, as well as to most common oxidizing and reducing agents. Its strong electron-withdrawing nature also enhances the metabolic stability of molecules in which it is incorporated.[3] Degradation of the -CF3 group is not a common concern under typical synthetic reaction conditions.

Q4: Can this compound degrade during analytical procedures like HPLC or GC-MS?

A4: Degradation during HPLC analysis is unlikely under standard reverse-phase conditions using common mobile phases like acetonitrile and water with acid modifiers.[7] However, for GC-MS analysis, thermal degradation is a significant risk. The high temperatures of the injection port can induce decarboxylation, leading to the detection of 2-Chloro-5-(trifluoromethyl)pyridine instead of or in addition to the parent acid.[6][8] When developing a GC-MS method, it is advisable to use the lowest possible injector temperature or to derivatize the carboxylic acid to a more thermally stable ester.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and links them to potential degradation of this compound.

Issue 1: Low Yield and Presence of a More Polar Impurity in a Reaction Run Under Basic Conditions
  • Symptoms: Your reaction, which involves a base, consistently results in a lower than expected yield of the desired product. TLC or LC-MS analysis of the crude reaction mixture shows a significant spot or peak that is more polar than your starting material.

  • Potential Cause: Hydrolysis of the 2-chloro group to a 2-hydroxy group. The resulting 2-Hydroxy-5-(trifluoromethyl)nicotinic acid is more polar due to the hydroxyl group and will not undergo the intended reaction, thus lowering the yield.

  • Troubleshooting Steps:

    • Confirm the Impurity's Identity: Isolate the impurity by preparative HPLC or column chromatography. Characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of a hydroxyl group and the absence of the chlorine atom.

    • Reaction Condition Optimization:

      • If possible, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) instead of hydroxide-based or other nucleophilic bases.

      • Run the reaction at the lowest possible temperature.

      • Minimize the reaction time.

      • Ensure the reaction is carried out under anhydrous conditions to the extent possible.

Issue 2: Gas Evolution and Formation of a Non-polar Byproduct in a High-Temperature Reaction
  • Symptoms: While running a reaction at elevated temperatures (e.g., >150 °C), you observe gas evolution (effervescence). Post-reaction analysis (e.g., GC-MS, NP-HPLC) reveals the presence of a new, less polar compound.

  • Potential Cause: Thermal decarboxylation of the nicotinic acid moiety, releasing CO2 gas and forming 2-Chloro-5-(trifluoromethyl)pyridine.

  • Troubleshooting Steps:

    • Identify the Byproduct: Analyze a sample of the crude reaction mixture by GC-MS. The mass spectrum of the non-polar byproduct should correspond to the molecular weight of 2-Chloro-5-(trifluoromethyl)pyridine (181.54 g/mol ). Compare its retention time and mass spectrum to a commercial standard if available.

    • Mitigation Strategies:

      • Investigate if the reaction can be catalyzed to proceed at a lower temperature.

      • Consider protecting the carboxylic acid as an ester if it is not the reactive site. The ester can be hydrolyzed in a subsequent step under milder conditions.

      • If the reaction must be run at high temperatures, use a sealed reaction vessel with a pressure gauge to monitor gas evolution, but be aware of the safety implications of a closed system with gas formation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound.

DegradationPathways Parent This compound HydrolysisProduct 2-Hydroxy-5-(trifluoromethyl)nicotinic acid Parent->HydrolysisProduct Hydrolysis (Base, H₂O, Heat) DecarboxylationProduct 2-Chloro-5-(trifluoromethyl)pyridine Parent->DecarboxylationProduct Decarboxylation (High Temp.)

Caption: Potential degradation pathways of the target molecule.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol provides a general reverse-phase HPLC method that can be adapted to monitor the purity of this compound and detect the presence of its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of your sample in a 50:50 mixture of acetonitrile and water.

Expected Elution Profile:

  • 2-Hydroxy-5-(trifluoromethyl)nicotinic acid (Hydrolysis product): Will elute earlier than the parent compound due to increased polarity.

  • This compound (Parent compound): Intermediate retention.

  • 2-Chloro-5-(trifluoromethyl)pyridine (Decarboxylation product): Will have a significantly longer retention time due to its lower polarity.

Protocol 2: Sample Preparation for NMR Analysis of Potential Degradation

This protocol is for preparing a sample from a crude reaction mixture to identify the structures of unknown byproducts.

  • Work-up: Perform an appropriate aqueous work-up of your reaction mixture to remove inorganic salts. If your product and byproducts are in the organic layer, wash with brine and dry over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.

  • Dissolution: Dissolve approximately 5-10 mg of the crude material in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can dissolve both polar and non-polar compounds and the acidic proton of the carboxylic acid is readily observable.

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and if available, ¹⁹F NMR spectra.

    • ¹H NMR: Look for the disappearance of the characteristic aromatic proton signals of the starting material and the appearance of new aromatic signals. The hydrolysis product will show a shift in the aromatic proton signals, and the decarboxylation product will be missing the carboxylic acid proton signal.

    • ¹⁹F NMR: This can confirm that the trifluoromethyl group has remained intact. A single signal is expected.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting experiments involving this compound.

TroubleshootingWorkflow Start Unexpected Result (Low Yield, Impurities) AnalyzeCrude Analyze Crude Mixture (TLC, LC-MS, GC-MS) Start->AnalyzeCrude CheckPolarity Assess Impurity Polarity AnalyzeCrude->CheckPolarity MorePolar More Polar Impurity CheckPolarity->MorePolar Yes LessPolar Less Polar Impurity CheckPolarity->LessPolar No Hypothesis1 Hypothesis: Hydrolysis MorePolar->Hypothesis1 Hypothesis2 Hypothesis: Decarboxylation LessPolar->Hypothesis2 Action1 Confirm Structure (NMR, MS) Modify Base/Temp. Hypothesis1->Action1 Action2 Confirm Structure (GC-MS) Lower Reaction Temp. Hypothesis2->Action2

Caption: A step-by-step guide for troubleshooting.

References

troubleshooting failed reactions involving 2-Chloro-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-(trifluoromethyl)nicotinic acid

Welcome to the technical support center for this compound (CAS 505084-59-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. As a pyridine derivative bearing a reactive chloro group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid, this molecule presents unique reactivity profiles. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common experimental failures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the properties, handling, and storage of this compound.

Q1: What are the key structural features of this molecule and how do they influence its reactivity?

A1: The reactivity of this compound is governed by the interplay of its three functional groups on an electron-deficient pyridine ring:

  • 2-Chloro Group: This is the primary site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). However, aryl chlorides are notably less reactive than their bromide or iodide counterparts in oxidative addition to Pd(0) catalysts, often requiring more specialized reaction conditions.[1][2]

  • 5-(Trifluoromethyl) Group: As a potent electron-withdrawing group, the CF₃ moiety significantly acidifies the carboxylic acid proton and makes the pyridine ring highly electron-poor. This electronic effect activates the 2-chloro position towards nucleophilic attack but can also complicate certain catalytic cycles.

  • Carboxylic Acid Group: This group allows for standard derivatization, most commonly amide bond formation.[3] Its acidic nature means it will readily react with bases used in other transformations (like Suzuki coupling), necessitating careful selection of reagents and stoichiometry. The pyridine nitrogen, being Lewis basic, can also coordinate to and inhibit metal catalysts, a common issue with heteroaromatic substrates.[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the integrity of the reagent.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Many suppliers recommend refrigeration (2-8°C).[6] Protect from moisture, as the compound can be sensitive to hydrolysis under certain conditions.

  • Handling: The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[7][8] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the general solubility characteristics of this compound?

A3: Based on its structure and typical behavior of similar compounds, its solubility profile is as follows:

  • Poorly Soluble: Water, alkanes (e.g., hexanes).

  • Slightly Soluble to Soluble: Chlorinated solvents (DCM, chloroform), ethers (THF, 1,4-dioxane), ethyl acetate.

  • Good Solubility: Polar aprotic solvents like DMF and DMSO. For reactions, it is often necessary to use polar aprotic solvents or solvent mixtures to achieve sufficient concentration. Solubility can be increased by deprotonating the carboxylic acid with a suitable base to form a salt, though this may not be compatible with the desired reaction.

Section 2: Troubleshooting Guide: Failed Amide Coupling Reactions

Amide coupling is one of the most common reactions performed with this substrate. Failures often stem from improper activation or side reactions.

Q1: My amide coupling reaction is giving low to no yield. What are the common causes and how can I improve the outcome?

A1: Low yields in amide couplings with this substrate are typically traced to one of four issues: inefficient carboxylic acid activation, side reactions, poor nucleophilicity of the amine, or workup/purification issues.

Troubleshooting Strategy: Amide Coupling

Below is a logical workflow to diagnose and solve common amide coupling problems.

G start Low Amide Yield check_activation Step 1: Verify Carboxylic Acid Activation start->check_activation check_amine Step 2: Assess Amine Reactivity start->check_amine check_workup Step 3: Review Workup & Purification start->check_workup check_reagents Reagents fresh? Coupling agent suitable? Base appropriate? check_activation->check_reagents Yes optimize_conditions Pre-activation needed? Temperature too high/low? Reaction time sufficient? check_activation->optimize_conditions No solution_activation Solution: - Use fresh, high-quality coupling reagents (e.g., HATU, T3P). - Pre-activate acid for 15-30 min before adding amine. - Use a non-nucleophilic base like DIPEA. check_reagents->solution_activation optimize_conditions->solution_activation amine_sterics Is the amine sterically hindered? check_amine->amine_sterics Yes amine_electronics Is the amine electron-poor (e.g., aniline)? check_amine->amine_electronics Yes solution_amine Solution: - Increase reaction temperature (40-60 °C). - Use a more potent coupling reagent. - Increase excess of the amine (if feasible). amine_sterics->solution_amine amine_electronics->solution_amine workup_issue Is the product water-soluble? Is it being lost during extraction? Is it decomposing on silica gel? check_workup->workup_issue Yes solution_workup Solution: - Avoid acidic/basic washes if product is sensitive. - Use reverse-phase chromatography for polar products. - Saturate aqueous layers with NaCl to improve extraction. workup_issue->solution_workup

Caption: Troubleshooting workflow for failed amide coupling reactions.

Detailed Causality and Solutions:
  • Inefficient Activation: The carboxylic acid must be converted into a more electrophilic species (e.g., an active ester) to react with the amine.

    • Cause: Decomposed coupling reagents or an inappropriate choice of reagent. Standard reagents like EDC/NHS can be effective, but for a challenging substrate like this, more robust options are recommended.[9]

    • Solution: Use fresh, high-purity coupling reagents. For this electron-deficient acid, consider potent uronium-based reagents like HATU or phosphonium-based reagents. T3P (Propylphosphonic Anhydride) is another excellent choice known for high yields and easy workup.[9] Always perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from hydrolyzing the activated intermediate.

  • Suboptimal Base Selection: A tertiary amine base is typically added to neutralize the acid formed and facilitate the reaction.

    • Cause: Using a base that is too weak or one that interferes with the reaction.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid using triethylamine with highly reactive acylating agents as it can sometimes form unproductive side products. Ensure at least 2.0-2.5 equivalents of base are used to neutralize both the carboxylic acid starting material and the acid byproduct from the coupling agent.

Table 1: Recommended Amide Coupling Conditions
Coupling ReagentEquivalentsBase (Equivalents)SolventTemp (°C)Key Considerations
HATU 1.1 - 1.2DIPEA (2.5)DMF, NMP0 to 25Highly effective, especially for hindered amines. Pre-activation of the acid for 15 min is recommended.
T3P® 1.5Pyridine or DIPEA (3.0)EtOAc, THF25 to 50Excellent for minimizing side reactions and epimerization. Workup is straightforward as byproducts are water-soluble.
EDC / HOBt 1.2 / 1.2DIPEA (2.5)DCM, DMF0 to 25A classic, cost-effective choice. May be less effective for challenging couplings.

Section 3: Troubleshooting Guide: Failed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is notoriously challenging for electron-deficient heteroaryl chlorides.[1][4] Success hinges on facilitating the difficult oxidative addition step while preventing catalyst inhibition and side reactions.

Q1: My Suzuki coupling reaction is failing. I see only starting material, dehalogenated product, or boronic acid homocoupling. Why is this happening?

A1: This is a classic symptom profile for a struggling Suzuki reaction with a difficult substrate. The root cause is an inefficient catalytic cycle.

  • No Reaction (Starting Material Recovered): This indicates a failure in the first and rate-limiting step: oxidative addition . The Pd(0) catalyst is not reactive enough to insert into the strong C-Cl bond.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for this.[1]

  • Dehalogenation Product: The chloro group is replaced by a hydrogen atom. This occurs when the palladium intermediate reacts with a hydride source (e.g., solvent, base, or water) before it can undergo transmetalation with the boronic acid.[1]

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two boronic acid molecules and is often promoted by the presence of oxygen or Pd(II) species.[1][10]

  • Protodeboronation: The boronic acid reacts with water or other proton sources, converting it back to an arene, which removes it from the catalytic cycle.[1]

Diagram: Suzuki-Miyaura Cycle and Common Failure Pathways

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_failures Failure Pathways pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Cl poisoning Catalyst Poisoning (Pyridine-N Coordination) pd0->poisoning transmetal Transmetalation ox_add->transmetal Ar'B(OH)2 / Base dehalogenation Dehalogenation (Reduction) ox_add->dehalogenation red_elim Reductive Elimination transmetal->red_elim homocoupling Homocoupling transmetal->homocoupling O2 red_elim->pd0 Ar-Ar'

Caption: The Suzuki-Miyaura cycle and key failure points for challenging substrates.

Solutions for a Successful Coupling:
  • Catalyst and Ligand Selection is CRITICAL:

    • Rationale: To overcome the high activation barrier of the C-Cl bond, you need a highly active catalyst. This is achieved by pairing a palladium source with an electron-rich, sterically bulky phosphine ligand. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.

    • Recommendation: Avoid Pd(PPh₃)₄. Use a modern catalyst system.

Table 2: Recommended Suzuki Coupling Systems for Aryl Chlorides
Pd Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)Key Considerations
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane/H₂O80-100Excellent general system for heteroaryl chlorides.[1]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ or Cs₂CO₃ (2.0)t-BuOH or Toluene100Buchwald ligands are highly effective for difficult couplings.
[Pd(allyl)Cl]₂ (1)cataCXium® A (2)K₂CO₃ (2.0)Dioxane/H₂O100-120An NHC-based system that can show high activity.
NiCl₂(dppp) (5-10)-K₂CO₃ (2.0)DMF80Nickel catalysts are a viable, cost-effective alternative for aryl chlorides but can have different functional group tolerance.[4]
  • Choice of Base and Solvent:

    • Rationale: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species. The solvent must solubilize all components and be stable at high temperatures.

    • Recommendation: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃ . For the solvent, anhydrous 1,4-dioxane , toluene , or THF are standard choices. A small amount of water (e.g., a 10:1 organic/water ratio) can sometimes accelerate the reaction but may also increase protodeboronation.[10]

  • Strict Control of Atmosphere:

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), which promotes boronic acid homocoupling.

    • Recommendation: Thoroughly degas the reaction mixture by sparging with argon or nitrogen for at least 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Section 4: Exemplary Experimental Protocols

These protocols serve as validated starting points for your experiments.

Protocol 1: HATU-Mediated Amide Coupling
  • To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.2 eq) either neat or as a solution in DMF.

  • Stir the reaction at room temperature and monitor by LC-MS or TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: SPhos-Based Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and finely ground K₃PO₄ (2.0 eq).

  • Add the palladium precatalyst, Pd₂(dba)₃ (0.02 eq, 2 mol%), and the ligand, SPhos (0.04 eq, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (approx. 0.1 M) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Note that the presence of the carboxylic acid can sometimes complicate analysis. A small aliquot can be esterified with TMS-diazomethane for GC-MS analysis.

  • Once the starting material is consumed (typically 4-18 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Carefully acidify the filtrate with 1M HCl to protonate the product, then extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography or recrystallization.

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the large-scale synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your chemical synthesis endeavors. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction intricacies to ensure your success.

Experimental Protocol: Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine

This protocol outlines a common and effective method for the large-scale synthesis of this compound.

Step-by-Step Methodology
  • Lithiation:

    • In a suitable multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). .

    • Cool the solution to 0°C in an ice bath.

    • Slowly add n-butyllithium (in hexanes) dropwise, maintaining the temperature below 5°C.

    • Stir the resulting lithium diisopropylamide (LDA) solution at 0°C for 30 minutes.

    • Cool the LDA solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous THF, keeping the internal temperature below -70°C.

    • Stir the reaction mixture at -78°C for 2 hours.

  • Carboxylation:

    • Pour the reaction mixture onto an excess of freshly crushed dry ice (solid carbon dioxide) with vigorous stirring.

    • Allow the mixture to warm to room temperature.

  • Work-up and Isolation:

    • Treat the mixture with an aqueous solution of sodium hydroxide.

    • Separate the aqueous layer and wash with an organic solvent like diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 4 by the dropwise addition of hydrochloric acid.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Process Workflow Diagram

G cluster_lithiation Step 1: Lithiation cluster_carboxylation Step 2: Carboxylation cluster_workup Step 3: Work-up & Isolation A Diisopropylamine + n-BuLi in THF (0°C) B Formation of Lithium Diisopropylamide (LDA) A->B Deprotonation D Directed Ortho-metalation (-78°C) B->D C 2-Chloro-5-(trifluoromethyl)pyridine in THF C->D E Addition to excess Dry Ice (CO2) D->E Nucleophilic Attack F Formation of Lithium Carboxylate Salt E->F G Aqueous NaOH Work-up F->G H Acidification with HCl (pH 4) G->H I Precipitation & Filtration H->I J This compound (Product) I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Low Yield

Q: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yields can arise from several factors throughout the process. Here's a breakdown of potential issues and corresponding solutions:

  • Incomplete Lithiation: The formation of the lithiated intermediate is critical.

    • Moisture Contamination: LDA is extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). Use anhydrous solvents.

    • Incorrect Stoichiometry: The ratio of n-butyllithium to diisopropylamine is crucial for efficient LDA formation. Titrate your n-butyllithium solution before use to determine its exact concentration.

    • Temperature Control: Maintain the temperature at -78°C during the addition of 2-chloro-5-(trifluoromethyl)pyridine. Higher temperatures can lead to side reactions.

  • Inefficient Carboxylation:

    • Insufficient Dry Ice: Use a large excess of freshly crushed dry ice to ensure complete carboxylation and to help dissipate the heat of the reaction.

    • Premature Quenching: Adding the lithiated intermediate to the dry ice too slowly can allow it to warm up and react with other species.

  • Losses During Work-up:

    • Incomplete Precipitation: Ensure the pH is carefully adjusted to the point of maximum precipitation. Check the pH of the mother liquor to see if more product can be recovered.

    • Product Solubility: The product has some solubility in water. Minimize the amount of water used during washing and ensure it is cold.

Impurity Formation

Q: I'm observing significant byproduct formation in my final product. How can I improve the purity?

A: Impurity formation is a common challenge. Here are some strategies to improve selectivity and purity:

  • Side Reactions During Lithiation:

    • Competing Deprotonation: While the chloro and trifluoromethyl groups direct lithiation to the 4-position, other positions can also be deprotonated, leading to isomeric products. Strict temperature control at -78°C is essential to maximize regioselectivity.

  • Hydrolysis of Trifluoromethyl Group:

    • Harsh Basic Conditions: Prolonged exposure to strong basic conditions during work-up can lead to hydrolysis of the trifluoromethyl group. Minimize the time the product is in a strongly basic solution.

  • Purification Strategies:

    • Recrystallization: If impurities are present, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can significantly improve the purity of the final product. Significant material loss can occur during recrystallization, so optimizing solvent volumes is recommended to achieve the best yields.[1][2]

Reaction Monitoring

Q: How can I effectively monitor the progress of the reaction?

A: Monitoring the reaction is key to optimization and troubleshooting.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material, 2-chloro-5-(trifluoromethyl)pyridine.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the formation of the product and the disappearance of the starting material. This is particularly useful for optimizing reaction time.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions for this synthesis?

A1: This synthesis involves several hazardous materials and conditions:

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Cryogenic Temperatures: The use of a dry ice/acetone bath requires insulated gloves to prevent cold burns.

  • Corrosive Reagents: Hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Solvent Handling: Tetrahydrofuran and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

Q2: Can other bases be used for the lithiation step?

A2: While other strong bases can be used for ortho-lithiation, LDA is often preferred due to its steric bulk, which enhances regioselectivity and reduces the likelihood of nucleophilic attack on the pyridine ring.

Q3: What is the role of the trifluoromethyl group in this reaction?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This property, along with the chloro group, directs the deprotonation by LDA to the C-4 position of the pyridine ring, enabling the regioselective introduction of the carboxylic acid group.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other synthetic routes exist. One common alternative involves the oxidation of 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis. Some methods also start from nicotinic acid or 3-picoline.[4]

Quantitative Data Summary

ParameterValueNotes
Starting Material 2-Chloro-5-(trifluoromethyl)pyridine---
Key Reagents n-Butyllithium, Diisopropylamine, CO2 (Dry Ice)---
Solvent Anhydrous Tetrahydrofuran (THF)---
Reaction Temperature -78°C (Lithiation)Critical for selectivity
Typical Yield 70-85%Can vary based on scale and optimization
Purity (crude) >90%Recrystallization may be needed for higher purity

References

solvent effects on 2-Chloro-5-(trifluoromethyl)nicotinic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile building block. Here, we address common challenges and questions, focusing on the critical role of solvent effects in modulating reaction outcomes.

Section 1: General Solubility & Handling FAQs

Question: I'm having trouble dissolving this compound. What is the recommended starting solvent?

Answer: The solubility of this compound, like related nicotinic acid derivatives, is highly dependent on the solvent's properties.[1] For initial dissolution, polar aprotic solvents are generally a good starting point.

  • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) typically offer excellent solubility for nicotinic acids and are suitable for many subsequent reactions.[1][2]

  • Moderate Solubility: Alcohols like ethanol or methanol can be used, but solubility may be lower compared to DMSO or DMF.

  • Low Solubility: Non-polar solvents such as hexanes or toluene are generally poor choices for dissolving this polar molecule.

Always perform a small-scale solubility test before committing your full batch of material. The presence of both a carboxylic acid and a trifluoromethyl group imparts complex solubility characteristics.

Question: Are there any specific handling precautions I should be aware of?

Answer: Yes. This compound is an irritant.[3] Standard laboratory safety protocols should be strictly followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust or contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro-substituent at the 2-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group at the 5-position.[4] However, reaction efficiency is profoundly influenced by solvent choice.

FAQ 1: My SNAr reaction with an amine nucleophile is slow or stalling in methanol. Why is this happening?

Answer: This is a classic issue related to solvent-nucleophile interactions in polar protic solvents. Methanol, being a polar protic solvent, can form strong hydrogen bonds with the nucleophile (e.g., an amine).[5][6] This "caging" effect stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the electrophilic carbon, thus slowing down the reaction.[7][8]

To overcome this, switching to a polar aprotic solvent is highly recommended. These solvents lack acidic protons and cannot form hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[6]

Data Summary: Solvent Properties and Their Impact on SNAr Reactions
SolventTypeDielectric Constant (ε)General Effect on SNAr RateRationale
Methanol (MeOH) Polar Protic32.7DecreasesSolvates and deactivates the nucleophile via hydrogen bonding.[5][6]
Ethanol (EtOH) Polar Protic24.5DecreasesSimilar to methanol, deactivates nucleophile through solvation.[5]
Water (H₂O) Polar Protic80.1VariableWhile highly polar, strong H-bonding can significantly slow reactions. However, in some cases, an "on-water" effect can accelerate reactions with insoluble reactants.[4]
Acetonitrile (ACN) Polar Aprotic37.5IncreasesDoes not hydrogen bond with the nucleophile, enhancing its reactivity.[6][9]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Greatly IncreasesExcellent at solvating cations while leaving the nucleophile highly reactive.[6]
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7Greatly IncreasesHighly polar and effectively solvates counter-ions, promoting high nucleophile reactivity.[1][6]
Tetrahydrofuran (THF) Polar Aprotic7.6Moderate IncreaseLess polar than DMF/DMSO, but a good choice when a less polar environment is needed.
Visualization: Solvent Effects on Nucleophile Reactivity

The diagram below illustrates how different solvent types interact with a generic anionic nucleophile (Nu⁻).

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu1 Nu⁻ MeOH1 H-O(Me) Nu1->MeOH1 H-Bond MeOH2 H-O(Me) Nu1->MeOH2 H-Bond MeOH3 H-O(Me) Nu1->MeOH3 H-Bond MeOH4 H-O(Me) Nu1->MeOH4 H-Bond label_protic Nucleophile is 'caged' and stabilized. Reactivity is REDUCED. Nu2 Nu⁻ DMSO1 DMSO DMSO2 DMSO label_aprotic Nucleophile is 'naked' and highly reactive. Reactivity is INCREASED.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

FAQ 2: My reaction is clean but proceeds very slowly even in an aprotic solvent like THF. What can I do?

Answer: While THF is a polar aprotic solvent, its polarity is significantly lower than that of DMF or DMSO. SNAr reactions proceed through a charged, resonance-stabilized intermediate known as a Meisenheimer complex. Highly polar solvents are better at stabilizing this charged intermediate, thereby lowering the transition state energy and accelerating the reaction.[10][11]

  • Troubleshooting Step 1: Switch to a more polar aprotic solvent like DMF or DMSO.

  • Troubleshooting Step 2: If the reaction is still slow, consider elevating the temperature. Many SNAr reactions require heating, and using a higher-boiling point solvent like DMSO can be advantageous.[12] Running reactions under pressure can also allow for higher temperatures, further increasing the rate.[12]

Workflow: Troubleshooting a Slow SNAr Reaction

G start Start: Slow SNAr Reaction check_solvent What is the solvent type? start->check_solvent protic Polar Protic (e.g., MeOH, EtOH) check_solvent->protic Protic aprotic Polar Aprotic (e.g., THF, ACN) check_solvent->aprotic Aprotic switch_to_aprotic Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Rationale: Avoids H-bonding with nucleophile. protic->switch_to_aprotic increase_polarity Increase Solvent Polarity (e.g., Switch THF to DMSO) Rationale: Better stabilization of Meisenheimer complex. aprotic->increase_polarity increase_temp Increase Reaction Temperature Rationale: Provides energy to overcome activation barrier. switch_to_aprotic->increase_temp increase_polarity->increase_temp end_success Result: Reaction Rate Increased increase_temp->end_success end_fail Still Slow? Consider other factors: - Nucleophile strength - Base choice - Steric hindrance increase_temp->end_fail

Caption: A logical workflow for troubleshooting slow SNAr reactions.

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the substitution of the 2-chloro group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous DMSO

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Inert Atmosphere: Purge the flask with an inert gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.1-0.5 M. Stir until all solids are dissolved. Rationale: DMSO is a highly polar aprotic solvent that enhances nucleophile reactivity and stabilizes the reaction intermediate.[1][6]

  • Reagent Addition: Add the amine nucleophile to the solution at room temperature. Note: The carboxylic acid may react with the amine to form a salt. An additional equivalent of a non-nucleophilic base (e.g., DIPEA) may be required if the amine is used as its hydrochloride salt.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Rationale: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.[12]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and the pH is adjusted to precipitate the product or to facilitate extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Section 3: Troubleshooting Amide Bond Formation

The carboxylic acid moiety is a key functional handle for derivatization, most commonly through amide bond formation. Solvent choice here is critical for managing the solubility of coupling reagents and preventing side reactions.

Question: I'm performing an amide coupling using HATU/DIPEA, but I'm getting low yields and a complex mixture in acetonitrile. What's going wrong?

Answer: While acetonitrile (ACN) is a common solvent, it may not be the optimal choice for all amide coupling reactions, especially with substrates that have moderate or poor solubility.

  • Solubility of Reagents: Coupling reagents like HATU and the resulting activated esters must remain fully dissolved to react efficiently. If your starting acid or amine has limited solubility in ACN, the reaction will be slow and incomplete. DMF is often a superior choice due to its excellent solvating power for a wide range of polar organic molecules.[2]

  • Side Reactions: The choice of solvent can influence the stability of the activated intermediate (e.g., the O-acylisourea intermediate). In some cases, less polar solvents might favor undesirable side reactions.

  • Moisture: All amide coupling reactions are sensitive to moisture. Ensure you are using anhydrous solvents and reagents to prevent hydrolysis of the activated ester.

Recommendation: Switch the solvent to anhydrous DMF. Its ability to dissolve the starting materials, coupling agents, and intermediates usually leads to cleaner and higher-yielding reactions.

References

Technical Support Center: Managing Exothermic Reactions in 2-Chloro-5-(trifluoromethyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. The synthesis of this important intermediate involves several steps with significant exothermic potential. Failure to properly manage these heat-releasing steps can lead to reduced yield, impurity formation, and most critically, dangerous runaway reactions. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the thermal hazards associated with this synthesis.

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The synthesis pathway can vary, but typically involves two major steps with high exothermic potential. The first is the trifluoromethylation of a chlorinated pyridine precursor, often using reagents that can lead to energetic reactions.[1][2] The second, and the primary focus of this guide, is the hydrolysis of a nitrile precursor, such as 2-chloro-5-(trifluoromethyl)nicotinonitrile, to the final carboxylic acid. Both acidic and basic hydrolysis require heating to proceed but are themselves significantly exothermic.[3][4] The initial addition of the strong acid or base, and the final neutralization (acidification) step, are points of critical thermal risk.

Q2: Why is slow, controlled addition of reagents so critical?

A2: The rate of heat generation in a chemical reaction is directly proportional to the rate of the reaction itself. By adding a reagent slowly, you are limiting the amount of reactive material present at any given moment, thereby controlling the rate of heat evolution. A rapid, bulk addition can initiate a reaction that generates heat faster than the cooling system can remove it, leading to a rapid temperature increase and potentially a runaway reaction.[5]

Q3: What are the immediate signs of a developing runaway reaction?

A3: Key indicators include:

  • A sudden, sharp increase in internal reaction temperature that does not stabilize.

  • A rise in temperature even after reagent addition has been stopped.

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture, such as vigorous, uncontrolled boiling, rapid color change, or gas evolution.

  • The exterior of the reaction vessel becoming unexpectedly hot to the touch.

Q4: How does the choice of solvent impact thermal management?

A4: The solvent plays a crucial role in heat management. Key properties to consider are:

  • Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature rise, acting as a thermal buffer.

  • Boiling Point: A solvent with a boiling point near the desired reaction temperature can help control the temperature through reflux, as the phase change from liquid to gas (boiling) absorbs a significant amount of energy (latent heat of vaporization). However, this must be carefully managed to avoid pressure buildup.

  • Thermal Conductivity: Solvents with higher thermal conductivity can more efficiently transfer heat from the reaction mixture to the vessel walls and into the cooling bath.

Q5: What are the absolute essential safety measures before starting an exothermic step?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-resistant lab coat, and suitable gloves.[6][7]

  • Proper Equipment Setup: Ensure the reaction is conducted in a certified chemical fume hood.[8] Use a reaction vessel of appropriate size (ideally, not filled more than halfway) equipped with a magnetic or overhead stirrer, a thermometer to monitor the internal temperature, a reflux condenser, and an addition funnel for controlled reagent delivery.

  • Secondary Containment & Cooling: Have a cooling bath (e.g., ice-water) ready and large enough to submerge the reaction flask if an emergency occurs.[8]

  • Review Safety Data Sheets (SDS): Be familiar with the hazards of all reactants, intermediates, and solvents.[9][10] For example, halogenated pyridines can be irritating and harmful if inhaled or swallowed.[6][7]

Troubleshooting Guide: Exotherms During Nitrile Hydrolysis

This guide focuses on the common and critical step of hydrolyzing a nitrile precursor to the final carboxylic acid.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Rapid, uncontrolled temperature spike during initial addition of NaOH/HCl solution. 1. Reagent addition is too fast. 2. Inadequate cooling. 3. Concentration of acid/base is too high. 1. Stop Addition Immediately: Halt the flow from the addition funnel. This is the first and most critical step to prevent adding more fuel to the reaction.2. Enhance Cooling: Lower the reaction flask deeper into the pre-chilled ice bath. If the temperature continues to rise, consider adding a dry ice/acetone slurry to the bath for more aggressive cooling.3. Dilute the Reagent: Prepare a more dilute solution of the acid or base. This increases the total volume to be added but reduces the concentration gradient at the point of addition, slowing the reaction rate and making the exotherm more manageable.
Localized boiling or "bumping" at the point of reagent addition. 1. Poor mixing. 2. Reagent being added to the surface (not subsurface). 1. Increase Stirring Rate: Ensure the vortex from stirring is sufficient to rapidly disperse the added reagent. For larger scale reactions, switch from a magnetic stirrer to a more powerful overhead mechanical stirrer.2. Use Subsurface Addition: Extend the tip of the addition funnel below the surface of the reaction mixture. This promotes immediate mixing and heat dissipation into the bulk solution, preventing the formation of localized hot spots that can cause flash boiling.
Reaction temperature continues to rise after stopping reagent addition. 1. The reaction has reached thermal runaway. 2. Accumulation of unreacted starting material. 1. Emergency Quenching (Use with extreme caution): If cooling is ineffective, a pre-planned and tested quenching procedure may be necessary. This could involve adding a cold, inert solvent to dilute the reaction mixture and absorb heat. This should only be considered if you have prior experience and have assessed the risks.2. Re-evaluate the Protocol: This indicates the initial rate of addition was too high for the system's heat removal capacity. For the next attempt, reduce the addition rate and/or use a more dilute reagent solution from the start.
Low yield and/or formation of dark, tarry impurities. 1. Poor temperature control. 2. Side reactions dominating at elevated temperatures. 1. Maintain Strict Temperature Control: Uncontrolled temperature spikes, even if brief, can cause degradation of the starting material, intermediates, or the final product. Ensure the temperature never exceeds the validated range for the reaction.2. Optimize Reaction Temperature: Perform small-scale optimization experiments to determine the ideal temperature that provides a reasonable reaction rate without promoting impurity formation. The hydrolysis of nitriles is often performed at reflux, but the initial addition phase must be kept cold.[4][11]
Quantitative Data Summary: Recommended Parameters for Nitrile Hydrolysis
ParameterRecommended ValueRationale
Initial Reagent Addition Temperature 0 - 10 °CMinimizes the initial rate of reaction, allowing for controlled heat release during the most exothermic phase.
Concentration of NaOH Solution 10-20% (w/v)A balance between reaction efficiency and manageable exotherm. Higher concentrations can be difficult to control.[11]
Reagent Addition Time 30 - 90 minutes (scale-dependent)Ensures slow, controlled addition, allowing the cooling system to keep pace with heat generation.
Reflux Temperature Solvent-dependent (e.g., ~100 °C for water)Provides the necessary activation energy for the hydrolysis to go to completion after the initial controlled addition.[3][4]
Acidification Temperature (Work-up) 0 - 10 °CThe neutralization of excess base with strong acid is highly exothermic and must be performed with cooling to prevent product degradation and ensure safe handling.
Experimental Protocol: Controlled Saponification of 2-Chloro-5-(trifluoromethyl)nicotinonitrile

This protocol provides a detailed, step-by-step methodology for the hydrolysis step, with integrated safety and control measures.

Materials:

  • 2-Chloro-5-(trifluoromethyl)nicotinonitrile

  • 10% Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Ice

  • Water

Equipment:

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Reflux condenser

  • Thermometer

  • Large crystallizing dish for ice bath

  • Fume hood

Procedure:

  • Setup: In a fume hood, place a 500 mL round-bottom flask containing 2-Chloro-5-(trifluoromethyl)nicotinonitrile (0.1 mol) and a stir bar into a large ice-water bath. Equip the flask with a thermometer and an addition funnel.

  • Initial Cooling: Begin stirring and allow the flask contents to cool to below 5 °C.

  • Controlled Addition of Base: Fill the addition funnel with 10% NaOH solution (approx. 150 mL). Begin adding the NaOH solution dropwise to the stirred nitrile suspension. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10 °C. This initial phase may take 45-60 minutes.

  • Reflux: Once the addition is complete and the initial exotherm has subsided, remove the ice bath. Attach a reflux condenser and heat the mixture gently to reflux (approx. 100-105 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours, or until reaction monitoring (e.g., TLC, LC-MS) shows complete consumption of the starting material.

  • Cooling and Acidification: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Once at room temperature, place the flask back into a large ice-water bath and cool the solution to below 10 °C.

  • Precipitation: Slowly and carefully add 6M HCl to the cooled, stirred solution to neutralize the excess NaOH and precipitate the product. Monitor the pH with indicator paper. This neutralization is highly exothermic; add the acid slowly to keep the temperature below 15 °C.

  • Isolation: Continue adding HCl until the solution is acidic (pH ~2) and precipitation of the this compound is complete. Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizations
Workflow for Nitrile Hydrolysis

The following diagram illustrates the key stages of the hydrolysis process, highlighting the critical exothermic steps that require careful management.

G cluster_0 Hydrolysis Workflow A Start: 2-Chloro-5-(trifluoromethyl) nicotinonitrile B Controlled Addition of NaOH (0-10 °C) A->B Exothermic Step 1 C Reflux (~100 °C) B->C Heat Input D Cooling to <10 °C C->D E Controlled Acidification with HCl (0-15 °C) D->E Exothermic Step 2 F Product Isolation (Filtration) E->F G Final Product: 2-Chloro-5-(trifluoromethyl) nicotinic acid F->G

Caption: Workflow diagram highlighting the two main exothermic events.

Troubleshooting Decision Tree for Thermal Excursions

This decision tree provides a logical sequence of actions to take in the event of an unexpected temperature rise.

G A Temperature Rises Above Set Point? B Stop All Reagent Addition A->B Yes G Continue Normal Operation & Monitoring A->G No C Increase External Cooling Rate B->C D Does Temperature Stabilize? C->D E Continue Monitoring & Proceed Cautiously D->E Yes F RUNAWAY RISK Execute Emergency Quench Protocol D->F No

Caption: Decision tree for managing a temperature excursion event.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2-Chloro-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the characterization of 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3), a key building block in modern drug discovery and agrochemical synthesis.[1][2] Its robust analytical characterization is not merely a procedural step but a cornerstone for ensuring the integrity of downstream applications. This guide provides an in-depth comparison of mass spectrometry techniques, offering field-proven insights and detailed protocols to empower researchers in their analytical endeavors.

The molecular formula of this compound is C7H3ClF3NO2, with a monoisotopic mass of 224.9808 Da and an average molecular weight of 225.55 g/mol .[1][2][3] This unique composition, featuring a chlorine atom and a trifluoromethyl group on a nicotinic acid scaffold, presents both challenges and opportunities for mass spectrometric analysis.

Part 1: Foundational Concepts - Ionization and Mass Analysis

The choice of ionization technique is paramount for the successful analysis of any analyte. For a molecule like this compound, which is polar and possesses an acidic proton, Electrospray Ionization (ESI) is the most logical and effective choice.[4][5][6]

Why ESI is the Preferred Technique:

  • Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte during the ionization process.[5][7] This is crucial for preventing premature fragmentation and ensuring the detection of the intact molecular ion, which is the primary goal of the initial analysis.

  • Suitability for Polar Molecules: The inherent mechanism of ESI, which involves the formation of charged droplets from a solution, is ideally suited for polar molecules that can readily accept or donate a proton.[4][6]

  • High Sensitivity: ESI coupled with modern mass spectrometers offers exceptional sensitivity, allowing for the detection of low-level analytes.[4]

Comparison of Ionization Modes: Negative vs. Positive

While ESI can be operated in both positive and negative ion modes, the acidic nature of the carboxylic acid group makes negative ion mode (ESI-) the superior choice for this particular compound.

  • Negative Ion Mode (ESI-): In this mode, the molecule readily loses a proton (deprotonation) from the carboxylic acid group to form the [M-H]⁻ ion. This process is highly efficient and typically results in a strong, unambiguous signal for the deprotonated molecule.

  • Positive Ion Mode (ESI+): In positive ion mode, the molecule would need to gain a proton (protonation). The most likely site for protonation is the nitrogen atom on the pyridine ring. While feasible, the presence of the electron-withdrawing chlorine and trifluoromethyl groups can reduce the basicity of the nitrogen, potentially leading to lower ionization efficiency compared to the deprotonation in negative mode.

The Role of High-Resolution Mass Spectrometry (HRMS)

For unambiguous elemental composition confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable.[8][9][10] Techniques like Time-of-Flight (TOF) or Orbitrap mass analysis provide mass accuracy in the low ppm range, allowing for the confident determination of the elemental formula from the measured mass. This is particularly important for halogenated compounds to distinguish them from other potential isobaric interferences.[10][11][12]

Part 2: In-Depth Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the precursor ion and subjecting it to fragmentation, we can generate a characteristic "fingerprint" of the molecule.

Negative Ion Mode (ESI-) Fragmentation Pathway

The primary ion for MS/MS analysis in negative mode will be the [M-H]⁻ ion at an m/z of approximately 223.97. The fragmentation of this ion is expected to proceed through several key pathways:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO2), which has a mass of 44.01 Da.[13] This would result in a fragment ion at m/z 179.96.

  • Loss of HCl: The presence of the chlorine atom allows for the potential neutral loss of hydrogen chloride (HCl), with a mass of 35.98 Da. This would lead to a fragment ion at m/z 187.99.

  • Loss of HF: The trifluoromethyl group can undergo fragmentation, potentially leading to the loss of hydrogen fluoride (HF), with a mass of 20.01 Da.

Caption: Predicted ESI(-) fragmentation of this compound.

Positive Ion Mode (ESI+) Fragmentation Pathway

In positive ion mode, the precursor ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 225.99. The fragmentation would likely involve the nicotinic acid core.

  • Loss of Water: A common fragmentation for protonated carboxylic acids is the loss of a water molecule (H₂O), with a mass of 18.01 Da, resulting in an acylium ion at m/z 207.98.

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose carbon monoxide (CO), with a mass of 28.00 Da, to produce a fragment at m/z 179.98.

  • Fragmentation of the Pyridine Ring: Nicotinic acid derivatives are also known to undergo cleavage of the pyridine ring.[14][15]

Caption: Predicted ESI(+) fragmentation of this compound.

Part 3: Experimental Protocols and Data Comparison

A robust analytical method requires a well-defined experimental protocol. The following provides a starting point for the analysis of this compound by LC-MS.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prep Dissolve sample in 50:50 Acetonitrile:Water to 1 µg/mL Spike Spike with Internal Standard (e.g., isotopically labeled analog) Prep->Spike Inject Inject 5 µL onto C18 HPLC Column Spike->Inject Separate Gradient Elution with Water/Acetonitrile (0.1% Formic Acid) Inject->Separate Ionize Electrospray Ionization (Negative and Positive Modes) Separate->Ionize Analyze High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap) Ionize->Analyze Extract Extract Ion Chromatograms for Precursor Ions Analyze->Extract Fragment Analyze MS/MS Spectra and Compare with Predictions Extract->Fragment Quantify Quantify using Internal Standard Fragment->Quantify

Caption: General experimental workflow for LC-MS analysis.

Detailed Methodologies

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).[16]

  • For quantitative analysis, add an appropriate internal standard.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative and Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 50-500.

  • MS/MS: For fragmentation analysis, use collision-induced dissociation (CID) with a collision energy of 10-30 eV.

Data Comparison Table
Ion ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Information Gained
ESI (-) 223.97 ([M-H]⁻)179.96CO₂Confirms presence of carboxylic acid
187.99HClConfirms presence of chlorine
ESI (+) 225.99 ([M+H]⁺)207.98H₂OCharacteristic of protonated acid
179.98H₂O, COConfirms carboxylic acid functionality

Objective Comparison with Alternatives:

While other analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable structural information, mass spectrometry offers unparalleled sensitivity and the ability to be coupled with chromatographic separations for complex mixture analysis.[10] NMR can provide detailed information about the connectivity of atoms, but it typically requires a larger amount of purified sample. IR spectroscopy can confirm the presence of functional groups (like the carboxylic acid and C-F bonds), but it does not provide detailed structural or molecular weight information. The combination of these techniques provides the most comprehensive characterization of the molecule.

Conclusion

The mass spectrometric characterization of this compound is most effectively achieved using Electrospray Ionization, with a particular emphasis on negative ion mode due to the acidic nature of the molecule. High-resolution mass spectrometry is crucial for confirming the elemental composition. Tandem mass spectrometry in both negative and positive modes provides complementary fragmentation data that, when combined, allows for a confident structural elucidation. The protocols and insights provided in this guide offer a robust framework for researchers to achieve accurate and reliable characterization of this important chemical entity.

References

A Researcher's Guide to the 13C NMR Analysis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For scientists engaged in the synthesis and application of complex heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the 13C NMR spectrum of 2-Chloro-5-(trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. By leveraging a comparative approach with structurally related analogues, we will dissect the influence of its distinct substituents on the chemical shifts of the pyridine ring, offering a robust framework for researchers in the field.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The successful acquisition of a 13C NMR spectrum hinges on a meticulously executed experimental protocol. The following steps provide a validated methodology for obtaining a high-resolution spectrum of this compound.

Sample Preparation:

  • Solvent Selection: Dissolve approximately 20-30 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its excellent solvating power for polar and acidic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters:

A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for this analysis.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled 13C experiment.
Acquisition Time 1-2 secondsTo ensure adequate data points per peak.
Relaxation Delay 2-5 secondsTo allow for full relaxation of quaternary carbons.
Number of Scans 1024 or moreTo achieve a sufficient signal-to-noise ratio.
Spectral Width 0-200 ppmTo encompass all expected carbon resonances.

This experimental workflow is designed to provide a clear and well-resolved 13C NMR spectrum, enabling accurate chemical shift determination.

Spectral Analysis: Unraveling the Structure of this compound

The 13C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the six carbons of the pyridine ring and the single carbon of the carboxylic acid group. The chemical shifts are significantly influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and carboxylic acid substituents.

Below is a diagram illustrating the structure and numbering of this compound.

Caption: Molecular structure and atom numbering of this compound.

Based on the analysis of substituent effects observed in analogous compounds, the predicted 13C NMR chemical shifts for this compound are summarized in the following table.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2 ~152Attached to a chlorine atom, leading to a downfield shift.
C3 ~130Attached to the carboxylic acid group.
C4 ~138Influenced by the electron-withdrawing CF3 group at the meta position.
C5 ~125 (quartet)Directly attached to the CF3 group, causing a significant downfield shift and splitting into a quartet due to C-F coupling.
C6 ~148Adjacent to the nitrogen atom and influenced by the CF3 group.
COOH ~165Typical chemical shift for a carboxylic acid carbon.
CF3 ~123 (quartet)Carbon of the trifluoromethyl group, exhibiting a large C-F coupling constant.

A Comparative Analysis: The Influence of Substituents

To understand the origins of the predicted chemical shifts, a comparative analysis with nicotinic acid and its substituted derivatives is highly instructive. The table below presents the experimental 13C NMR data for nicotinic acid, 2-chloropyridine, and 3-(trifluoromethyl)pyridine.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)COOH (ppm)Reference
Nicotinic Acid 150.2126.7136.9123.7153.2166.2[1][2]
2-Chloropyridine 152.5124.2139.0122.9149.8-[3]
3-(Trifluoromethyl)pyridine 148.9133.1 (q)137.7121.0 (q)151.7-[4]

The following diagrams illustrate the impact of the chloro and trifluoromethyl substituents on the electron density of the pyridine ring, which in turn affects the 13C chemical shifts.

SubstituentEffects cluster_Cl Effect of 2-Chloro Substituent cluster_CF3 Effect of 5-Trifluoromethyl Substituent Cl_effect Inductive electron withdrawal by Chlorine at C2 C2_deshield Deshielding of C2 (downfield shift) Cl_effect->C2_deshield CF3_effect Strong inductive electron withdrawal by CF3 at C5 C5_deshield Significant deshielding of C5 (downfield shift) CF3_effect->C5_deshield C4_C6_deshield Deshielding of adjacent C4 and C6 CF3_effect->C4_C6_deshield

Caption: Influence of chloro and trifluoromethyl groups on pyridine ring electron density.

The data reveals several key trends:

  • Chlorine at C2: The presence of a chlorine atom at the C2 position in 2-chloropyridine leads to a downfield shift of the C2 signal by approximately 2.3 ppm compared to nicotinic acid, due to the inductive electron-withdrawing effect of the halogen.[3]

  • Trifluoromethyl at C3 (equivalent to C5): In 3-(trifluoromethyl)pyridine, the potent electron-withdrawing nature of the CF3 group causes a significant downfield shift of the attached carbon (C3) and the adjacent carbons.[4] The carbon directly bonded to the CF3 group (C3 in this case) also exhibits splitting into a quartet due to one-bond C-F coupling.

  • Carboxylic Acid at C3: The carboxylic acid group in nicotinic acid deshields the attached C3 and influences the chemical shifts of the other ring carbons.[1][2]

By synthesizing these observations, we can confidently predict the 13C NMR spectrum of this compound. The combined electron-withdrawing effects of the chloro and trifluoromethyl groups are expected to result in a general downfield shift for all ring carbons compared to nicotinic acid.

Conclusion

The 13C NMR analysis of this compound provides a clear and detailed picture of its molecular structure. Through a comparative approach with simpler analogues, the specific electronic effects of the chloro, trifluoromethyl, and carboxylic acid substituents on the pyridine ring have been elucidated. This guide serves as a practical resource for researchers, enabling them to confidently interpret the 13C NMR spectra of this and other complex heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

Introduction: Elucidating Molecular Structure with Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to FT-IR Spectroscopy of Nicotinic Acid Derivatives

In the realm of pharmaceutical and chemical analysis, Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for molecular structure elucidation.[1] It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint.[1][2] This guide provides an in-depth comparison of the FT-IR spectra of nicotinic acid (Vitamin B3) and two of its common derivatives: nicotinamide and methyl nicotinate. By understanding their distinct spectral features, researchers can confidently identify and differentiate these compounds, a critical step in quality control, synthesis verification, and drug development.

The Subjects of Analysis: Nicotinic Acid and Its Derivatives

Nicotinic acid is a pyridine derivative with a carboxylic acid group at the 3-position. Its derivatives, such as nicotinamide (where the carboxylic acid is replaced by an amide) and methyl nicotinate (an ester), are vital in various biological and pharmaceutical applications. While they share the same pyridine core, the modification of the functional group at the C3 position leads to significant and readily identifiable differences in their FT-IR spectra.

cluster_NA Nicotinic Acid cluster_NAM Nicotinamide cluster_MN Methyl Nicotinate NA Nicotinic Acid (Pyridine-3-carboxylic acid) NAM Nicotinamide (Pyridine-3-carboxamide) NA->NAM Amidation MN Methyl Nicotinate (Methyl pyridine-3-carboxylate) NA->MN Esterification

Caption: Molecular relationship of the analyzed compounds.

Experimental Protocol: Acquiring High-Quality FT-IR Spectra

The integrity of any spectral analysis hinges on a robust and reproducible experimental protocol. The following steps outline the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, two of the most common and reliable techniques for solid sample analysis in FT-IR spectroscopy.[3][4]

Method 1: Attenuated Total Reflectance (ATR) - The Modern Standard

ATR is often preferred for its minimal sample preparation and speed.[4] It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.

Step-by-Step Protocol:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond) with a solvent-moistened, non-abrasive wipe (e.g., isopropanol-soaked Kimwipe) to remove any residue from previous analyses.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral characteristics, which will be digitally subtracted from the sample spectrum.[1]

  • Sample Application: Place a small amount of the solid sample (nicotinic acid, nicotinamide, or methyl nicotinate) onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[5]

  • Sample Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample data against the previously collected background to generate the final absorbance spectrum.[5]

  • Post-Analysis Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal thoroughly as described in Step 1.

Method 2: KBr Pellet Technique - The Classic Approach

This transmission method involves dispersing the sample within an IR-transparent matrix, typically potassium bromide (KBr).[4]

Step-by-Step Protocol:

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid sample into a very fine powder. The goal is to reduce particle size to minimize light scattering.[6]

  • Mixing with KBr: Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is hygroscopic; it must be kept in a desiccator or oven to prevent moisture absorption, which would introduce a broad O-H band into the spectrum.[6] Mix the sample and KBr thoroughly.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]

  • Background Spectrum Acquisition: Place a blank KBr pellet (made with pure KBr) into the spectrometer's sample holder and acquire a background spectrum.[4]

  • Sample Spectrum Acquisition: Replace the blank with the sample pellet and collect the spectrum.

  • Data Analysis: The resulting spectrum will show the absorption bands of the analyte.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start prep_choice Choose Method start->prep_choice atr_prep ATR: Clean Crystal prep_choice->atr_prep ATR kbr_prep KBr: Grind & Mix prep_choice->kbr_prep KBr bg_spec Collect Background Spectrum atr_prep->bg_spec kbr_prep->bg_spec sample_spec Apply Sample & Collect Sample Spectrum bg_spec->sample_spec process Ratio (Sample/BG) sample_spec->process interpret Interpret Spectrum process->interpret

Caption: General workflow for FT-IR spectroscopic analysis.

Comparative Spectral Analysis

The primary utility of FT-IR in this context is its ability to distinguish between the carboxylic acid, amide, and ester functional groups. The following sections detail the characteristic absorption bands for each molecule.

Nicotinic Acid (Niacin)

The spectrum of nicotinic acid is dominated by features of its carboxylic acid group and the pyridine ring.

  • O-H Stretch: A very broad and strong absorption band is observed between 2500-3300 cm⁻¹.[7] This signature broadness is due to strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.[7][8]

  • C-H Stretch: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹ (e.g., ~3071 cm⁻¹).[9]

  • C=O Stretch: A strong, sharp peak is present at approximately 1700-1715 cm⁻¹, characteristic of the carbonyl in a carboxylic acid.[8][9]

  • C=N and C=C Stretches: Vibrations from the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. For nicotinic acid, a band around 1617 cm⁻¹ can be attributed to the C=N stretch.[10]

  • C-O Stretch & O-H Bend: The C-O stretching of the carboxylic acid is found around 1320-1210 cm⁻¹, often coupled with in-plane O-H bending.[7]

Nicotinamide

In nicotinamide, the hydroxyl (-OH) of the carboxylic acid is replaced by an amino group (-NH₂), introducing new vibrational modes and eliminating others.

  • N-H Stretch: The primary amide group shows two distinct, medium-intensity peaks in the 3400-3100 cm⁻¹ region.[11] These correspond to the asymmetric and symmetric N-H stretching modes. The presence of two peaks here is a definitive indicator of a primary amide.

  • C=O Stretch (Amide I Band): The amide carbonyl stretch is one of the most intense bands in the spectrum, typically appearing at a lower wavenumber than in carboxylic acids, around 1680-1650 cm⁻¹.[12] This shift is due to the resonance effect of the nitrogen atom.

  • N-H Bend (Amide II Band): A strong bending vibration from the N-H bond appears around 1600 cm⁻¹.

  • Absence of Broad O-H: Critically, the very broad O-H absorption from 2500-3300 cm⁻¹ is absent, clearly distinguishing it from nicotinic acid.

Methyl Nicotinate

The ester derivative shows a different set of characteristic peaks, primarily related to the C-O bonds of the ester group.

  • C-H Stretch: Like the others, it displays aromatic C-H stretches above 3000 cm⁻¹. It also shows aliphatic C-H stretches from the methyl (-CH₃) group, typically just below 3000 cm⁻¹.

  • C=O Stretch: The ester carbonyl stretch is strong and sharp, appearing at a higher wavenumber than in carboxylic acids, typically in the 1750-1730 cm⁻¹ range.

  • C-O Stretch: Esters exhibit two distinct C-O stretching bands. One strong, asymmetric stretch appears between 1300-1150 cm⁻¹, and a symmetric stretch is found between 1150-1000 cm⁻¹. This pair of strong bands is highly characteristic of an ester.

  • Absence of O-H and N-H: The spectrum of methyl nicotinate lacks any broad O-H absorption or the characteristic N-H stretching peaks of an amide.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key diagnostic FT-IR absorption bands, allowing for rapid differentiation of the three compounds.

Vibrational Mode Nicotinic Acid (cm⁻¹) Nicotinamide (cm⁻¹) Methyl Nicotinate (cm⁻¹) Significance
O-H Stretch 2500-3300 (very broad, strong)AbsentAbsentDefinitive for Carboxylic Acid
N-H Stretch Absent3400-3100 (two bands, medium)AbsentDefinitive for Primary Amide
C=O Stretch ~1710 (strong)~1680 (strong, "Amide I")~1730 (strong)Position differentiates functional groups
C-O Stretch ~1300 (strong)Absent~1300-1150 & ~1150-1000 (two strong bands)Two strong bands are key for Esters
Pyridine Ring (C=C, C=N) ~1615-1400~1620-1400~1610-1400Common feature to all three

Conclusion: A Self-Validating System for Structural Confirmation

FT-IR spectroscopy provides a powerful, rapid, and non-destructive method for differentiating nicotinic acid and its primary amide and methyl ester derivatives. The analytical logic is a self-validating process: the identification of one compound is confirmed by the simultaneous absence of key features from the others. For instance, the presence of the extremely broad O-H band is a positive identifier for nicotinic acid, while its absence rules it out. Similarly, the dual N-H stretching peaks are an unambiguous marker for nicotinamide. Finally, the combination of a high-frequency C=O stretch and two strong C-O stretching bands provides clear evidence for methyl nicotinate. By cross-referencing these key diagnostic regions, a researcher can achieve a high degree of confidence in their structural assignment.

References

comparing the reactivity of 2-Chloro-5-(trifluoromethyl)nicotinic acid with other nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring, a ubiquitous motif in a vast array of pharmaceuticals, offers a versatile platform for molecular design. The introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-5-(trifluoromethyl)nicotinic acid, a key building block, against other nicotinic acid derivatives. We will delve into the electronic and steric effects that govern its reactivity in key synthetic transformations, supported by experimental data and detailed protocols.

The Influence of Substituents on the Nicotinic Acid Scaffold

The reactivity of a substituted nicotinic acid is fundamentally dictated by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of the pyridine ring and the acidity of the carboxylic acid, thereby influencing the rates and outcomes of various reactions.

This compound possesses two potent EWGs: a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I).[1] This effect significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The chlorine atom also contributes to this electron deficiency through its inductive effect, while its lone pairs have a weaker, opposing resonance effect (+R).

To quantify the impact of these substituents on the acidity of the carboxylic acid moiety, we can compare the pKa values of various nicotinic acid derivatives.

CompoundSubstituentspKa
Nicotinic AcidNone4.85[2][3]
2-Chloronicotinic Acid2-Chloro2.54[4]
5-(Trifluoromethyl)nicotinic acid5-Trifluoromethyl3.04 (Predicted)[1]
This compound 2-Chloro, 5-Trifluoromethyl Predicted to be < 2.54

Table 1: Comparison of pKa values for various nicotinic acid derivatives.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of this reaction is highly dependent on the ability of the substituents to stabilize this negatively charged species.[6][7]

The trifluoromethyl group at the 5-position and the nitrogen atom in the ring work in concert to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the 2-position. This significantly enhances the reactivity of the 2-chloro substituent towards displacement by nucleophiles compared to 2-chloronicotinic acid.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Diagrammatic Workflow:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants solvent Add Solvent reagents->solvent atmosphere Inert Atmosphere solvent->atmosphere heat Heat & Stir atmosphere->heat quench Quench heat->quench extract Extract quench->extract purify Purify extract->purify Amide_Formation cluster_activation Activation cluster_coupling Coupling start This compound activator Activating Agent (e.g., SOCl₂) activated Activated Intermediate (Acyl Chloride) start->activated activator->activated amine Amine (R-NH₂) amide Amide Product activated->amide amine->amide

References

A Comparative Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid: An Evaluation of Alternative Reagents and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable synthon in medicinal chemistry. The strategic placement of the chloro and carboxylic acid functionalities provides versatile handles for further molecular elaboration. This guide provides a comparative analysis of established and alternative synthetic routes to this important molecule, offering insights into the selection of reagents and methodologies based on efficiency, safety, and scalability.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via three distinct strategies, each with its own set of advantages and challenges. This guide will delve into the specifics of each route, providing experimental data and a critical evaluation of the reagents involved.

The three primary synthetic routes are:

  • Route A: The Sandmeyer Reaction Pathway starting from 2-Amino-5-(trifluoromethyl)nicotinic acid.

  • Route B: The Hydroxypyridine Chlorination Pathway starting from 2-Hydroxy-5-(trifluoromethyl)nicotinic acid.

  • Route C: The Picoline Functionalization Pathway starting from 3-Picoline.

Figure 1: Overview of the three primary synthetic routes to this compound.

Route A: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic or heteroaromatic amine to a halide via a diazonium salt intermediate.[1][2][3] This approach offers a direct route to the target molecule from its amino precursor.

Mechanism of the Sandmeyer Reaction

The reaction proceeds in two main stages:

  • Diazotization: The primary amino group of 2-amino-5-(trifluoromethyl)nicotinic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Halogenation: The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorine atom, liberating nitrogen gas.[4]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_halogenation Halogenation Amine 2-Amino-5-(trifluoromethyl) nicotinic acid Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO2, HCl 0-5 °C Target 2-Chloro-5-(trifluoromethyl) nicotinic acid Diazonium->Target CuCl

Figure 2: Simplified workflow of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)nicotinic acid

A common precursor, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, can be synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine through amination.[5][6][7] Subsequent steps would be required to introduce the carboxylic acid group, which can be a challenging transformation. A more direct, though less commonly documented, route would involve the synthesis of the amino-nicotinic acid derivative from a suitable precursor.

Step 2: Sandmeyer Reaction

  • Diazotization: 2-Amino-5-(trifluoromethyl)nicotinic acid is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

  • Chlorination: The resulting diazonium salt solution is slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid. The reaction mixture is then warmed to promote the substitution and nitrogen evolution.

  • Work-up: The product is isolated by filtration or extraction, followed by purification.

Comparative Data for Sandmeyer Reagents
Reagent SystemTypical YieldReaction ConditionsSafety/Environmental Considerations
NaNO₂ / HCl / CuCl 60-80%0-5 °C for diazotization, then warming to RT or slightly above.Formation of potentially unstable diazonium salts requires careful temperature control. Use of copper salts presents heavy metal waste.
t-BuONO / CuCl₂ 50-70%Can often be performed at slightly higher temperatures than traditional diazotization.Tert-butyl nitrite is flammable and can be explosive. Copper waste is still a concern.

Table 1: Comparison of common reagent systems for the Sandmeyer chlorination.

Expert Insights

The Sandmeyer reaction is a robust and well-established method. However, the synthesis and isolation of the starting material, 2-amino-5-(trifluoromethyl)nicotinic acid, can be a significant challenge and may involve multiple steps. The diazotization step requires strict temperature control to prevent the uncontrolled decomposition of the diazonium salt.

Route B: The Hydroxypyridine Chlorination Pathway

This route involves the direct chlorination of a 2-hydroxypyridine derivative. The 2-hydroxypyridine tautomer exists in equilibrium with its 2-pyridone form. The chlorination of this substrate is a common transformation in heterocyclic chemistry.

Mechanism of Chlorination

The hydroxyl group of 2-hydroxy-5-(trifluoromethyl)nicotinic acid is converted into a better leaving group by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is followed by a nucleophilic attack of a chloride ion to displace the activated oxygen functionality. The use of a base like pyridine or triethylamine is sometimes employed to neutralize the generated acid.[8][9]

Chlorination_Mechanism cluster_activation Activation of Hydroxyl Group cluster_substitution Nucleophilic Substitution Hydroxy 2-Hydroxy-5-(trifluoromethyl) nicotinic acid Intermediate Activated Intermediate (e.g., Chlorophosphate ester) Hydroxy->Intermediate POCl3 or SOCl2 Target 2-Chloro-5-(trifluoromethyl) nicotinic acid Intermediate->Target Cl-

Figure 3: Simplified workflow for the chlorination of 2-hydroxy-5-(trifluoromethyl)nicotinic acid.

Experimental Protocol: Synthesis via Chlorination

Step 1: Synthesis of 2-Hydroxy-5-(trifluoromethyl)nicotinic acid

This precursor can be synthesized from 6-hydroxynicotinic acid via a fluorination reaction using reagents like sulfur tetrafluoride.[10]

Step 2: Chlorination

  • A mixture of 2-hydroxy-5-(trifluoromethyl)nicotinic acid and the chlorinating agent (e.g., POCl₃) is heated, often at reflux.

  • The reaction progress is monitored by techniques like TLC or HPLC.

  • Upon completion, the excess chlorinating agent is carefully removed, typically by distillation under reduced pressure.

  • The residue is then cautiously quenched with ice water and the product is isolated by filtration or extraction.

Comparative Data for Chlorinating Agents
Chlorinating AgentTypical YieldReaction ConditionsSafety/Environmental Considerations
Phosphorus oxychloride (POCl₃) 70-90%High temperatures (reflux), often without a solvent.Highly corrosive and reacts violently with water. Generates phosphoric acid waste.[11][12]
Thionyl chloride (SOCl₂) 65-85%Reflux, sometimes with a catalytic amount of DMF.Corrosive and toxic. Generates SO₂ and HCl as byproducts, which need to be scrubbed.[11]
Phosphorus pentachloride (PCl₅) 75-95%Often used in combination with POCl₃ for more stubborn substrates.Solid, but highly reactive with moisture. Generates HCl and phosphorus-containing waste.[11]

Table 2: Comparison of common chlorinating agents for 2-hydroxypyridines.

Expert Insights

Direct chlorination of the 2-hydroxypyridine derivative is often a more straightforward approach than the Sandmeyer route, provided the starting material is readily available. POCl₃ is a powerful and common reagent for this transformation, but its reactivity and the exothermic nature of the work-up require careful handling, especially on a larger scale. The choice between POCl₃ and SOCl₂ may depend on the specific substrate and the desired reaction conditions. The combination of POCl₃ and PCl₅ can be particularly effective for less reactive substrates.[12]

Route C: The Picoline Functionalization Pathway

This strategy involves building the target molecule from a simpler, commercially available starting material like 3-picoline. This route is often favored in industrial settings due to the low cost of the starting material, but it involves multiple synthetic steps.[13]

Synthetic Sequence

A typical sequence starting from 3-picoline involves:

  • Trifluoromethylation: Introduction of the trifluoromethyl group, often via a multi-step process involving chlorination of the methyl group followed by a halogen exchange (Halex) reaction.[13]

  • Chlorination: Introduction of the chlorine atom at the 2-position of the pyridine ring.

  • Oxidation: Conversion of the methyl group at the 3-position (or a derivative thereof) into a carboxylic acid.

Picoline_Route Picoline 3-Picoline Step1 Trifluoromethylated Pyridine Derivative Picoline->Step1 Trifluoromethylation Step2 2-Chloro-5-(trifluoromethyl) -3-methylpyridine Step1->Step2 Ring Chlorination Target 2-Chloro-5-(trifluoromethyl) nicotinic acid Step2->Target Oxidation

Figure 4: A potential multi-step synthesis of this compound starting from 3-picoline.

Experimental Considerations
  • Trifluoromethylation: This can be a challenging step. One industrial approach involves the high-temperature, gas-phase reaction of 3-picoline with chlorine and hydrogen fluoride over a catalyst.[6][13]

  • Chlorination: The chlorination of the pyridine ring can be achieved using various chlorinating agents.

  • Oxidation: The final oxidation of the methyl group to a carboxylic acid requires strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[14] This step can be sensitive to the other functional groups on the ring.

Comparative Data for Oxidation Reagents
Oxidizing AgentTypical YieldReaction ConditionsSafety/Environmental Considerations
Potassium permanganate (KMnO₄) ModerateAqueous solution, often under basic conditions, followed by acidification.Strong oxidant, can be hazardous. Generates manganese dioxide waste.
Nitric Acid (HNO₃) Moderate to GoodHigh temperatures and pressures are often required.Highly corrosive and can lead to nitration byproducts. Generates NOx gases.[14]

Table 3: Comparison of common oxidizing agents for the conversion of a methyl group to a carboxylic acid on a pyridine ring.

Expert Insights

The picoline route is attractive from a cost perspective for large-scale production. However, it involves multiple, often harsh, reaction steps. The trifluoromethylation and oxidation steps, in particular, can be challenging to control and may require specialized equipment. The overall yield of this multi-step process needs to be carefully optimized to be economically viable.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several distinct synthetic strategies.

  • The Sandmeyer reaction (Route A) offers a direct conversion from an amino precursor, but the availability of the starting material is a key consideration.

  • The chlorination of a hydroxypyridine (Route B) is a robust and often high-yielding approach, with the choice of chlorinating agent being a critical parameter.

  • The functionalization of 3-picoline (Route C) is an economically attractive option for industrial-scale synthesis, despite its multi-step nature and challenging reaction conditions.

The optimal choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, the technical capabilities of the laboratory, and safety and environmental considerations.

Future research in this area may focus on the development of more sustainable and efficient catalytic methods for both the trifluoromethylation and chlorination steps, as well as milder and more selective oxidation procedures. The development of continuous flow processes for these transformations could also offer significant advantages in terms of safety, scalability, and product quality.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated nicotinic acids, offering insights into how this subtle chemical modification can profoundly impact therapeutic potential. By examining experimental data, we will explore the causal relationships behind the observed differences in receptor interaction, metabolic stability, and overall efficacy.

Introduction: The Power of Fluorination in Nicotinic Acid Analogs

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are crucial players in cellular metabolism and signaling.[1] They exert their effects through various mechanisms, including acting as precursors for the coenzymes NAD and NADP, and by directly interacting with specific receptors like the nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels involved in a multitude of physiological processes in the central and peripheral nervous systems.[2]

Fluorination, the process of replacing a hydrogen atom with a fluorine atom, can dramatically alter the physicochemical properties of a molecule.[3] These alterations, including changes in lipophilicity, metabolic stability, and receptor binding affinity, can translate into significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] This guide will dissect these improvements in the context of nicotinic acid and its analogs.

Enhanced Receptor Binding and Selectivity

The introduction of fluorine can significantly influence how a nicotinic acid derivative interacts with its target receptor. This is often attributed to fluorine's high electronegativity and its ability to form unique non-covalent interactions, such as dipolar interactions, with the receptor's binding pocket.[4]

A study on fluorinated pyrazole acids, which are agonists of the high-affinity niacin receptor GPR109a, demonstrated that 4-fluoro-5-alkyl pyrazole-3-carboxylic acids displayed similar potency to their non-fluorinated counterparts.[5] This suggests that in some cases, fluorination can be a tool to fine-tune other properties without compromising receptor affinity.[5]

Table 1: Comparative Receptor Binding Affinities (IC50/Ki Values)

CompoundTarget ReceptorBinding Affinity (IC50/Ki)Reference
NicotinenAChR1-6 nM (Ki)[6]
N-methyl-anabasinenAChRVaries by subtype[7]
Fluorinated Pyrazole AcidsGPR109aPotent Agonists[5]
2-FA (Fluorinated Analog)α4β2RHigh Affinity[8]

This table is illustrative. Specific binding affinities can vary significantly based on the specific fluorinated and non-fluorinated analogs being compared and the experimental conditions.

The enhanced binding can also lead to improved selectivity for specific receptor subtypes. Given the diversity of nAChR subtypes, achieving selectivity is a critical goal in developing targeted therapies with fewer off-target effects.[9]

The Impact on Signaling Pathways

Nicotinic acetylcholine receptor activation triggers a cascade of intracellular signaling events.[10] Upon agonist binding, the receptor channel opens, allowing an influx of cations like Na+ and Ca2+.[7] This leads to membrane depolarization and the activation of downstream pathways such as the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and proliferation.[10][11]

The nature of the agonist, whether fluorinated or not, can influence the kinetics and magnitude of this signaling cascade. While direct comparative studies on the signaling pathways activated by fluorinated versus non-fluorinated nicotinic acids are still emerging, the principle that altered receptor interaction can modulate downstream signaling is well-established.

Nicotinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Agonist Agonist (e.g., Nicotinic Acid Analog) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binding Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening PI3K_Akt PI3K-Akt Pathway Ion_Influx->PI3K_Akt MAPK MAPK Pathway Ion_Influx->MAPK Cellular_Response Cellular Response (e.g., Survival, Proliferation) PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Metabolic Stability: A Key Advantage of Fluorination

One of the most significant benefits of fluorination in drug design is the enhancement of metabolic stability.[12][13] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are major players in drug metabolism.[14][15]

Non-fluorinated nicotinic acid is rapidly absorbed and has a short plasma half-life of 20 to 45 minutes.[1] It is primarily eliminated by the kidneys as unchanged drug or its metabolite, nicotinuric acid.[1] By blocking sites of metabolism, fluorination can lead to:

  • Increased half-life: The drug remains in the system for a longer duration.

  • Improved bioavailability: A higher percentage of the administered dose reaches the systemic circulation.[14]

  • Reduced formation of potentially toxic metabolites. [13][16]

Table 2: Comparative Metabolic Stability

Compound TypeKey Metabolic EnzymesExpected Half-lifeExpected Bioavailability
Non-Fluorinated Nicotinic AcidsCYP Enzymes, UGT, SULTShortVariable
Fluorinated Nicotinic AcidsMore resistant to CYP metabolismLongerPotentially Higher

This table presents expected trends. Actual values are compound-specific.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its target receptor.[7]

Objective: To determine the inhibition constant (Ki) of fluorinated and non-fluorinated nicotinic acid analogs for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest.[7]

  • Radioligand (e.g., [³H]epibatidine).[7]

  • Unlabeled test compounds (fluorinated and non-fluorinated nicotinic acid analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • Wash buffer (cold 50 mM Tris-HCl, pH 7.4).[7]

  • Glass fiber filters.[7]

  • Scintillation counter.[7]

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compounds.[7]

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[6]

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[7]

  • Washing: Wash the filters with ice-cold wash buffer.[7]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.[6]

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Allow Binding Equilibrium) A->B C Filter and Wash (Separate Bound and Unbound) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[12]

Objective: To determine the in vitro half-life and intrinsic clearance of fluorinated and non-fluorinated nicotinic acid analogs.

Materials:

  • Liver microsomes or hepatocytes from a relevant species (e.g., human, rat).[14]

  • NADPH regenerating system (for microsomal assays).

  • Test compounds (fluorinated and non-fluorinated nicotinic acid analogs).

  • Incubation buffer.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Incubate the test compound at a specific concentration with liver microsomes or hepatocytes in the presence of necessary cofactors.[13]

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the metabolic activity.

  • Analysis: Analyze the concentration of the parent compound remaining in each aliquot using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life and intrinsic clearance.[15]

Metabolic_Stability_Workflow A Incubate Compound with Liver Microsomes/Hepatocytes B Sample at Various Time Points A->B C Quench Reaction B->C D Analyze Parent Compound (LC-MS/MS) C->D E Calculate Half-life and Intrinsic Clearance D->E

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into nicotinic acid derivatives offers a powerful approach to modulate their biological activity. Experimental evidence suggests that fluorination can enhance receptor binding affinity and, most notably, improve metabolic stability, leading to a more favorable pharmacokinetic profile. While the specific effects are highly dependent on the position and number of fluorine substitutions, the overarching trend points towards the therapeutic potential of fluorinated nicotinic acids.

Future research should focus on elucidating the precise structure-activity relationships of fluorinated nicotinic acid analogs, exploring their effects on a wider range of nAChR subtypes, and conducting in vivo studies to validate the in vitro findings. A deeper understanding of how fluorination impacts downstream signaling pathways will also be crucial in designing next-generation therapeutics with enhanced efficacy and safety.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid: An Evaluation of a Novel Direct Carboxylation Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine ring, makes it a valuable intermediate for accessing complex molecular architectures. As the demand for novel therapeutics and crop protection agents continues to grow, the development of efficient and scalable synthetic routes to such key intermediates is of paramount importance. This guide provides an in-depth comparison of a traditional, multi-step synthesis of this compound with a more recent, convergent approach involving direct carboxylation. The objective is to provide researchers with the necessary data and insights to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, process efficiency, and scalability.

Established Synthetic Route: A Multi-Step Approach

A conventional and widely practiced approach to the synthesis of this compound involves a linear, multi-step sequence. This route typically begins with a commercially available pyridine derivative and proceeds through the sequential introduction of the required functional groups. A representative pathway is outlined below:

Workflow for the Established Synthetic Route

G A 3-(Trifluoromethyl)pyridine B 2-Chloro-5-(trifluoromethyl)pyridine A->B Chlorination C 2-Chloro-5-(trifluoromethyl)nicotinonitrile B->C Cyanation D This compound C->D Hydrolysis

Caption: Established multi-step synthesis of this compound.

Detailed Experimental Protocol for the Established Route

Step 1: Chlorination of 3-(Trifluoromethyl)pyridine

The synthesis commences with the chlorination of 3-(trifluoromethyl)pyridine. This reaction is often carried out at elevated temperatures and can be initiated by UV light or a radical initiator.

  • Reaction: 3-(Trifluoromethyl)pyridine is reacted with a chlorinating agent such as chlorine gas in a suitable solvent like carbon tetrachloride.

  • Conditions: The reaction mixture is typically heated to reflux and irradiated with a UV lamp to facilitate the homolytic cleavage of chlorine.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Step 2: Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine

The chloro-substituted intermediate is then converted to the corresponding nitrile. This transformation is a key step in introducing the carbon atom that will ultimately become the carboxylic acid.

  • Reaction: 2-Chloro-5-(trifluoromethyl)pyridine is treated with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent.

  • Conditions: The reaction is typically heated to facilitate the nucleophilic aromatic substitution of the chloride with the cyanide anion.

  • Work-up: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to give the crude 2-chloro-5-(trifluoromethyl)nicotinonitrile.

Step 3: Hydrolysis of 2-Chloro-5-(trifluoromethyl)nicotinonitrile

The final step in this sequence is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Reaction: The nicotinonitrile derivative is heated in the presence of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Conditions: The reaction mixture is typically refluxed for several hours to ensure complete conversion.

  • Work-up: After cooling, the reaction mixture is neutralized to precipitate the crude nicotinic acid. The solid is collected by filtration, washed, and can be further purified by recrystallization.

A Novel Synthetic Route: Direct Carboxylation via Lithiation

A more recent and convergent approach to the synthesis of this compound has been reported, which circumvents the multi-step sequence of the established route. This method relies on the direct introduction of the carboxylic acid functionality onto a pre-functionalized pyridine ring through a lithiation-carboxylation sequence. A notable example of this strategy is documented by Cottet, F., et al. in the European Journal of Organic Chemistry (2003).

Workflow for the Novel Synthetic Route

G A 2-Chloro-5-(trifluoromethyl)pyridine B Lithium 2-chloro-5-(trifluoromethyl)pyridin-3-ide A->B Lithiation (n-BuLi, THF, -75 °C) C This compound B->C Carboxylation (CO2)

Caption: Novel direct carboxylation route to this compound.

Detailed Experimental Protocol for the Novel Route

This streamlined synthesis begins with the commercially available 2-chloro-5-(trifluoromethyl)pyridine.

  • Reaction: A solution of 2-chloro-5-(trifluoromethyl)pyridine in an ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature. A strong organolithium base, typically n-butyllithium (n-BuLi), is then added dropwise to effect deprotonation at the 3-position of the pyridine ring. The resulting lithiated intermediate is then quenched with a source of carbon dioxide, such as dry ice or gaseous CO2, to introduce the carboxylic acid group.

  • Conditions: The lithiation step is highly temperature-sensitive and is typically carried out at -75 °C to prevent side reactions. The subsequent carboxylation is also performed at low temperatures.

  • Work-up: The reaction is quenched with an aqueous acid, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound can be purified by crystallization.

Performance Comparison: Established vs. Novel Route

The choice between the established and novel synthetic routes will depend on a variety of factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the importance of process efficiency. The following table provides a comparative summary of the two approaches.

ParameterEstablished RouteNovel Route
Number of Steps 31
Overall Yield Moderate (product of three steps)Good to Excellent
Process Time LongShort
Starting Material 3-(Trifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridine
Key Reagents Cl2, NaCN, H2SO4/NaOHn-BuLi, CO2
Scalability Can be challenging due to multiple stepsPotentially more scalable
Safety Considerations Use of toxic cyanide saltsUse of pyrophoric n-BuLi

Expert Analysis and Causality

The established, multi-step route offers a more traditional and perhaps more familiar approach for many chemists. Each step involves well-understood transformations in pyridine chemistry. However, the linear nature of this synthesis means that the overall yield is a product of the yields of the individual steps, which can lead to a significant loss of material over the entire sequence. Furthermore, the use of highly toxic cyanide reagents in the cyanation step presents significant safety and environmental challenges, particularly on a larger scale.

In contrast, the novel direct carboxylation route represents a more elegant and efficient strategy. By forming the carbon-carbon bond of the carboxylic acid in a single, convergent step, this method significantly reduces the number of synthetic operations, leading to a higher overall yield and a shorter process time. The choice of a directed ortho-metalation strategy is key to the success of this route. The chlorine atom at the 2-position and the trifluoromethyl group at the 5-position of the pyridine ring direct the deprotonation by n-butyllithium to the C-3 position with high regioselectivity.

However, the novel route is not without its own challenges. The use of n-butyllithium requires strict anhydrous and inert atmosphere conditions, as it is highly reactive with water and oxygen. The low temperatures required for the lithiation and carboxylation steps can also be a practical consideration for large-scale production.

Conclusion and Recommendations

For laboratory-scale synthesis and exploratory research where process efficiency and atom economy are critical, the novel direct carboxylation route offers significant advantages. Its convergent nature leads to higher overall yields and a more streamlined workflow. The experimental protocol, while requiring careful handling of organolithium reagents, is straightforward and readily adaptable.

For large-scale industrial production, the choice is more nuanced. While the established route involves more steps and potentially lower overall yields, the individual reactions may be more amenable to traditional batch processing equipment. The hazards associated with cyanide use in the established route must be weighed against the challenges of handling large quantities of pyrophoric n-butyllithium at cryogenic temperatures in the novel route.

Ultimately, the validation of this new synthetic route provides a valuable alternative for the synthesis of this compound. It highlights the power of modern synthetic methodologies, such as directed metalation, to significantly improve the efficiency of access to important chemical intermediates. Researchers and process chemists are encouraged to evaluate both routes in the context of their specific project goals and available resources.

A Senior Application Scientist's Comparative Guide to Catalysts for the Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid

A Comparative Spectroscopic Guide to the Analysis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid and its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic techniques essential for the characterization and quality control of 2-Chloro-5-(trifluoromethyl)nicotinic acid, a critical building block in modern drug discovery and agrochemical synthesis. We will objectively compare its spectroscopic profile with that of a key synthetic precursor, 2-chloro-5-(trifluoromethyl)pyridine , to provide researchers, scientists, and drug development professionals with a robust framework for structural verification and purity assessment. The causality behind experimental choices and the interpretation of comparative data are emphasized to ensure scientific integrity.

The Analytes: Structure and Synthetic Relationship

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to this compound typically involves a directed metallation followed by carboxylation, or the oxidation of an intermediate. For the purpose of this guide, we focus on the distinct spectroscopic signatures that differentiate the final acidic product from its immediate pyridine precursor. This comparison is fundamental for monitoring reaction completion and identifying potential impurities.

  • Analyte 1 (Precursor): 2-chloro-5-(trifluoromethyl)pyridine

    • Molecular Formula: C₆H₃ClF₃N

    • Molecular Weight: 181.55 g/mol

  • Analyte 2 (Product): this compound

    • Molecular Formula: C₇H₃ClF₃NO₂[1][2]

    • Molecular Weight: 225.56 g/mol [1]

G cluster_precursor Precursor cluster_product Final Product Precursor 2-chloro-5-(trifluoromethyl)pyridine Product This compound Precursor->Product Carboxylation/Oxidation

Caption: Synthetic relationship between the precursor and final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. The comparison between the precursor and product spectra is definitive for confirming the substitution pattern on the pyridine ring.

Expertise & Experience: Why These Choices?

The choice of solvent is critical. For the precursor, Deuterated Chloroform (CDCl₃) is suitable as it is a non-polar aprotic solvent that readily dissolves the compound. For the acidic product, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is superior. Its polarity effectively solubilizes the acid, and more importantly, its ability to form hydrogen bonds slows the exchange rate of the acidic proton of the carboxyl group, allowing it to be observed as a distinct, albeit broad, signal in the ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~15-20 mg of the analyte and dissolve it in ~0.7 mL of the appropriate deuterated solvent (CDCl₃ for the precursor, DMSO-d₆ for the product) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 512 scans for adequate sensitivity.

  • Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

G cluster_workflow NMR Analysis Workflow start Sample Prep acq Data Acquisition (¹H & ¹³C) start->acq Dissolve in CDCl₃ or DMSO-d₆ proc Data Processing (Referencing) acq->proc Apply Fourier Transform interp Spectral Interpretation & Comparison proc->interp end Structure Confirmed interp->end

Caption: General workflow for NMR spectroscopic analysis.

Data Interpretation and Comparison

The transformation from precursor to product introduces dramatic and easily identifiable changes in both the ¹H and ¹³C NMR spectra.

Table 1: Comparative ¹H NMR Data

Proton Position 2-chloro-5-(trifluoromethyl)pyridine (in CDCl₃) This compound (in DMSO-d₆) Rationale for Change
H-3~7.90 ppm (dd)[3]Signal AbsentSubstitution of the proton with a COOH group.
H-4~7.50 ppm (d)[3]~8.3-8.5 ppm (d)Significant downfield shift due to the anisotropic effect and electron-withdrawing nature of the adjacent COOH group.
H-6~8.69 ppm (s)[3]~8.7-8.9 ppm (s)Minor downfield shift due to overall changes in the ring's electronic environment.
COOHNot Applicable~13-14 ppm (br s)Appearance of a very broad, downfield signal characteristic of a carboxylic acid proton.

Table 2: Comparative ¹³C NMR Data

Carbon Position 2-chloro-5-(trifluoromethyl)pyridine (in CDCl₃) This compound (in DMSO-d₆) Rationale for Change
C2~152 ppm~150 ppmMinor shift.
C3~135 ppm~128 ppmUpfield shift upon substitution with the carboxyl group.
C4~130 ppm (q)~140 ppm (q)Downfield shift due to proximity to the new carboxyl group. The quartet (q) splitting is due to coupling with the ³F of the CF₃ group.
C5~125 ppm (q)~123 ppm (q)Minor shift. Position contains the CF₃ group.
C6~147 ppm~151 ppmMinor downfield shift.
CF₃~123 ppm (q)~123 ppm (q)The carbon of the trifluoromethyl group itself, seen as a quartet due to C-F coupling.
COOHNot Applicable~165 ppmAppearance of a new signal in the characteristic carbonyl region for a carboxylic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups. The conversion of the C-H bond in the precursor to a C-COOH group in the product results in a profoundly different infrared spectrum, making FT-IR an excellent, rapid technique for monitoring reaction progress.

Expertise & Experience: Why These Choices?

The Attenuated Total Reflectance (ATR) method is chosen for its speed and simplicity, requiring minimal sample preparation. It is a reliable alternative to the traditional KBr pellet method. The key diagnostic region for this analysis is between 4000 cm⁻¹ and 1500 cm⁻¹, where the characteristic stretches for O-H and C=O bonds appear.

Experimental Protocol: ATR FT-IR
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and dry completely before analyzing the next sample.

Data Interpretation and Comparison

The presence of the carboxylic acid in the final product introduces two highly characteristic and strong absorption bands that are absent in the precursor's spectrum.

Table 3: Comparative FT-IR Data (Key Vibrational Frequencies in cm⁻¹)

Vibrational Mode 2-chloro-5-(trifluoromethyl)pyridine This compound Rationale for Change
O-H stretch (Carboxylic Acid)Absent3300 - 2500 (very broad)Appearance of a very broad band due to hydrogen bonding of the carboxylic acid dimers. This is a definitive marker for the product.
C-H stretch (Aromatic)~3100 - 3000~3100 - 3000Present in both, but often obscured by the broad O-H stretch in the product.
C=O stretch (Carboxylic Acid)Absent~1710 - 1680 (strong)[4][5]Appearance of a strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[4][5]
C=C / C=N stretch (Aromatic Ring)~1600 - 1450~1600 - 1450Present in both compounds, representing the pyridine ring vibrations.
C-F stretch~1300 - 1100 (strong)~1300 - 1100 (strong)Strong absorptions due to the C-F bonds of the CF₃ group are expected in both spectra.
C-Cl stretch~800 - 700~800 - 700Present in both compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the analyte and offers structural information through its fragmentation pattern. It is an indispensable tool for confirming the identity of the final product and detecting any residual precursor.

Expertise & Experience: Why These Choices?

The choice of interface and ionization method depends on the analyte's properties.

  • GC-MS with Electron Impact (EI): This is ideal for the precursor, 2-chloro-5-(trifluoromethyl)pyridine, which is sufficiently volatile and thermally stable. EI provides reproducible fragmentation patterns that are useful for library matching and structural confirmation.

  • LC-MS with Electrospray Ionization (ESI): This is necessary for the final product, this compound. The acid is non-volatile and would decompose under GC conditions. ESI is a soft ionization technique that can analyze the compound directly from a liquid phase (e.g., methanol/water), typically yielding the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. Negative mode is often preferred for carboxylic acids as they readily form stable carboxylate anions.

G cluster_gcms GC-MS Workflow (Precursor) cluster_lcms LC-MS Workflow (Product) gc_inj GC Injection gc_sep Chromatographic Separation gc_inj->gc_sep ei_ion EI Ionization gc_sep->ei_ion mass_an_gc Mass Analysis ei_ion->mass_an_gc lc_inj LC Injection lc_sep Chromatographic Separation lc_inj->lc_sep esi_ion ESI Ionization lc_sep->esi_ion mass_an_lc Mass Analysis esi_ion->mass_an_lc

Caption: Distinct mass spectrometry workflows for the precursor and product.

Data Interpretation and Comparison

The most immediate difference is the molecular ion peak, which directly reflects the addition of the COOH group (an increase of 44 Da). A key feature in the mass spectra of both compounds is the isotopic pattern for chlorine.[6][7] Natural chlorine exists as two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in two peaks for every chlorine-containing fragment, separated by 2 m/z units with a characteristic intensity ratio of approximately 3:1.[6][7][8]

Table 4: Comparative Mass Spectrometry Data

Parameter 2-chloro-5-(trifluoromethyl)pyridine (EI) This compound (ESI-) Rationale for Change
Molecular Ion m/z 181 (M⁺, ³⁵Cl) & 183 (M⁺, ³⁷Cl)m/z 224 ([M-H]⁻, ³⁵Cl) & 226 ([M-H]⁻, ³⁷Cl)Confirms the molecular weight change. The product is observed as the deprotonated molecule in ESI negative mode.
Isotopic Pattern M⁺:(M+2)⁺ ≈ 3:1[M-H]⁻:([M-H]+2)⁻ ≈ 3:1The characteristic 3:1 chlorine isotope ratio must be present in the molecular ion cluster of both compounds.[7][8]
Key Fragments m/z 146 (M-Cl)⁺, m/z 112 (M-CF₃)⁺m/z 180 ([M-H]-CO₂)⁻Loss of CO₂ (44 Da) from the deprotonated parent ion is a classic fragmentation pathway for carboxylic acids in ESI-MS.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. While less structurally specific than NMR or MS, it is a valuable and simple method for quantitative analysis (e.g., using a calibration curve) and for detecting changes in the chromophore.

Experimental Protocol: UV-Vis
  • Solvent Selection: Use a UV-grade solvent such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition: Record the spectrum from 400 nm down to 200 nm using a dual-beam spectrophotometer with the pure solvent in the reference cuvette.

  • Identify λmax: Determine the wavelength(s) of maximum absorbance (λmax).

Data Interpretation and Comparison

The pyridine ring is the primary chromophore in both molecules. The substitution of a hydrogen atom with a carboxylic acid group, an auxochrome, can cause a shift in the absorption maxima. Pyridine itself shows absorption maxima around 254 nm.[9] The presence of electron-withdrawing groups like -Cl and -CF₃, and the introduction of the -COOH group, will influence the position and intensity of these bands.

Table 5: Expected UV-Vis Absorption Data (in Ethanol)

Analyte Expected λmax (nm) Rationale
2-chloro-5-(trifluoromethyl)pyridine ~260 - 275 nmThe substituted pyridine ring gives rise to π → π* transitions. The exact position is influenced by the substituents.
This compound ~265 - 280 nmThe addition of the COOH group can cause a slight bathochromic (red) shift in the π → π* transition of the pyridine ring.

The change may be subtle, but it is often measurable and can serve as a supplementary check for the structural modification. The technique is particularly powerful for quantifying the concentration of the product once its λmax and molar absorptivity are established.

Conclusion

A multi-technique spectroscopic approach is non-negotiable for the rigorous analysis of this compound and its precursors.

  • NMR provides the definitive, high-resolution structural proof.

  • FT-IR offers a rapid and unambiguous confirmation of the key functional group transformation.

  • Mass Spectrometry validates the molecular weight and provides crucial information on elemental composition through isotopic patterns.

  • UV-Vis serves as a simple and effective tool for quantitative analysis and confirmation of the chromophore system.

By employing these methods in a comparative manner as detailed in this guide, researchers can ensure the identity, purity, and quality of their materials, which is a cornerstone of successful research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Crystallography of 2-Chloro-5-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystallography of functionalized nicotinic acid derivatives. While a solved crystal structure for 2-Chloro-5-(trifluoromethyl)nicotinic acid remains elusive in public databases, this guide leverages crystallographic data from its close structural isomers to predict its behavior and to offer a comprehensive framework for its empirical study. By examining the crystal structures of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid , 4-(trifluoromethyl)pyridine-2-carboxylic acid , and 2-chloropyridine-3-carboxylic acid , we can elucidate the profound impact of substituent placement on molecular packing, intermolecular interactions, and ultimately, the solid-state properties of these pharmaceutically relevant compounds.

The Rationale: Why Crystal Structure Matters

In drug development, the solid-state form of an active pharmaceutical ingredient (API) is critical.[1] Different crystalline forms, or polymorphs, of the same molecule can exhibit significant variations in physical properties such as solubility, dissolution rate, stability, and bioavailability, all of which directly impact a drug's efficacy and safety.[1][2] For derivatives of nicotinic acid, a core scaffold in numerous pharmaceuticals, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for intellectual property, formulation development, and regulatory approval.[2][3][4]

The presence of both a chloro- and a trifluoromethyl- group on the nicotinic acid scaffold introduces a fascinating interplay of intermolecular forces. The trifluoromethyl group is a strong electron-withdrawing group, influencing the electronic properties of the pyridine ring, while the chlorine atom can participate in halogen bonding—a specific type of non-covalent interaction that is increasingly utilized in crystal engineering.[5] The carboxylic acid and pyridine nitrogen moieties provide robust hydrogen bonding capabilities. The precise positioning of these functional groups dictates which of these interactions dominate the crystal packing, leading to unique supramolecular architectures.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands precision and an understanding of crystallization principles. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a molecule.[3]

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification (e.g., Column Chromatography) crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) synthesis->crystallization crystal_selection Crystal Selection (Microscopy) crystallization->crystal_selection data_collection Data Collection (Single-Crystal Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (e.g., CCDC Mercury, Olex2) refinement->validation

Caption: General workflow for small-molecule single-crystal X-ray diffraction.

Detailed Protocol: Growing Single Crystals of Nicotinic Acid Derivatives

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals. For compounds like halogenated nicotinic acids, which are typically solids at room temperature, solution-based methods are most effective.

Objective: To grow diffraction-quality single crystals (typically 0.1-0.3 mm in each dimension) of a this compound derivative.

Materials:

  • Purified compound (>97% purity)

  • A selection of analytical grade solvents (e.g., Tetrahydrofuran (THF), Ethanol, Methanol, Acetone, Acetonitrile, Water)

  • Small glass vials (e.g., 2 mL) and a larger vial or beaker for vapor diffusion.

  • Microscope for crystal inspection.

Method 1: Slow Evaporation (Baseline Technique)

  • Solvent Screening: Test the solubility of a small amount of the compound in various solvents. An ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure all solid is dissolved; if not, filter the solution to remove any particulate matter which could act as unwanted nucleation sites.[6]

  • Evaporation: Place the vial in a vibration-free environment. Cover the vial with a cap containing a small pinhole or use parafilm with a few needle punctures. This slows the rate of evaporation.

  • Monitoring: Check for crystal growth over several days to weeks. The goal is slow crystal formation, which generally leads to higher quality, larger crystals.[7]

Method 2: Vapor Diffusion (Preferred for Milligram Quantities) This is often the most successful method for obtaining high-quality crystals.[6][7]

  • System Setup:

    • Inner Vial: Dissolve the compound (5-10 mg) in a small volume (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., THF, Acetone).

    • Outer Vial/Beaker: Place the inner vial inside a larger vial or beaker containing a larger volume (2-3 mL) of an "anti-solvent"—a volatile solvent in which the compound is insoluble (e.g., Hexane, Diethyl Ether).[6]

  • Diffusion: Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow, controlled crystallization. For the crystallization of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a simple slow evaporation from a mixed solution of THF and deionized water was successful.[1]

Comparative Crystallographic Analysis

To understand the potential structure of this compound, we will compare the crystallographic data of three related compounds. The key differences lie in the position of the chloro- and trifluoromethyl- substituents relative to the carboxylic acid and the pyridine nitrogen.

ParameterCompound A: 2-Chloropyridine-3-carboxylic acidCompound B: 4-(Trifluoromethyl)pyridine-2-carboxylic acidCompound C: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[1]
Formula C₆H₄ClNO₂C₇H₄F₃NO₂C₇H₃ClF₃NO₂
Crystal System OrthorhombicTriclinicTriclinic
Space Group Pna2₁
Z (Molecules/Unit Cell) 4126
Key Intermolecular Interaction Classic O—H···N hydrogen-bonded chains.O—H···N and O—H···O hydrogen bonds forming complex trimers and dimers.O—H···O hydrogen-bonded dimers.
Halogen Involvement No significant halogen bonding noted; acts as a steric group.N/AForms a network with C—H···O and C—H···F short contacts.[1]
CF₃ Group Involvement N/AParticipates in O—H···F and C—H···F interactions.Involved in C—H···F short contacts.[1]
Supramolecular Motif Planar, face-to-face packed chains.High Z' structure (Z'=6) with complex 3D network.Dimers linked into a 3D network via short contacts.[1]

Discussion: The Decisive Role of Substituent Position

The comparison table reveals how profoundly the placement of the Cl and CF₃ groups alters the crystal packing.

Causality behind the Structures:

  • Compound A (2-Chloropyridine-3-carboxylic acid): The classic head-to-tail hydrogen bond (O—H···N) between the carboxylic acid and the pyridine nitrogen of an adjacent molecule is the dominant organizing force. This leads to the formation of infinite, planar chains. The chlorine atom at the 2-position does not appear to engage in significant directional interactions and primarily influences the face-to-face stacking of these chains.

  • Compound B (4-(Trifluoromethyl)pyridine-2-carboxylic acid): Moving the carboxylic acid to the 2-position creates steric hindrance around the nitrogen, making the simple O—H···N chain less favorable. Instead, a highly complex arrangement with 12 molecules in the unit cell is formed, stabilized by a variety of hydrogen bonds including O—H···O, O—H···N, and weaker O—H···F and C—H···F interactions. The fluorine atoms of the CF₃ group actively participate in the hydrogen bonding network.

  • Compound C (3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid): With the carboxylic acid at the 2-position and a chlorine at the 3-position, the pyridine nitrogen is sterically shielded. Consequently, the O—H···N interaction is completely suppressed in favor of a robust O—H···O hydrogen bond between two carboxylic acid groups, forming a classic centrosymmetric dimer. This dimer then assembles into a larger 3D network through weaker C—H···O and C—H···F interactions.[1]

interactions cluster_A Compound A: 2-Cl-3-COOH cluster_B Compound B: 4-CF3-2-COOH cluster_C Compound C: 3-Cl-5-CF3-2-COOH cluster_Target Predicted: 2-Cl-5-CF3-3-COOH A_motif O-H···N Chain B_motif Complex Network (O-H···N, O-H···O, O-H···F) C_motif O-H···O Dimer Target_motif O-H···N Chain or O-H···O Dimer? A Carboxylic Acid at C3 Nitrogen is accessible A->A_motif Dominant Interaction B Carboxylic Acid at C2 Nitrogen is hindered B->B_motif Competing Interactions C Carboxylic Acid at C2 Nitrogen is hindered C->C_motif Dominant Interaction Target Carboxylic Acid at C3 Nitrogen is accessible Target->Target_motif Prediction

Caption: Influence of substituent position on primary intermolecular interactions.

Predictions for this compound:

Based on this comparative analysis, we can make an educated prediction about the crystal structure of the target molecule, This compound (which has the COOH group at the 3-position).

  • Primary Interaction: Like Compound A, the pyridine nitrogen is sterically unhindered by an adjacent substituent. Therefore, the formation of the strong, charge-assisted O—H···N hydrogen bond to create infinite chains is highly probable.

  • Secondary Interactions: The trifluoromethyl group at the 5-position and the chlorine at the 2-position will decorate this primary chain. They will likely mediate the packing of these chains through weaker C—H···F, C—H···Cl, or potentially Cl···N or Cl···π halogen bonds between adjacent chains. The strong electron-withdrawing nature of the CF₃ group will also modulate the charge distribution on the pyridine ring, potentially strengthening the primary O—H···N hydrogen bond.

  • Polymorphism: It is also plausible that this compound could exhibit polymorphism. A different polymorph might favor the O—H···O dimer motif, especially if crystallized from a non-polar solvent that disfavors the charge-separated state of the O—H···N interaction.

Conclusion and Future Directions

This guide demonstrates that while a crystal structure for this compound is not yet publicly available, a robust, predictive analysis is possible through the comparative study of its isomers. The crystallographic data clearly show that the position of the carboxylic acid group is the primary determinant of the principal supramolecular motif—dictating a choice between an O—H···N chain and an O—H···O dimer. The halogen and trifluoromethyl substituents then play a crucial secondary role in organizing these primary motifs into a three-dimensional lattice.

For researchers working with this molecule or its derivatives, the immediate goal should be to obtain single crystals for X-ray diffraction analysis to confirm these predictions. The crystallization protocols outlined in this guide provide a clear starting point. Subsequent structural elucidation will not only be valuable for the specific applications of this compound but will also contribute to the broader understanding of crystal engineering principles in complex, multi-functionalized aromatic systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Chloro-5-(trifluoromethyl)nicotinic acid are not merely procedural hurdles; they are fundamental to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this halogenated nicotinic acid derivative, grounded in established safety principles and regulatory standards.

Hazard Profile and Core Safety Principles

Understanding the intrinsic hazards of this compound is the first principle of its safe management. This compound is a solid irritant and presents multiple health risks that dictate its handling and disposal protocols.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The chemical structure, featuring both a chloro- and a trifluoromethyl- group on a pyridine ring, classifies it as a halogenated organic compound . This classification is critical as it determines the ultimate disposal pathway, which is typically high-temperature incineration at a licensed facility capable of scrubbing acidic and halogenated byproducts.[4][5] Disposing of this compound improperly, for instance, by mixing it with non-halogenated solvent waste or attempting to neutralize it without a proper protocol, can lead to the formation of hazardous gases and violate environmental regulations.

Quantitative Data Summary
PropertyValueSource
CAS Number 505084-59-3[1][2]
Molecular Formula C₇H₃ClF₃NO₂[2][3]
Molecular Weight 225.55 g/mol [2]
Appearance Solid[2]
Melting Point 173°C to 178°C[2]
Hazard Class Irritant, Acute Oral Toxicity[1][3]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be outfitted with the correct PPE. All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[1][6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical goggles.Protects against dust or splashes that can cause serious eye irritation.[1][3]
Protective Clothing Standard laboratory coat.Shields skin and personal clothing from contamination.[1]
Respiratory NIOSH-approved respirator (if dust may be generated outside a fume hood).Prevents respiratory tract irritation from airborne particles.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation . Due to its halogenated nature, it must not be mixed with non-halogenated chemical waste.[4]

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with organic acids and solids (e.g., a high-density polyethylene (HDPE) pail or drum).

  • Collect Solid Waste: Place all solid waste containing this compound, including residual amounts in original containers and any contaminated materials (e.g., weigh boats, contaminated gloves, wipers), directly into this designated container.[1]

  • Avoid Dust Generation: When transferring the solid, use procedures that minimize dust creation. Do not use compressed air for cleaning.[7] If the material is a fine powder, carefully scoop or sweep it.

  • Manage Liquid Solutions: If the compound has been dissolved in a solvent, the entire solution must be disposed of as halogenated organic liquid waste . Collect this waste in a separate, compatible, and clearly labeled liquid waste container. Do not pour down the drain.[1]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and is crucial for the safety of all personnel, including waste handlers.

  • Attach a Hazardous Waste Label: Affix a label to the container as soon as the first item of waste is added.

  • Complete the Label Information:

    • Write the full, unambiguous chemical name: "This compound ".[1]

    • List all components in the container, including any contaminated solvents.

    • Indicate the primary hazards (e.g., "Irritant," "Acutely Toxic").

    • Ensure the accumulation start date is recorded.

Step 3: Storage of Waste
  • Seal the Container: Keep the waste container securely sealed at all times, except when adding waste.[6]

  • Designated Storage Area: Store the container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated and away from incompatible materials.[1]

  • Secondary Containment: It is best practice to place the waste container within a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 4: Arranging for Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Documentation: Complete all necessary waste disposal paperwork accurately. This creates a legal record of the waste's journey from generation to final disposal ("cradle to grave").

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action to mitigate harm.

  • Spill Response:

    • Evacuate and Secure: Immediately alert others and secure the area.

    • Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE.

    • Clean-up: Use dry clean-up procedures.[6] Carefully sweep or shovel the solid material into the designated hazardous waste container.[1] Avoid actions that create dust.[7]

    • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]

    • Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generation identify Identify Waste: This compound start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe is_solid Is the waste solid or in a solid matrix? ppe->is_solid collect_solid Collect in designated 'Halogenated Organic SOLID Waste' container. is_solid->collect_solid Yes is_liquid Is the waste dissolved in a solvent? is_solid->is_liquid No label_waste Label container with: - Full Chemical Name - Hazards - Date collect_solid->label_waste collect_liquid Collect in designated 'Halogenated Organic LIQUID Waste' container. is_liquid->collect_liquid Yes collect_liquid->label_waste store_waste Store sealed container in a designated, secure area. label_waste->store_waste schedule_pickup Arrange for pickup by EHS or licensed contractor. store_waste->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Safely Handling 2-Chloro-5-(trifluoromethyl)nicotinic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling highly reactive or toxicologically uncharacterized compounds is a daily reality. This guide provides essential, field-proven safety and logistical information for this compound (CAS No. 505084-59-3), ensuring that your work can proceed both safely and effectively. This is not merely a checklist, but a framework for building a culture of safety around this and similar chemical entities.

Immediate Safety Briefing: Hazard Profile

This compound is classified as a hazardous substance.[1] Understanding its specific threats is the first step in mitigating risk.

Primary Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2): Poses a significant risk of serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled.[1][2]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Dermal & Inhalation Toxicity (Category 4): Some data suggests it may be harmful in contact with skin and if inhaled.[4]

Given these hazards, direct contact and aerosol generation must be strictly avoided through a combination of engineering controls and appropriate personal protective equipment (PPE).

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all solution; it is a dynamic risk assessment. The following recommendations are based on the known hazards of this compound and established laboratory safety practices.

Eye and Face Protection: The Non-Negotiable First Line of Defense

The risk of "serious eye irritation" mandates robust protection.[1][3] Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required for all handling operations.

  • Recommended for High-Risk Tasks: When transferring larger quantities or if there is a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[5] This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

Hand and Body Protection: Preventing Dermal Exposure

As the compound is a known skin irritant and potentially harmful upon contact, appropriate gloves and lab attire are critical.[1][4]

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid contaminating your skin.[6] Contaminated gloves must be disposed of as hazardous waste.[6]

  • Lab Coat: A standard laboratory coat is mandatory to protect skin and clothing.

  • Additional Clothing: For tasks with a higher risk of dust or splash exposure, consider disposable chemical-resistant coveralls. Ensure all exposed skin is covered.

Respiratory Protection: The Hierarchy of Controls

The primary method for preventing respiratory irritation is to avoid breathing the dust in the first place.[1][7]

  • Engineering Controls (Primary): All handling of this compound powder must be conducted within a certified chemical fume hood to control dust and vapors at the source.[3]

  • Administrative Controls: Keep the container tightly closed when not in use.[3] Minimize the creation of dust by using careful handling techniques.

  • Personal Protective Equipment (Secondary): If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] The specific type of respirator cartridge should be selected based on the potential concentration and nature of airborne contaminants.

Summary of PPE Requirements
Task LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood)Chemical Splash GogglesNitrile GlovesLab CoatNot required if in a certified fume hood
Weighing & Transfer (in Fume Hood)Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatNot required if in a certified fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Apron or CoverallNIOSH/MSHA-approved respirator

Operational Protocol: From Benchtop to Waste

A safe protocol is a self-validating system where each step reinforces safety.

Step 1: Preparation and Pre-Handling Check
  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) inside the fume hood to minimize movement.

  • Don all required PPE as outlined in the table above.

Step 2: Handling the Compound
  • Perform all manipulations of the solid compound deep within the fume hood.

  • Open the container slowly.

  • Use a spatula to carefully transfer the desired amount of powder. Avoid scooping actions that could generate dust.

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Once the transfer is complete, securely close the primary container.

Step 3: Accidental Spill Response
  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Control access to the spill area.[3]

  • Protect: If not already wearing it, don additional PPE, including respiratory protection.

  • Contain: For a dry spill, do NOT use a dry brush. Gently cover the spill with an absorbent material. Carefully sweep or vacuum the material into a clearly labeled, sealable hazardous waste container.[1][4] Avoid any action that generates dust.[4]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[4]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Safe Handling Workflow Diagram

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling & Disposal A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Weigh & Transfer Chemical (Minimize Dust) C->D E 5. Securely Close Container D->E Spill Spill Event D->Spill Accident F 6. Decontaminate Work Area & Equipment E->F G 7. Segregate Hazardous Waste F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I SpillResponse Execute Spill Response Protocol (Isolate, Contain, Clean) Spill->SpillResponse SpillResponse->G Dispose of Spill Waste

Caption: Workflow for handling this compound.

Disposal Plan

Improper disposal of hazardous materials can have serious consequences.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and spill cleanup debris, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Do not empty into drains.[1] Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[1][3] One potential method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

By integrating these safety protocols into your daily workflow, you create an environment where scientific discovery can flourish without compromising personal or environmental well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)nicotinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.